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  • Product: (5-Bromo-2-chlorophenyl)methanesulfonamide
  • CAS: 1427380-65-1

Core Science & Biosynthesis

Foundational

(5-Bromo-2-chlorophenyl)methanesulfonamide: A Comprehensive Technical Guide to Chemical Properties, Reactivity, and Applications

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic selection of bifunctional building blocks is paramount for efficient library generation and lead optimization. (5-Bromo-2-chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic selection of bifunctional building blocks is paramount for efficient library generation and lead optimization. (5-Bromo-2-chlorophenyl)methanesulfonamide (CAS: 1427380-65-1) represents a highly versatile, multi-handle scaffold. Characterized by a primary methanesulfonamide moiety attached to a di-halogenated phenyl ring via a methylene bridge, this compound offers orthogonal reactivity vectors.

The presence of both a C-Br and a C-Cl bond allows for chemoselective transition-metal-catalyzed cross-coupling, while the primary sulfonamide serves as both a potent pharmacophore (notably for metalloenzyme inhibition) and a nucleophilic handle for late-stage derivatization. This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven experimental protocols for its utilization in drug discovery workflows.

Physicochemical Profiling and Structural Data

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic environments and biological assays. The insertion of the methylene bridge between the aryl ring and the sulfonamide group (-CH₂-SO₂NH₂) distinguishes it from direct aryl sulfonamides, increasing the conformational flexibility of the pharmacophore and altering its pKa.

Table 1: Key Physicochemical Properties
PropertyValueCausality / Implication
IUPAC Name (5-Bromo-2-chlorophenyl)methanesulfonamideStandardized nomenclature for structural identification.
CAS Number 1427380-65-1Unique identifier for procurement and literature cross-referencing [1].
Molecular Formula C₇H₇BrClNO₂SDictates exact mass and isotopic distribution (Br/Cl isotope patterns).
Molecular Weight 284.56 g/mol Optimal low-MW starting point for fragment-based drug discovery (FBDD).
SMILES NS(=O)(=O)Cc1cc(Br)ccc1ClFacilitates computational modeling and cheminformatics queries [2].
LogP (Estimated) ~1.8 - 2.1Indicates moderate lipophilicity, favorable for crossing lipid bilayers.
H-Bond Donors 1 (-NH₂ group)Essential for target protein interaction (e.g., active site coordination).
H-Bond Acceptors 2 (-SO₂ group)Enables dipole interactions with backbone amides in binding pockets.

Structural Analysis & Orthogonal Reactivity

The true value of (5-Bromo-2-chlorophenyl)methanesulfonamide lies in its programmable reactivity. As a Senior Application Scientist, it is crucial to understand why certain reactions proceed selectively on this scaffold.

Halogen Orthogonality (C-Br vs. C-Cl)

The molecule features two distinct aryl halides. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the Pd(0) species is the rate-determining step.

  • Bond Dissociation Energies (BDE): The C-Br bond has a significantly lower BDE (~68 kcal/mol) compared to the C-Cl bond (~81 kcal/mol).

  • Kinetic Control: By utilizing standard palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) at moderate temperatures (60–80 °C), oxidative addition occurs exclusively at the C5 (bromo) position. The C2 (chloro) position remains inert, serving as a handle for subsequent, more forcing cross-coupling steps (using bulky, electron-rich phosphine ligands like XPhos or BrettPhos) [3].

The Methanesulfonamide Pharmacophore

Unlike direct aryl sulfonamides, the benzylic sulfonamide (-CH₂SO₂NH₂) is slightly less acidic (pKa ~ 10.5 vs. ~ 9.5 for aryl sulfonamides) because the methylene group insulates the sulfonamide nitrogen from the electron-withdrawing resonance of the aromatic ring. This structural nuance is highly sought after in designing Carbonic Anhydrase (CA) inhibitors, as the flexible methylene bridge allows the sulfonamide to achieve optimal geometry for coordinating the catalytic Zn²⁺ ion in the enzyme's active site without steric clash from the rigid aryl ring.

Reactivity A (5-Bromo-2-chlorophenyl) methanesulfonamide B C-Br Activation (Pd-Catalyzed) A->B Fast (Low Ea) C C-Cl Activation (Harsh Pd/Ni) A->C Slow (High Ea) D Sulfonamide Derivatization (Alkylation/Acylation) A->D Base-mediated E Suzuki/Buchwald Products (C5 Substituted) B->E F Late-Stage Functionalization (C2 Substituted) C->F G N-Alkyl/Acyl Sulfonamides D->G

Caption: Workflow demonstrating orthogonal reactivity of the building block.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined.

Protocol 1: De Novo Synthesis of the Building Block

If commercial procurement is unfeasible, the compound can be synthesized from commercially available 5-bromo-2-chlorobenzyl chloride.

Step 1: Sulfonation

  • Procedure: Dissolve 5-bromo-2-chlorobenzyl chloride (1.0 eq) in a 1:1 mixture of ethanol and water. Add sodium sulfite (Na₂SO₃, 1.5 eq). Reflux for 12 hours.

  • Causality: Sulfite is an ambidentate nucleophile. The softer sulfur atom preferentially attacks the soft benzylic carbon via an Sₙ2 mechanism, displacing the chloride to form the sodium sulfonate salt. Ethanol ensures the organic substrate remains in solution while water dissolves the inorganic salt.

  • Workup: Evaporate the solvent and dry the resulting white solid (sodium (5-bromo-2-chlorophenyl)methanesulfonate) under high vacuum.

Step 2: Chlorosulfonylation & Amidation

  • Procedure: Suspend the crude sulfonate salt in anhydrous acetonitrile. Add triphenylphosphine dichloride (Ph₃P·Cl₂, 1.3 eq) and stir at room temperature for 12 hours to generate the sulfonyl chloride intermediate [4].

  • Causality: Ph₃P·Cl₂ is a mild, highly efficient chlorinating agent that avoids the harsh, exothermic conditions of POCl₃, preventing degradation of the benzylic system.

  • Amidation: Cool the mixture to 0 °C. Dropwise, add an excess of aqueous ammonia (NH₄OH, 28%, 5.0 eq). Stir for 2 hours.

  • Causality: Excess ammonia acts as both the nucleophile to attack the sulfonyl chloride and the base to neutralize the generated HCl, preventing the reverse hydrolysis reaction.

  • Purification: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography (Hexane/EtOAc) to yield the pure primary sulfonamide.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol details the selective arylation of the C-Br bond.

  • Reagents: (5-Bromo-2-chlorophenyl)methanesulfonamide (1.0 eq), Arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), Potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent System: 1,4-Dioxane / H₂O (4:1 v/v).

  • Procedure: Degas the solvent mixture by sparging with N₂ for 15 minutes. Add all reagents to a Schlenk flask. Heat to 80 °C under N₂ for 8 hours.

  • Causality:

    • Catalyst Choice: Pd(dppf)Cl₂ features a bidentate ligand with a large bite angle, which accelerates the reductive elimination step, preventing unwanted side reactions.

    • Chemoselectivity: At 80 °C, the oxidative addition is strictly limited to the weaker C-Br bond. The C-Cl bond remains intact [5].

    • Base Choice: K₂CO₃ is strong enough to activate the boronic acid (forming the reactive boronate species) but mild enough not to deprotonate the primary sulfonamide extensively, which could otherwise poison the palladium catalyst via nitrogen coordination.

Applications in Drug Development

The (5-Bromo-2-chlorophenyl)methanesulfonamide scaffold is highly prized in the development of targeted therapeutics.

Metalloenzyme Inhibition (Carbonic Anhydrase)

Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. Overexpression of specific CA isoforms (e.g., CA IX, CA XII) is a hallmark of hypoxic solid tumors. The primary sulfonamide group is the premier zinc-binding pharmacophore. The benzylic spacer in this specific building block allows the sulfonamide to penetrate deep into the CA active site, while the di-halogenated phenyl ring engages in hydrophobic and halogen-bonding interactions with the amphiphilic wall of the binding pocket.

CAPathway A Sulfonamide Pharmacophore (-SO2NH2) B Deprotonation to Anion (-SO2NH-) A->B Physiological pH C Zn2+ Coordination in CA Active Site B->C Binding D Displacement of Catalytic Water C->D Mechanism E Inhibition of CO2 Hydration D->E Enzymatic Arrest F Modulation of pH & Tumor Suppression E->F Phenotypic Effect

Caption: Mechanism of action for sulfonamide-mediated Carbonic Anhydrase inhibition.

Antimicrobial and Kinase Inhibitor Development

Beyond metalloenzymes, the sulfonamide moiety serves as a bioisostere for carboxylic acids and amides, offering improved metabolic stability against amidases. By utilizing the orthogonal cross-coupling strategy outlined in Protocol 2, researchers can append diverse heterocyclic motifs to the C5 position, rapidly generating libraries of kinase inhibitors or antimicrobial agents that leverage the sulfonamide for crucial hydrogen-bonding interactions within ATP-binding sites.

References

  • Organic Syntheses. "Preparation of Sulfonamides from Sodium Sulfonates." Org. Synth. Available at: [Link]

  • American Chemical Society (ACS). "Palladium-Catalyzed Regiocontrolled Domino Synthesis of N-Sulfonyl Dihydrophenanthridines." The Journal of Organic Chemistry. Available at:[Link]

Exploratory

Technical Guide to CAS 1198804-09-9: Properties, Synthesis, and Applications in Kinase Inhibitor Development

Executive Summary In modern targeted oncology, the architectural precision of small-molecule inhibitors dictates their clinical efficacy. CAS 1198804-09-9 , chemically identified as N-(5-bromo-2-chlorophenyl)methanesulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted oncology, the architectural precision of small-molecule inhibitors dictates their clinical efficacy. CAS 1198804-09-9 , chemically identified as N-(5-bromo-2-chlorophenyl)methanesulfonamide , is a highly specialized building block utilized extensively in the synthesis of next-generation kinase inhibitors [1]. Most notably, it serves as a critical intermediate in the construction of benzoxazepine derivatives—potent, dual-action inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways [2].

As a Senior Application Scientist, I approach the utilization of this compound not merely as a synthetic step, but as the strategic installation of a highly engineered pharmacophore. This whitepaper dissects the structural rationale, physicochemical properties, and validated synthetic methodologies surrounding CAS 1198804-09-9, providing a comprehensive blueprint for its application in drug discovery.

Structural Rationale & Physicochemical Properties

The molecular architecture of CAS 1198804-09-9 is deliberately designed to fulfill three distinct mechanistic roles during both synthesis and biological target engagement:

  • The Bromine Atom (C5): Acts as a highly reactive electrophilic center for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows medicinal chemists to append diverse heterocyclic moieties, extending the molecule into the solvent-exposed or affinity pockets of the kinase [3].

  • The Chlorine Atom (C2): Provides critical steric bulk. The ortho-relationship between the chlorine and the sulfonamide forces the methanesulfonamide group out of the phenyl ring's plane. This conformational pre-organization minimizes the entropic penalty upon binding to the narrow, rigid ATP-binding pocket of PI3K isoforms.

  • The Methanesulfonamide Group: Functions as a robust hydrogen-bond donor/acceptor network. The acidic NH (donor) and the SO₂ oxygens (acceptors) are essential for anchoring the final drug molecule to the kinase hinge region (e.g., interacting with the valine backbone).

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of CAS 1198804-09-9, which are critical for calculating reaction stoichiometry and predicting downstream pharmacokinetic behavior [1].

PropertyValue
CAS Registry Number 1198804-09-9
IUPAC Name N-(5-bromo-2-chlorophenyl)methanesulfonamide
Molecular Formula C₇H₇BrClNO₂S
Molecular Weight 284.56 g/mol
Exact Mass 282.907 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Topological Polar Surface Area (TPSA) 46.2 Ų
LogP (Estimated) ~2.8

Application in Drug Development: PI3K/mTOR Inhibition

The PI3K/AKT/mTOR signaling cascade is frequently hyperactivated in human cancers, driving unchecked cellular proliferation and survival. CAS 1198804-09-9 is the foundational scaffold patented for synthesizing benzoxazepine-based dual PI3K/mTOR inhibitors [2]. By cross-coupling the C5-bromine with advanced intermediates and cyclizing the structure, researchers generate compounds capable of competitively binding the ATP pockets of both PI3K and mTOR.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation Proliferation Cell Survival & Proliferation mTOR->Proliferation Downstream Effectors Inhibitor Benzoxazepine Inhibitor (Derived from CAS 1198804-09-9) Inhibitor->PI3K Competitive Inhibition Inhibitor->mTOR Dual Inhibition

Dual inhibition of the PI3K/mTOR signaling pathway by benzoxazepine derivatives.

Synthetic Methodology: Step-by-Step Protocol

To ensure high yield and prevent the formation of unwanted side products (such as bis-sulfonamides), the synthesis of CAS 1198804-09-9 must be tightly controlled. The following self-validating protocol details the conversion of 5-bromo-2-chloroaniline to the target methanesulfonamide.

Reagents Required:
  • Substrate: 5-bromo-2-chloroaniline (1.0 eq)

  • Electrophile: Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Base: Anhydrous Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Experimental Workflow:
  • Preparation & Solvation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 5-bromo-2-chloroaniline in anhydrous DCM to achieve a 0.2 M concentration. Causality: Anhydrous conditions are strictly required to prevent the hydrolysis of methanesulfonyl chloride into unreactive methanesulfonic acid, which would drastically reduce the reaction yield.

  • Base Addition: Inject the anhydrous pyridine or TEA into the stirring solution. Causality: The base acts as an acid scavenger. As the sulfonylation proceeds, HCl is generated. Without a base, the HCl would protonate the unreacted aniline, rendering it non-nucleophilic and stalling the reaction.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The reaction between an aniline and a sulfonyl chloride is highly exothermic. Lowering the temperature controls the reaction kinetics and specifically prevents the deprotonation of the newly formed mono-sulfonamide, thereby suppressing the formation of the N,N-bis(methylsulfonyl)aniline byproduct.

  • Electrophile Addition: Add methanesulfonyl chloride dropwise over 15–30 minutes. Causality: Dropwise addition maintains a low local concentration of the highly reactive electrophile, further ensuring mono-selectivity.

  • Reaction Progression & Monitoring: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours. Validate progression via LC-MS or TLC (Hexanes/EtOAc 7:3) until the starting material is consumed.

  • Acidic Quench & Extraction (Self-Validating Step): Quench the reaction by adding 1N aqueous HCl. Separate the organic DCM layer and extract the aqueous layer twice with fresh DCM. Causality: The acidic quench is a critical purification mechanism. It neutralizes the excess pyridine/TEA and protonates any trace unreacted aniline, forcing them into the aqueous layer. The neutral, target sulfonamide remains partitioned in the organic layer, effectively self-purifying the crude mixture.

  • Final Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product can be used directly or recrystallized for >99% purity.

Synthesis A 5-bromo-2-chloroaniline C CAS 1198804-09-9 (Intermediate) A->C Sulfonylation (Pyridine, DCM) B Methanesulfonyl Chloride (MsCl) B->C D Cross-Coupling (Suzuki/Buchwald) C->D Pharmacophore Extension E Benzoxazepine Core (PI3K/mTOR Inhibitor) D->E Cyclization/ Derivatization

Workflow from raw materials to Benzoxazepine-based PI3K/mTOR inhibitors via CAS 1198804-09-9.

Analytical Characterization

To validate the integrity of CAS 1198804-09-9 before proceeding to complex cross-coupling steps, the following analytical signatures should be confirmed:

  • LC-MS: Expected [M-H]⁻ peak at m/z ~282.0 / 284.0 (exhibiting the characteristic isotopic pattern of a molecule containing one bromine and one chlorine atom).

  • ¹H NMR (DMSO-d₆): Look for the highly deshielded, exchangeable sulfonamide NH proton (typically broad singlet >9.0 ppm) and the sharp, distinct 3-proton singlet of the methanesulfonyl methyl group at ~3.1 ppm.

By adhering to these stringent synthetic and analytical protocols, drug development professionals can ensure the reliable integration of CAS 1198804-09-9 into high-value oncology pipelines.

References

  • Rice, K. D., Anand, N. K., et al. "Benzoxazepines as inhibitors of pi3k/mtor and methods of their use and manufacture." World Intellectual Property Organization, WO2012068096A3, 2012.
  • Rice, K. D., Anand, N. K., et al. "Benzoxazepines as Inhibitors of PI3K/mTOR and Methods of Their Use and Manufacture." United States Patent and Trademark Office, US20140080810A1, 2014.
Foundational

An In-Depth Technical Guide to the Synthesis of N-(5-bromo-2-chlorophenyl)methanesulfonamide

Abstract This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for N-(5-bromo-2-chlorophenyl)methanesulfonamide, a halogenated aromatic sulfonamide. The document is intended...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for N-(5-bromo-2-chlorophenyl)methanesulfonamide, a halogenated aromatic sulfonamide. The document is intended for an audience of researchers, scientists, and professionals in drug development and medicinal chemistry. It details a robust two-step synthetic sequence, commencing with the preparation of the key intermediate, 5-bromo-2-chloroaniline, followed by its reaction with methanesulfonyl chloride. This guide emphasizes the rationale behind procedural choices, offers detailed experimental protocols, and addresses potential challenges to ensure reproducible and high-yield synthesis. The significance of the sulfonamide functional group, a privileged scaffold in a multitude of therapeutic agents, underscores the relevance of this synthetic pathway.[1]

Introduction and Strategic Overview

N-(5-bromo-2-chlorophenyl)methanesulfonamide is a halogen-substituted aromatic sulfonamide. The sulfonamide moiety is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[2] The specific substitution pattern of the target molecule, featuring a bromine and a chlorine atom on the phenyl ring, offers distinct handles for further chemical modifications, making it a valuable building block in the synthesis of more complex pharmaceutical agents.

The synthetic strategy outlined in this guide is a two-stage process designed for clarity, efficiency, and scalability. The pathway leverages common and well-understood chemical transformations, ensuring its accessibility to a broad range of synthetic chemists.

The core synthetic pathway is as follows:

  • Stage 1: Synthesis of the Precursor. Preparation of the key intermediate, 5-bromo-2-chloroaniline, via the catalytic hydrogenation of 5-bromo-2-chloronitrobenzene.

  • Stage 2: Sulfonamide Bond Formation. The N-sulfonylation of 5-bromo-2-chloroaniline with methanesulfonyl chloride in the presence of a base to yield the final product.

This approach was selected for its high-yielding steps and the commercial availability of the initial starting materials.

Synthesis Pathway Visualization

The overall synthetic scheme is depicted below. The pathway is designed to be logical and efficient, proceeding from a commercially available nitroaromatic compound to the final sulfonamide product.

Synthesis_Pathway cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: N-Sulfonylation Start 5-Bromo-2-chloronitrobenzene Intermediate 5-Bromo-2-chloroaniline Start->Intermediate H₂, Raney-Nickel Methanol, RT Product N-(5-bromo-2-chlorophenyl)methanesulfonamide Intermediate->Product Pyridine, DCM 0 °C to RT Reagent Methanesulfonyl Chloride Reagent->Product Sulfonylation_Mechanism cluster_mechanism N-Sulfonylation Mechanism Amine 5-Bromo-2-chloroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack MsCl Methanesulfonyl Chloride (Electrophile) MsCl->Intermediate Product N-(5-bromo-2-chlorophenyl)methanesulfonamide Intermediate->Product Elimination of Cl⁻ Pyridine Pyridine (Base) Salt Pyridinium Chloride Pyridine->Salt Neutralization HCl HCl HCl->Salt

Sources

Exploratory

(5-Bromo-2-chlorophenyl)methanesulfonamide mechanism of action

An In-depth Technical Guide to the Elucidation of the Mechanism of Action of (5-Bromo-2-chlorophenyl)methanesulfonamide Abstract (5-Bromo-2-chlorophenyl)methanesulfonamide is a compound of interest within the broader cla...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Elucidation of the Mechanism of Action of (5-Bromo-2-chlorophenyl)methanesulfonamide

Abstract

(5-Bromo-2-chlorophenyl)methanesulfonamide is a compound of interest within the broader class of sulfonamides, a group of synthetic molecules with a rich history in medicinal chemistry. While the chemical synthesis of this particular molecule is documented, its specific mechanism of action remains to be fully elucidated. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the biological activity of (5-bromo-2-chlorophenyl)methanesulfonamide. It synthesizes established knowledge of sulfonamide pharmacology to propose testable hypotheses regarding its mechanism of action and outlines a detailed, multi-pronged experimental strategy to validate these hypotheses. This document serves as a roadmap for uncovering the therapeutic potential of this and similar molecules.

Introduction and Current State of Knowledge

(5-Bromo-2-chlorophenyl)methanesulfonamide is a synthetic compound characterized by a bromo- and chloro-substituted phenyl ring attached to a methanesulfonamide group. The sulfonamide moiety is a well-established pharmacophore, forming the basis of a wide range of therapeutic agents, most notably antibacterial drugs.[1][2][3][4][5] Beyond their antimicrobial properties, sulfonamide derivatives have been explored as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and even as anticancer and antiviral agents.[6][7]

This guide is structured to provide a logical and scientifically rigorous pathway for the investigation of (5-bromo-2-chlorophenyl)methanesulfonamide's mechanism of action. We will first propose several hypothesized mechanisms based on the known pharmacology of the sulfonamide functional group. Subsequently, we will detail a comprehensive research program designed to systematically test these hypotheses.

Hypothesized Mechanisms of Action

Given the structural features of (5-bromo-2-chlorophenyl)methanesulfonamide, several plausible mechanisms of action can be postulated. These hypotheses are grounded in the extensive body of research on sulfonamide-containing compounds.

Antibacterial Activity via Dihydropteroate Synthase Inhibition

The most classic mechanism of action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4] Bacteria synthesize their own folic acid, which is essential for DNA and RNA synthesis. Sulfonamides act as competitive inhibitors of para-aminobenzoic acid (PABA), the natural substrate of DHPS. By blocking this pathway, sulfonamides prevent bacterial growth and replication, exerting a bacteriostatic effect.[1][2]

Causality behind this hypothesis: The presence of the sulfonamide group in (5-bromo-2-chlorophenyl)methanesulfonamide makes it a structural analog of PABA, suggesting it could fit into the active site of DHPS.

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate Enzymatic Conversion DNA_RNA DNA & RNA Synthesis Dihydrofolate->DNA_RNA Essential for Compound (5-Bromo-2-chlorophenyl)methanesulfonamide Compound->Inhibition Inhibition->DHPS

Caption: Hypothesized inhibition of bacterial folic acid synthesis by (5-Bromo-2-chlorophenyl)methanesulfonamide.

Enzyme Inhibition Beyond DHPS

The sulfonamide moiety is a versatile inhibitor of various enzymes beyond DHPS. This opens up several other potential mechanisms of action for (5-bromo-2-chlorophenyl)methanesulfonamide.

  • Carbonic Anhydrase Inhibition: Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in numerous physiological processes.[8][9] Inhibition of specific CA isozymes has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[8]

  • Protease Inhibition: Certain sulfonamide derivatives have been shown to inhibit various proteases, including matrix metalloproteinases (MMPs) and HIV protease.[6][7]

  • Urease Inhibition: Sulfonamides have been investigated as inhibitors of urease, a nickel-containing enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori.[10]

Causality behind this hypothesis: The sulfonamide group can coordinate with metal ions in the active sites of metalloenzymes or form hydrogen bonds with key residues in the active sites of other enzymes.[6]

A Proposed Research Program for Elucidating the Mechanism of Action

To systematically investigate the true mechanism of action of (5-bromo-2-chlorophenyl)methanesulfonamide, a multi-faceted research approach is proposed. This program is designed to be a self-validating system, where findings from one set of experiments inform the next.

Phase 1: Initial Screening and In Vitro Activity Assessment

The first phase aims to determine if the compound exhibits any significant biological activity in broad, well-established assays.

3.1.1. Antibacterial Susceptibility Testing

This will test the primary hypothesis of antibacterial activity.

  • Protocol:

    • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be used.

    • Method: Broth microdilution method will be employed to determine the Minimum Inhibitory Concentration (MIC) of (5-bromo-2-chlorophenyl)methanesulfonamide.[11][12][13][14][15]

    • Procedure:

      • Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

      • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

      • Incubate the plates at 37°C for 18-24 hours.

      • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Data Analysis: The MIC values will be recorded and compared to known antibiotics.

3.1.2. Broad-Spectrum Enzyme Inhibition Assays

This will explore the potential for non-DHPS enzyme inhibition.

  • Protocol:

    • Enzyme Panel: A commercially available panel of enzymes will be used for initial screening. This should include representatives from key classes such as carbonic anhydrases (e.g., CA-II, CA-IX), proteases (e.g., MMP-2, trypsin), and urease.

    • Method: Standard colorimetric or fluorometric enzyme activity assays will be performed in a 96-well plate format.

    • Procedure:

      • The compound will be incubated with the enzyme at various concentrations.

      • The appropriate substrate will be added to initiate the reaction.

      • The change in absorbance or fluorescence over time will be measured using a plate reader.

    • Data Analysis: The percentage of enzyme inhibition at each compound concentration will be calculated, and the IC50 (half-maximal inhibitory concentration) will be determined for any significant hits.

Assay Target Method Primary Outcome
Antibacterial SusceptibilityBacterial GrowthBroth MicrodilutionMinimum Inhibitory Concentration (MIC)
Enzyme InhibitionCarbonic Anhydrases, Proteases, UreaseSpectrophotometry/FluorimetryHalf-maximal Inhibitory Concentration (IC50)
Phase 2: Target Identification and Validation

If Phase 1 reveals significant biological activity, the next step is to identify the specific molecular target(s).

3.2.1. Affinity-Based Target Identification

This approach aims to physically isolate the protein(s) that bind to the compound.[16][17]

  • Protocol:

    • Compound Immobilization: (5-Bromo-2-chlorophenyl)methanesulfonamide will be chemically synthesized with a linker arm and attached to a solid support (e.g., agarose beads) to create an affinity matrix.

    • Cell Lysate Incubation: The affinity matrix will be incubated with a cell lysate from a relevant cell line (e.g., bacterial lysate if antibacterial activity is observed, or human cell lysate for other activities).

    • Protein Elution and Identification: Proteins that bind to the immobilized compound will be washed and then eluted. The eluted proteins will be separated by SDS-PAGE and identified using mass spectrometry (LC-MS/MS).

Target_ID_Workflow cluster_0 Affinity Chromatography cluster_1 Protein Identification Compound_Bead Immobilized Compound on Beads Incubation Incubation Compound_Bead->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Wash Wash Unbound Proteins Incubation->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec LC-MS/MS SDS_PAGE->Mass_Spec Protein_ID Identified Target(s) Mass_Spec->Protein_ID

Caption: Experimental workflow for affinity-based target identification.

3.2.2. Target Validation

Once potential targets are identified, their role in the compound's mechanism of action must be validated.

  • Protocol:

    • Recombinant Protein Assays: The identified target protein(s) will be expressed and purified. Direct binding and inhibition assays will be performed with the pure protein and the compound to confirm the interaction and determine binding kinetics (e.g., using surface plasmon resonance or isothermal titration calorimetry).

    • Genetic Approaches:

      • Gene Knockdown/Knockout: If the target is in a eukaryotic cell line, techniques like siRNA or CRISPR/Cas9 will be used to reduce or eliminate the expression of the target protein. The effect of the compound on these modified cells will be compared to wild-type cells. A loss of compound activity in the modified cells would validate the target.

      • Overexpression: Conversely, overexpressing the target protein may lead to increased resistance to the compound.

Phase 3: In-depth Mechanistic and In Vivo Studies

With a validated target, the final phase will involve a deeper investigation of the cellular and physiological consequences of the compound's action.

  • Cellular Pathway Analysis: Techniques such as Western blotting, qPCR, and reporter gene assays will be used to investigate how the compound affects signaling pathways downstream of the identified target.

  • In Vivo Efficacy Studies: If the in vitro data is promising, the compound's efficacy will be tested in appropriate animal models of disease (e.g., a mouse model of bacterial infection if the compound is an antibiotic). Pharmacokinetic and toxicological studies will also be conducted.[18][19][20]

Conclusion

While the mechanism of action of (5-bromo-2-chlorophenyl)methanesulfonamide is currently unknown, its chemical structure provides a strong rationale for a focused investigation into its potential as a bioactive agent. The sulfonamide moiety suggests a high probability of activity as an enzyme inhibitor, with antibacterial action being a primary hypothesis. The comprehensive research program outlined in this guide, progressing from broad screening to specific target validation and in vivo studies, provides a robust framework for elucidating its mechanism of action. The insights gained from this research will not only define the therapeutic potential of this specific molecule but also contribute to the broader understanding of sulfonamide pharmacology.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Massive Bio. (2025, December 19). Sulfonamide. Retrieved from [Link]

  • Merck Manual Professional Edition. (2024, May). Sulfonamides. Retrieved from [Link]

  • Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)?. Retrieved from [Link]

  • WisTech Open. (n.d.). 3.9 Sulfonamides – Nursing Pharmacology. Retrieved from [Link]

  • Scozzafava, A., et al. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(6), 766–791.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Ci, X., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 358.
  • Patel, H., et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Pharmaceutical Research, 12(14), 1166-1180.
  • Khan, K. M., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS chemical biology, 6(1), 34–46.
  • El-Sayed, N. S., et al. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • De Simone, G., & Supuran, C. T. (2018). Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. Molecules (Basel, Switzerland), 23(12), 3245.
  • Ghorab, M. M., et al. (2018). Sulfonamide inhibitors: a patent review 2013-present.
  • Nostro, A., & Papalia, T. (2012). Methods for in vitro evaluating antimicrobial activity: A review. Methods in molecular biology (Clifton, N.J.), 859, 215–231.
  • Rosen, B. R., et al. (2011). Mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles: avoiding potentially genotoxic reagents and byproducts. Organic letters, 13(10), 2564–2567.
  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Jamshaid, H., et al. (2026, February 2). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Retrieved from [Link]

  • Walsh Medical Media. (2025, December 19). Experimental Pharmacology: Exploring Drug Actions in Research. Retrieved from [Link]

  • Li, C., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology spectrum, 9(3), e0103721.
  • Warner, K. D., et al. (2018). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Cell chemical biology, 25(1), 22–32.
  • Rosen, B. R., et al. (2011). Mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles: avoiding potentially genotoxic reagents and byproducts. Organic letters, 13(10), 2564-2567.
  • Study.com. (2024, September 5). Experimental Pharmacology: Techniques & Examples. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Recent advances in the synthesis of N-acyl sulfonamides. Beilstein journal of organic chemistry, 3, 23.
  • Catellani, M., et al. (2007). Novel Method of Aromatic Coupling between N-Aryl Methanesulfonamide and Thiophene Derivatives. Organic letters, 9(12), 2261–2263.
  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Retrieved from [Link]

  • Mitel, S., et al. (2024). In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. International journal of molecular sciences, 25(13), 6932.
  • University of Florida. (n.d.). Target Identification and Mode of Action Studies. Retrieved from [Link]

  • Walsh Medical Media. (2025, December 12). Experimental Pharmacology: Exploring Drug Actions in Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

Sources

Foundational

Biological Activity of Substituted Phenylmethanesulfonamides: A Comprehensive Technical Guide for Drug Development

As a highly versatile pharmacophore in modern medicinal chemistry, the substituted phenylmethanesulfonamide scaffold has driven significant advancements in targeted therapeutics. Characterized by the −SO2​NH− functional...

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Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile pharmacophore in modern medicinal chemistry, the substituted phenylmethanesulfonamide scaffold has driven significant advancements in targeted therapeutics. Characterized by the −SO2​NH− functional group attached to a phenylmethane backbone, these compounds possess unique physicochemical properties. The non-basic nitrogen and the strong electron-withdrawing nature of the sulfonyl group allow them to act as potent hydrogen bond donors and acceptors, mimicking transition states in various enzymatic pathways.

This technical guide synthesizes the mechanistic causality, quantitative biological data, and self-validating experimental protocols essential for evaluating substituted phenylmethanesulfonamides in drug discovery.

Core Biological Targets & Mechanistic Causality

Cyclooxygenase-2 (COX-2) Selectivity and Anti-Inflammatory Action

The anti-inflammatory efficacy of phenylmethanesulfonamides is primarily driven by their ability to selectively inhibit COX-2 over COX-1[1]. The Causality: During an inflammatory response, arachidonic acid is oxidized by COX-2 into pro-inflammatory prostaglandins. The selectivity of these sulfonamides relies on a critical structural divergence between the two COX isoforms: the substitution of Isoleucine at position 523 in COX-1 with a smaller Valine in COX-2. This mutation opens a secondary hydrophobic side pocket in the COX-2 active site. The bulky phenylmethanesulfonamide moiety perfectly occupies this pocket, providing high binding affinity while sterically clashing with the COX-1 active site, thereby minimizing gastrointestinal toxicity[1].

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-HSD1 is a critical target for managing metabolic syndrome and rheumatoid arthritis. It catalyzes the intracellular reduction of inactive cortisone to active cortisol. Substituted phenylmethanesulfonamides, particularly those featuring pyridine or thiazole frameworks, have demonstrated potent inhibitory activity at low nanomolar concentrations[2]. The Causality: These inhibitors competitively bind to the catalytic site of 11β-HSD1, physically blocking the NADPH-dependent reduction of cortisone. By blunting local cortisol amplification in adipose and hepatic tissues, these compounds restore insulin sensitivity and reduce localized immune suppression[2].

Methionine Aminopeptidase-2 (MetAP-2) and Anti-Angiogenesis

In oncology, tumor angiogenesis is a primary therapeutic target. MetAP-2 removes N-terminal methionine during protein biosynthesis, an obligatory step for endothelial cell proliferation. N-phenylmethanesulfonamide derivatives act as potent, targeted MetAP-2 inhibitors[3]. The Causality: The sulfonamide nitrogen acts as a critical hydrogen bond donor, interacting directly with the Asn329 side chain in the MetAP-2 active site. The flexibility of the phenylmethane linkage allows rotational freedom, optimizing the binding conformation and effectively halting human umbilical vein endothelial cell (HUVEC) proliferation[3].

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases, particularly the tumor-associated CAIX isoform, are critical for maintaining pH balance in hypoxic tumor microenvironments. Substituted phenylmethanesulfonamides act as classical CA inhibitors[4]. The Causality: The deprotonated sulfonamide nitrogen coordinates directly with the active site Zn2+ ion of the enzyme, displacing the catalytic zinc-bound water molecule. This completely halts the reversible hydration of CO2​ , leading to intracellular acidification and subsequent apoptosis of the cancer cells[4].

Mechanistic Visualizations

COX2_Pathway Stimulus Inflammatory Stimuli (Cytokines, Stress) PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 AA Arachidonic Acid (AA) PLA2->AA Membrane Cleavage COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) COX2->Prostaglandins Oxidation Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Substituted Phenylmethanesulfonamides Inhibitor->COX2 Competitive Inhibition

Fig 1: COX-2 signaling pathway and targeted inhibition by phenylmethanesulfonamides.

HSD1_Workflow Cortisone Inactive Cortisone HSD1 11β-HSD1 Enzyme (Liver/Adipose) Cortisone->HSD1 Cortisol Active Cortisol HSD1->Cortisol Reduction (NADPH) Receptor Glucocorticoid Receptor Activation Cortisol->Receptor Inhibitor Phenylmethanesulfonamide Derivatives Inhibitor->HSD1 Inhibition

Fig 2: 11β-HSD1 mediated cortisol activation and targeted inhibition.

Quantitative Data Presentation

The following table summarizes the comparative inhibitory potential of phenylmethanesulfonamide derivatives across key biological targets, establishing baseline expectations for structure-activity relationship (SAR) studies.

Target EnzymeDerivative ClassPrimary IndicationTypical IC₅₀ / Kᵢ RangeRef
11β-HSD1 (Phenylsulfonamido-methyl)thiazolesMetabolic Syndrome, RA1.5 nM – 45 nM[2]
MetAP-2 N-phenylmethanesulfonamide indazolesSolid Tumors (Angiogenesis)10 nM – 85 nM[3]
COX-2 N-aryl methanesulfonamidesInflammation, Pain40 nM – 120 nM[1]
CAIX Fluorinated phenylmethanesulfonamidesHypoxic Tumors, Glaucoma20 nM – 150 nM[4]
Bacterial DHPS Cinnamamide-sulfonamide hybridsMRSA, Bacterial Infections1 µg/mL – 4 µg/mL (MIC)[5]

Experimental Workflows & Self-Validating Protocols

To guarantee reproducibility and scientific integrity, the following protocols are engineered as self-validating systems. Experimental choices are grounded in biochemical causality rather than arbitrary procedural steps.

Protocol 1: High-Throughput 11β-HSD1 Scintillation Proximity Assay (SPA)

Purpose: To quantify the IC₅₀ of phenylmethanesulfonamide derivatives against 11β-HSD1[2]. Causality of Assay Design: SPA is chosen over standard ELISA because it eliminates washing steps that can disrupt low-affinity equilibrium binding. The assay relies on the proximity of tritiated cortisol to a scintillant-coated bead; beta particles from tritium only travel short distances in aqueous solution, meaning only bound radioligand excites the bead to emit light.

Step-by-Step Methodology:

  • Microsome Preparation: Isolate human 11β-HSD1-containing microsomes. Validation: Run a total protein quantification (BCA assay) to ensure consistent enzyme loading per well.

  • Compound Incubation: In a 384-well plate, dispense 10 µL of the phenylmethanesulfonamide test compound (serial dilutions from 10 µM to 0.1 nM in DMSO, final DMSO concentration <1%).

  • Enzymatic Reaction: Add 20 µL of assay buffer containing 11β-HSD1 microsomes, 500 µM NADPH (cofactor), and 10 nM [³H]-cortisone. Incubate at 37°C for 2 hours.

  • Signal Generation: Add 10 µL of anti-cortisol antibody coupled to Protein A SPA beads. Incubate in the dark for 1 hour at room temperature to allow the antibody to capture the newly generated [³H]-cortisol.

  • Detection & System Validation: Read the plate on a microplate scintillation counter.

    • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and a known reference inhibitor like Carbenoxolone (positive control). The assay is only deemed valid for SAR progression if Z′≥0.6 .

Protocol 2: COX-2 Selectivity Profiling (Fluorometric)

Purpose: To determine the selectivity index (SI) of compounds for COX-2 over COX-1[1]. Causality of Assay Design: Instead of measuring downstream prostaglandins which can degrade, this assay utilizes ADHP (10-acetyl-3,7-dihydroxyphenoxazine). COX enzymes exhibit peroxidase activity during the conversion of PGG2 to PGH2. This peroxidase activity converts non-fluorescent ADHP into highly fluorescent Resorufin, providing a direct, real-time kinetic readout of enzyme velocity.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare separate master mixes of purified human recombinant COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (cofactor for peroxidase activity).

  • Inhibitor Binding: Pre-incubate the enzymes with the phenylmethanesulfonamide derivatives for 15 minutes at 25°C. Causality: Sulfonamides often exhibit time-dependent, slow-binding kinetics in the COX-2 side pocket; skipping this pre-incubation will artificially inflate the apparent IC₅₀.

  • Reaction Initiation: Add a substrate solution containing Arachidonic Acid and ADHP.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 535/590 nm) continuously for 5 minutes.

  • System Validation:

    • Orthogonal Readout: Plot the initial velocity ( V0​ ) against inhibitor concentration.

    • Control Validation: Celecoxib must yield an IC50​<50 nM for COX-2 and >10 µM for COX-1. If the Celecoxib selectivity index drops below 200, the enzyme preparations must be discarded due to structural degradation of the COX-2 active site.

References

  • Derivatives of (phenylsulfonamido-methyl)nicotine and (phenylsulfonamido-methyl)thiazole as novel 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: synthesis and biological activities in vitro Source: Acta Pharmacologica Sinica (PubMed / NIH) URL:[Link]

  • Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer Source: ACS Publications URL:[Link]

  • Information on EC 4.2.1.1 - Carbonic Anhydrase Source: BRENDA Enzyme Database URL:[Link]

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives Source: MDPI URL:[Link]

Sources

Exploratory

Strategic Halogenation in Sulfonamide Scaffolds: A Comprehensive Technical Guide to Bromo-Chloro-Phenyl Sulfonamides

Executive Summary In modern drug discovery, the architectural tuning of small molecules dictates their pharmacokinetic and pharmacodynamic success. Among the most privileged pharmacophores in medicinal chemistry is the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural tuning of small molecules dictates their pharmacokinetic and pharmacodynamic success. Among the most privileged pharmacophores in medicinal chemistry is the sulfonamide moiety, historically recognized for its zinc-binding capabilities and transition-state mimicry. However, the strategic functionalization of the adjacent phenyl ring—specifically via dual halogenation to form bromo-chloro-phenyl sulfonamides —has unlocked unprecedented multi-target efficacy.

This technical guide synthesizes recent literature to explore the mechanistic rationale, pharmacological applications, and synthetic workflows associated with bromo-chloro-phenyl sulfonamides. By dissecting their roles in oncology, endocrinology, and infectious diseases, this whitepaper provides actionable insights for scientists designing next-generation therapeutics.

Structural Rationale & Physicochemical Dynamics

The integration of both bromine and chlorine onto a benzenesulfonamide core is not arbitrary; it is a calculated exercise in steric and electronic tuning.

  • The Bromine Advantage (Halogen Bonding): Bromine is highly polarizable. In the hydrophobic pockets of target kinases or proteases, the electron-deficient "sigma-hole" of the bromine atom forms highly directional, orthogonal halogen bonds with the Lewis basic oxygen atoms of the protein backbone. This interaction significantly enhances target residence time.

  • The Chlorine Advantage (Metabolic Shielding): Chlorine is highly electronegative but less bulky than bromine. Strategic placement of a chloro substituent (e.g., ortho to the sulfonamide) inductively withdraws electron density, lowering the pKa​ of the sulfonamide nitrogen. This increases the fraction of the ionized, active species at physiological pH. Furthermore, chlorine acts as a metabolic shield, blocking cytochrome P450-mediated aromatic hydroxylation.

  • The Sulfonamide Core: Acting as a versatile hydrogen bond donor and acceptor, the SO2​NH2​ group anchors the molecule within active sites, often displacing high-energy water molecules to provide an entropic driving force for binding.

Pharmacological Applications & Mechanistic Insights

A. Targeted Anticancer Therapeutics (Kinase & MEK Inhibition)

The past decade has witnessed a paradigm shift toward precision oncology, heavily reliant on kinase inhibitors. Bromo-chloro-phenyl sulfonamides have emerged as critical building blocks in the design of MEK inhibitors and Proteolysis-Targeting Chimeras (PROTACs). According to recent 1[1], substitution at specific positions of aromatic rings with chloro or bromo groups drastically enhances binding potency compared to unsubstituted derivatives. These halogens optimize the van der Waals contacts within the allosteric pockets of MEK1/2, preventing the phosphorylation of ERK1/2 and halting tumor proliferation.

MEK_Pathway N1 Extracellular Signal (Growth Factors) N2 Receptor Tyrosine Kinase (RTK) N1->N2 Binds N3 RAS Activation N2->N3 Phosphorylates N4 RAF Kinase N3->N4 Recruits N5 MEK1/2 (Target of Bromo-Chloro- Sulfonamides) N4->N5 Activates N6 ERK1/2 N5->N6 Phosphorylates (Blocked by Inhibitor) N7 Cell Proliferation & Tumorigenesis N6->N7 Translocates to Nucleus

Fig 1: MEK1/2 signaling cascade highlighting the targeted inhibition node.

B. Multitarget Antidiabetic Agents

Beyond oncology, these scaffolds exhibit profound efficacy in metabolic disorders. Recent studies on2[2] demonstrate that coupling halogenated phenyl sulfonamides via an imine linker to heterocycles yields potent α -glucosidase inhibitors. Molecular docking reveals that the bromo-chloro-phenyl moiety perfectly occupies the acarviosin-binding space, outperforming the clinical standard, acarbose.

C. Antimicrobial Efficacy

The rise of multi-drug resistant S. aureus necessitates novel pharmacophores. Hybridizing C-3 substituted coumarins with halogenated phenyl sulfonamides has proven highly effective. As detailed in the3[3], the precise positioning of bromo and chloro substituents on the phenyl ring modulates the lipophilicity required to penetrate the thick peptidoglycan layer of Gram-positive bacteria.

D. Anti-Inflammatory & Bone Resorption

Aryl-phenyl-sulfonamide-phenylene (APSAP) compounds, utilizing 4-bromo-2-chlorobenzenesulfonyl chloride as a primary building block, have been patented for their ability to treat rheumatoid arthritis and prevent excessive osteoclast activation. According to4[4], these specific halogenations improve both aqueous solubility and metabolic stability without sacrificing biological target potency.

Quantitative Data Summaries

To contextualize the efficacy of these scaffolds, the following tables summarize key quantitative data derived from the cited literature.

Table 1: In Vitro Inhibitory Activity against α -Glucosidase | Compound Designation | Structural Feature | IC 50​ ( μ M) | Fold-Potency vs Acarbose | | :--- | :--- | :--- | :--- | | Compound 3a | Sulfonamide-imine hybrid | 19.39 | ~1.39x | | Compound 6 | Halogenated sulfonamide | 22.02 | ~1.22x | | Compound 3b | Sulfonamide-imine hybrid | 25.12 | ~1.07x | | Compound 3h | Sulfonamide-imine hybrid | 25.57 | ~1.05x | | Acarbose | Clinical Standard | ~26.95 | 1.00x |

Table 2: Antimicrobial Activity against S. aureus | Compound Class | Substitution Pattern | MIC ( μ g/mL) | Activity Profile | | :--- | :--- | :--- | :--- | | Coumarin Hybrid A | Non-substituted phenyl | >50.0 | Inactive/Low | | Coumarin Hybrid B | meta-bromo / para-nitro | 25.0 | Moderate | | Coumarin Hybrid C | Optimized halogenated phenyl | 6.25 | Highly Potent |

Experimental Protocols: Synthesis & Handling

As a Senior Application Scientist, I emphasize that successful drug development begins with robust, reproducible synthetic methodologies. The following is a self-validating protocol for the synthesis of N-Aryl-4-bromo-2-chlorobenzenesulfonamides using 5[5].

Step-by-Step Methodology: Sulfonamide Coupling

Objective: Nucleophilic substitution of an aryl amine with 4-bromo-2-chlorobenzenesulfonyl chloride.

  • Preparation & Initiation:

    • Action: Dissolve the target aryl amine (1.1 eq) and anhydrous pyridine (2.0 eq) in anhydrous Dichloromethane (DCM) under a continuous nitrogen atmosphere. Cool the reaction flask to 0°C using an ice bath.

    • Causality: The nitrogen atmosphere prevents ambient moisture from hydrolyzing the highly reactive sulfonyl chloride into unreactive sulfonic acid. The 0°C temperature suppresses exothermic bis-sulfonylation side reactions.

  • Electrophilic Addition:

    • Action: Dissolve 4-bromo-2-chlorobenzenesulfonyl chloride (1.0 eq) in a minimum volume of DCM and add it dropwise to the stirring amine solution over 30 minutes.

    • Causality: Dropwise addition ensures the electrophile remains the limiting reagent in solution, kinetically favoring mono-N-alkylation over di-alkylation.

  • Reaction Propagation & Self-Validation:

    • Action: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Causality: TLC acts as the self-validating checkpoint. The complete disappearance of the lower-R f​ amine spot confirms that the equilibrium has been successfully driven to product formation. Pyridine acts as an acid scavenger, neutralizing the HCl byproduct to prevent the amine nucleophile from protonating and deactivating.

  • Quenching & Aqueous Workup:

    • Action: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1N HCl (3x), saturated aqueous NaHCO 3​ (1x), and brine (1x).

    • Causality: The 1N HCl wash is critical; it protonates the residual pyridine base, rendering it highly water-soluble and forcing it into the aqueous layer, thereby purifying the organic phase. NaHCO 3​ neutralizes any lingering acid, and brine breaks potential emulsions while pre-drying the organic layer.

  • Isolation & Purification:

    • Action: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol.

    • Causality: Recrystallization exploits the differential solubility of the target compound versus trace impurities, yielding a thermodynamically stable, highly pure crystalline product suitable for biological assays.

Synthesis_Workflow S1 4-Bromo-2-chloro- benzenesulfonyl chloride S3 Coupling Reaction (DCM, Pyridine, 0°C to RT) S1->S3 S2 Amine Nucleophile (e.g., Aniline derivative) S2->S3 S4 TLC Monitoring (Self-Validation) S3->S4 Assess completion S4->S3 If incomplete (Add time) S5 Aqueous Workup (1N HCl wash) S4->S5 If complete S6 Purification (Recrystallization) S5->S6 Remove pyridine S7 Pure Bromo-Chloro- Phenyl Sulfonamide S6->S7 Yield isolation

Fig 2: Step-by-step synthetic workflow for sulfonamide coupling reactions.

Conclusion

The bromo-chloro-phenyl sulfonamide scaffold represents a masterclass in rational drug design. By leveraging the unique electronic and steric properties of dual halogenation, researchers can fine-tune target affinity, metabolic stability, and membrane permeability. Whether deployed as a warhead in kinase inhibitors, an anchor in antidiabetic agents, or a core structural motif in anti-inflammatory drugs, mastering the synthesis and application of these compounds is essential for the modern medicinal chemist.

References

  • Investigation of recent advancement in the pharmacological potential of C-3 substituted coumarin derivatives against S.
  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation Source: ResearchGate URL
  • Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025)
  • US8207167B2 - Aryl-phenyl-sulfonamide-phenylene compounds and their use Source: Google Patents URL
  • SAFETY DATA SHEET: 4-Bromo-2-chlorobenzenesulfonamide Source: Thermo Fisher Scientific URL

Sources

Foundational

(5-Bromo-2-chlorophenyl)methanesulfonamide solubility in organic solvents

An In-depth Technical Guide to the Solubility of (5-Bromo-2-chlorophenyl)methanesulfonamide in Organic Solvents Authored by: A Senior Application Scientist Introduction: The Critical Role of Solubility in Drug Developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of (5-Bromo-2-chlorophenyl)methanesulfonamide in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from a laboratory curiosity to a life-saving therapeutic.[1][2] It is a critical determinant of a drug's bioavailability and, consequently, its efficacy.[2] For a novel compound such as (5-Bromo-2-chlorophenyl)methanesulfonamide, a thorough understanding of its solubility profile in a range of organic solvents is not merely an academic exercise; it is a fundamental prerequisite for formulation development, purification strategies, and toxicological studies.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of (5-Bromo-2-chlorophenyl)methanesulfonamide. While specific experimental data for this compound is not yet widely published, this document will equip you with the foundational principles, predictive methodologies, and robust experimental protocols necessary to generate this critical information in your own laboratory settings. We will proceed from a structural analysis of the molecule to a detailed, field-proven experimental workflow, ensuring a scientifically rigorous approach to this essential characterization.

Part 1: Physicochemical Profile and Solubility Predictions

The principle of "like dissolves like" remains a powerful, albeit qualitative, guide in solubility science.[3][4] To apply this, we must first dissect the molecular structure of (5-Bromo-2-chlorophenyl)methanesulfonamide.

Molecular Structure:

  • Aromatic Core: A substituted phenyl ring, which is generally non-polar and contributes to solubility in solvents with similar aromatic or non-polar characteristics.

  • Halogen Substituents: The presence of both a bromine and a chlorine atom increases the molecular weight and introduces polarity. These electronegative atoms can participate in dipole-dipole interactions.

  • Methanesulfonamide Group (-SO2NHCH3): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the oxygen and nitrogen atoms). This group will strongly favor interactions with polar solvents.

Predictive Analysis:

Based on this hybrid structure, (5-Bromo-2-chlorophenyl)methanesulfonamide is anticipated to exhibit complex solubility behavior. It is neither extremely non-polar nor extremely polar. Therefore, a range of solvents should be considered for screening.

Table 1: Predicted Solubility of (5-Bromo-2-chlorophenyl)methanesulfonamide in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Cyclohexane, TolueneLow to Very LowThe highly polar sulfonamide group will have very weak interactions with these non-polar solvents. While the aromatic ring has some affinity for toluene, it is unlikely to overcome the energy penalty of breaking the strong intermolecular forces in the solid crystal lattice.[5]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)Moderate to HighThese solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the sulfonamide group.[6] DMSO and DMF are often excellent solvents for a wide range of organic compounds due to their high polarity.[7]
Polar Protic Methanol, Ethanol, IsopropanolModerateThese solvents can engage in hydrogen bonding with the sulfonamide group, acting as both donors and acceptors.[8] Their alkyl chains provide some non-polar character, which can interact with the substituted phenyl ring.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateWhile possessing a dipole moment, these solvents are not strong hydrogen bond acceptors. Solubility will depend on the balance between the polarity of the solute and the solvent.

Part 2: Theoretical Framework for Solubility: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) provide a powerful framework.[9][10] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding.

The principle states that substances with similar HSP values are likely to be miscible.[4][10] While the HSP values for (5-Bromo-2-chlorophenyl)methanesulfonamide are not published, they can be estimated using group contribution methods.[11] A practical approach involves testing the solubility in a range of solvents with known HSP values to experimentally determine the "Hansen sphere" of the solute. Solvents that fall within this sphere are good candidates for high solubility.[4]

Part 3: Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[3][12] This method ensures that a true thermodynamic equilibrium is reached between the dissolved and undissolved solid, providing a reliable and reproducible measurement.[13][14]

Workflow for Equilibrium Solubility Determination

Below is a detailed protocol that establishes a self-validating system for accurate solubility measurement.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Quantification prep_solid 1. Add excess solid API to a known volume of solvent seal_vial 2. Seal vial to prevent solvent evaporation prep_solid->seal_vial agitate 3. Agitate at constant temperature (e.g., 25°C) for 24-72 hours seal_vial->agitate centrifuge 4. Centrifuge to pellet undissolved solid agitate->centrifuge filter 5. Filter supernatant with 0.22 µm PTFE syringe filter centrifuge->filter dilute 6. Dilute saturated solution to fall within calibration curve filter->dilute hplc 7. Analyze by validated HPLC-UV method dilute->hplc calculate 8. Calculate solubility (e.g., in mg/mL or mol/L) hplc->calculate

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol:
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a precisely known volume (e.g., 1.0 mL) of each selected organic solvent.

    • Add an excess amount of (5-Bromo-2-chlorophenyl)methanesulfonamide to each vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation. A starting point could be 20-50 mg of the solid.

    • Securely cap the vials to prevent solvent loss during incubation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for poorly soluble or slowly dissolving compounds, 72 hours may be necessary.[12] A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation, centrifuge the vials at a moderate speed (e.g., 10,000 rpm for 10 minutes).[3]

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. It is crucial not to disturb the solid pellet.

    • Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is a self-validating measure to ensure only the dissolved fraction is analyzed.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • The solubility is then calculated by multiplying the measured concentration by the dilution factor and is typically reported in units of mg/mL or mol/L.[3]

Part 4: Factors Influencing Solubility Measurements

A robust solubility study must account for variables that can significantly impact the results.

  • Temperature: The solubility of solids in liquids is temperature-dependent. For most compounds, solubility increases with temperature in an endothermic dissolution process.[15][16][17] It is therefore imperative to control the temperature precisely during the experiment and to report the temperature at which the solubility was determined.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities.[12][13] It is crucial to characterize the solid form used in the study (e.g., by XRPD) and to confirm that the solid phase remaining after equilibration is the same as the starting material.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a well-characterized, high-purity sample is essential for obtaining accurate data.

Part 5: Data Visualization and Interpretation

Presenting the solubility data in a clear and comparative format is essential for its utility in drug development decision-making.

Conceptual Framework for Solvent Selection

The choice of solvents for screening should be deliberate, covering a range of polarities and interaction capabilities to build a comprehensive profile of the solute.

G solute (5-Bromo-2-chlorophenyl) methanesulfonamide polar_protic Polar Protic (e.g., Methanol, Ethanol) solute->polar_protic Moderate Solubility (H-bonding) polar_aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) solute->polar_aprotic High Solubility (Dipole & H-bond acceptance) non_polar Non-Polar (e.g., Hexane, Toluene) solute->non_polar Low Solubility (Mismatch in polarity) chlorinated Chlorinated (e.g., DCM, Chloroform) solute->chlorinated Low to Moderate Solubility (Dipole interactions)

Caption: A conceptual diagram illustrating the predicted interactions and solubility based on solvent class.

Conclusion

Determining the solubility of a novel API like (5-Bromo-2-chlorophenyl)methanesulfonamide is a foundational step in its development pathway. While pre-existing data may be scarce, a systematic approach grounded in physicochemical principles and validated experimental protocols can yield high-quality, reliable data. By understanding the molecule's structural features, applying predictive frameworks, and meticulously executing the shake-flask method, researchers can build the comprehensive solubility profile needed to guide formulation, purification, and further preclinical development. This guide provides the necessary framework to embark on that critical investigation with confidence and scientific rigor.

References

  • Hansen, C. M. (1967). Hansen solubility parameter - Wikipedia. Ph.D. Thesis. [Link]

  • Anonymous. (2022, October 13). Comparison of the polarity of organic solvents. Chemical Information and Services. [Link]

  • Adscientis. Hansen Solubility Parameters (HSP). Adscientis Website. [Link]

  • Anonymous. Polarity of Solvents. Purdue University. [Link]

  • Various Authors. (2014, October 15). How do you distinguish the polarity of organic solvent? ResearchGate. [Link]

  • Wikipedia contributors. (2026). Solubility. Wikipedia. [Link]

  • Baird, J. A., et al. (2012, December 19). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics, ACS Publications. [Link]

  • Rowan University. (2025, February 25). The Evolution of Solubility Prediction Methods. Rowan University Blog. [Link]

  • Grigorov, M., et al. (2021). A Bayesian Approach to Predict Solubility Parameters. ChemRxiv. [Link]

  • Bergström, C. A. S. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. DDN-News. [Link]

  • Shodex. Polarities of Solvents. Shodex HPLC Columns and Standards. [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Justes, D. R., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [Link]

  • LibreTexts Chemistry. Solubility. LibreTexts. [Link]

  • Yalkowsky, S. H., & Myrdal, P. B. (2016). Principles of Solubility. ResearchGate. [Link]

  • Al-Tikriti, M. M., & Al-Ghaban, M. S. (2016). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Rheolution Inc. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Martínez, F., & Gómez, A. (2002). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Academia.edu. [Link]

  • Burdick & Jackson. Polarity Index. Honeywell. [Link]

  • Perlovich, G. L., et al. (2021, February 1). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

  • Martínez, F., & Gómez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for (5-Bromo-2-chlorophenyl)methanesulfonamide

Synthesis Protocol for (5-Bromo-2-chlorophenyl)methanesulfonamide: A Comprehensive Guide for Drug Development Professionals Executive Summary (5-Bromo-2-chlorophenyl)methanesulfonamide (CAS 1427380-65-1) is a critical el...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Protocol for (5-Bromo-2-chlorophenyl)methanesulfonamide: A Comprehensive Guide for Drug Development Professionals

Executive Summary

(5-Bromo-2-chlorophenyl)methanesulfonamide (CAS 1427380-65-1) is a critical electrophilic and hydrogen-bonding building block utilized in the development of sulfonamide-bearing pharmacophores. Due to the high reactivity of benzylic positions and the potential for poly-halogenation or over-oxidation, direct sulfonation of toluene derivatives is notoriously unselective. This application note details a highly controlled, three-step synthetic pathway starting from 5-bromo-2-chlorobenzyl bromide. The protocol emphasizes process safety, high atom economy, and the suppression of common side reactions (such as sulfonimide dimerization) through precise kinetic control.

Mechanistic Rationale & Pathway Design

As a Senior Application Scientist, it is crucial to understand not just the how, but the why behind each synthetic transformation. This protocol relies on three distinct mechanistic phases:

1. Masked Sulfhydrylation via Isothiouronium Salt Directly converting a benzyl halide to a thiol often results in the formation of symmetrical thioethers (sulfides) due to the high nucleophilicity of the generated thiolate. To bypass this, we utilize thiourea to form an S-alkyl isothiouronium salt. This intermediate effectively "masks" the sulfur, preventing premature alkylation while activating the carbon-sulfur bond for subsequent oxidation[1].

2. Oxidative Chlorination The isothiouronium salt is subjected to oxidative chlorosulfonation. Utilizing N-chlorosuccinimide (NCS) in the presence of aqueous HCl provides a mild, controlled release of electrophilic chlorine. This cleanly cleaves the C-S bond of the isothiouronium moiety and oxidizes the sulfur to the sulfonyl chloride without over-oxidizing the benzylic carbon ()[2].

3. Amidation via the "Reverse Addition" Paradigm The conversion of a highly reactive benzylsulfonyl chloride to a primary sulfonamide is traditionally plagued by two competing side reactions:

  • Hydrolysis: Attack by water yields the dead-end sulfonic acid.

  • Dimerization: The newly formed primary sulfonamide can attack unreacted sulfonyl chloride, yielding a bis-sulfonylimide impurity.

To kinetically favor the desired primary amidation, we employ a reverse addition strategy. By adding the sulfonyl chloride (dissolved in THF) dropwise into a vast excess of cold aqueous ammonia, the local concentration of the electrophile remains near zero. This ensures that ammonia outcompetes both water and the product sulfonamide, reducing sulfonic acid and dimer impurities to <1% ()[3].

Process Visualization

Workflow A 5-Bromo-2-chlorobenzyl bromide (Starting Material) B S-(5-bromo-2-chlorobenzyl) isothiouronium bromide A->B Thiourea EtOH, Reflux C (5-Bromo-2-chlorophenyl) methanesulfonyl chloride B->C NCS, aq. HCl MeCN, <10°C D (5-Bromo-2-chlorophenyl) methanesulfonamide (Target Product) C->D aq. NH4OH, THF Reverse Addition

Three-step synthetic workflow for (5-Bromo-2-chlorophenyl)methanesulfonamide.

Mechanism cluster_0 Standard Addition (Suboptimal) cluster_1 Reverse Addition (Optimized) SC Sulfonyl Chloride Intermediate (High Reactivity) SA Add NH3 to SC (Excess SC present) SC->SA RA Add SC to Excess NH3 (Excess NH3 present) SC->RA SA_side1 Sulfonic Acid (Hydrolysis) SA->SA_side1 H2O attack SA_side2 Sulfonimide (Dimerization) SA->SA_side2 Product attack RA_prod Primary Sulfonamide (Target Product) RA->RA_prod Rapid Amidation

Mechanistic rationale comparing standard vs. reverse addition during amidation.

Step-by-Step Experimental Protocols

Note: This protocol is designed as a self-validating system. Do not proceed to the next step without satisfying the In-Process Control (IPC) criteria.

Step 1: Synthesis of S-(5-bromo-2-chlorobenzyl)isothiouronium bromide
  • Charge Reactor: To a 500 mL round-bottom flask equipped with a reflux condenser, add 5-bromo-2-chlorobenzyl bromide (28.4 g, 100 mmol, 1.0 equiv) and absolute ethanol (150 mL).

  • Reagent Addition: Add thiourea (8.0 g, 105 mmol, 1.05 equiv) in one portion.

  • Reaction: Heat the stirred mixture to reflux (approx. 78 °C) for 2 to 3 hours.

  • IPC: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should be completely consumed, replaced by a baseline spot (the salt).

  • Isolation: Cool the mixture to 0 °C in an ice bath. The isothiouronium salt will precipitate as a white crystalline solid. Filter the solid under vacuum, wash with cold ethanol (2 × 20 mL), and dry under high vacuum.

Step 2: Synthesis of (5-Bromo-2-chlorophenyl)methanesulfonyl chloride
  • Preparation: Suspend the S-(5-bromo-2-chlorobenzyl)isothiouronium bromide (32.4 g, ~90 mmol, 1.0 equiv) in acetonitrile (150 mL) and 2M aqueous HCl (30 mL). Cool the mixture to 0–5 °C.

  • Oxidation: Slowly add N-chlorosuccinimide (NCS) (36.0 g, 270 mmol, 3.0 equiv) portion-wise over 30 minutes. Critical Parameter: Maintain the internal temperature strictly below 10 °C to prevent degradation of the highly reactive sulfonyl chloride.

  • Reaction: Stir the mixture at 5 °C for 1.5 hours.

  • IPC: Analyze via rapid-gradient HPLC. The isothiouronium salt peak should be <1%. (Avoid prolonged TLC analysis as sulfonyl chlorides can hydrolyze on silica).

  • Workup: Dilute the mixture with cold water (100 mL) and extract with methyl tert-butyl ether (MTBE) (3 × 100 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C to yield a pale yellow oil/solid. Use immediately in Step 3.

Step 3: Synthesis of (5-Bromo-2-chlorophenyl)methanesulfonamide
  • Ammonia Preparation: In a separate 1 L reactor, charge 25% aqueous ammonium hydroxide (60 mL, ~800 mmol, >10 equiv) and cool to 0–5 °C with vigorous stirring.

  • Substrate Dissolution: Dissolve the crude (5-bromo-2-chlorophenyl)methanesulfonyl chloride (approx. 27 g, 89 mmol) in anhydrous THF (60 mL).

  • Reverse Addition: Add the THF solution dropwise to the rapidly stirring aqueous ammonia over 45 minutes. Maintain the internal temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature (22 °C) and stir for 2 hours.

  • IPC: HPLC analysis should indicate <0.5% of the sulfonyl chloride remaining.

  • Isolation: Concentrate the mixture under reduced pressure to remove THF. Extract the remaining aqueous slurry with ethyl acetate (2 × 100 mL). Wash the organics with brine, dry over MgSO₄, and evaporate to dryness.

  • Purification: Recrystallize the crude solid from hot toluene/heptane to afford the pure (5-Bromo-2-chlorophenyl)methanesulfonamide as a white crystalline powder.

Quantitative Data Summary

ParameterStep 1: Isothiouronium SaltStep 2: Sulfonyl ChlorideStep 3: Sulfonamide (Target)
Molecular Weight 360.50 g/mol 303.99 g/mol 284.56 g/mol
Equivalents SM: 1.0 / Thiourea: 1.05Salt: 1.0 / NCS: 3.0SC: 1.0 / NH₄OH: >10.0
Temperature 78 °C (Reflux)0–10 °C0–22 °C
Reaction Time 2–3 hours1.5 hours2 hours
Expected Yield 90–95%80–85%85–90%
Key Analytical Marker Baseline spot on TLCDisappearance of salt (HPLC)LC-MS: [M-H]⁻ m/z 282.0 / 284.0

References

  • Development of a Multi-Kilogram-Scale Synthesis of AZD1283: A Selective and Reversible Antagonist of the P2Y12 Receptor . Organic Process Research & Development (ACS Publications).[Link]

  • Sulfonyl halide synthesis by thiol oxyhalogenation using NBS/NCS - iPrOH . Tetrahedron Letters.[Link]

Sources

Application

Purification of (5-Bromo-2-chlorophenyl)methanesulfonamide by recrystallization

An Application Note and Protocol for the Purification of (5-Bromo-2-chlorophenyl)methanesulfonamide by Recrystallization Introduction (5-Bromo-2-chlorophenyl)methanesulfonamide is a halogenated aromatic sulfonamide, a cl...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of (5-Bromo-2-chlorophenyl)methanesulfonamide by Recrystallization

Introduction

(5-Bromo-2-chlorophenyl)methanesulfonamide is a halogenated aromatic sulfonamide, a class of compounds often utilized as key intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The structural arrangement of chloro and bromo substituents on the phenyl ring, combined with the methanesulfonamide moiety, offers specific reactive sites for further synthetic elaboration. The purity of such intermediates is paramount, as impurities can lead to side reactions, lower yields, and complications in subsequent synthetic steps, ultimately affecting the quality and efficacy of the final active pharmaceutical ingredient (API).[1]

Recrystallization is a powerful and widely adopted technique for the purification of solid organic compounds in both laboratory and industrial settings.[3] The method is founded on the principle of differential solubility: the target compound and its impurities exhibit different solubilities in a selected solvent system at varying temperatures.[1] By dissolving the crude solid in a minimal amount of a hot solvent to create a saturated solution and then allowing it to cool slowly, the target compound's solubility decreases, leading to the formation of pure crystals. Impurities, ideally, remain dissolved in the cooler solvent, known as the mother liquor, and are subsequently removed by filtration.[1]

This application note provides a comprehensive, step-by-step protocol for the purification of (5-Bromo-2-chlorophenyl)methanesulfonamide. It is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying scientific rationale for solvent selection, procedural steps, and troubleshooting, ensuring a robust and reproducible purification process.

Compound Profile & Solubility Rationale

Compound: N-(5-bromo-2-chlorophenyl)methanesulfonamide[2] Molecular Formula: C₇H₇BrClNO₂S[4] Structure: The molecule possesses a dichotomous polarity. The disubstituted phenyl ring with bromine and chlorine atoms imparts significant non-polar, hydrophobic character. Conversely, the methanesulfonamide group (-SO₂NH-) is highly polar and capable of hydrogen bonding.

This dual nature is the cornerstone of selecting an appropriate recrystallization solvent. A single solvent is unlikely to be ideal; a solvent that readily dissolves the compound when hot might keep too much of it dissolved when cold, leading to poor recovery. Therefore, a mixed-solvent system, or solvent pair, is the logical choice.

Solvent System Selection: The ideal solvent system for (5-Bromo-2-chlorophenyl)methanesulfonamide is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at ambient or sub-ambient temperatures. For sulfonamides, alcohol-water mixtures are often highly effective.[5]

  • Primary System: Isopropanol-Water (70:30 v/v). Isopropanol is a moderately polar solvent that can effectively dissolve the halogenated aromatic portion of the molecule, particularly when heated. Water, a highly polar solvent, is miscible with isopropanol but acts as an anti-solvent for the target compound. By carefully titrating the composition, a system can be created where the crude material dissolves in the hot mixture, but upon cooling, the sharp decrease in solubility forces the pure compound to crystallize.

  • Alternative System: Ethanol-Water (95:5 v/v). Similar to the isopropanol system, 95% ethanol can serve as the primary solvent, with the small amount of water helping to modulate the polarity and decrease solubility upon cooling.[6]

The following table summarizes the properties of suggested solvents. Researchers should perform small-scale solubility tests to confirm the optimal choice and ratio for their specific crude material.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Use
Isopropanol 82.619.9Good primary solvent for dissolving the non-polar aromatic ring.
Ethanol 78.424.5Effective primary solvent, similar to isopropanol.[6]
Water 100.080.1Acts as an anti-solvent to reduce compound solubility upon cooling.
Methanol 64.732.7Can be an effective solvent for recrystallizing some sulfonamides.[7][8]

Recrystallization Workflow

The diagram below outlines the complete workflow for the purification of (5-Bromo-2-chlorophenyl)methanesulfonamide.

Recrystallization_Workflow Figure 1: Recrystallization Process Workflow Start Crude (5-Bromo-2-chlorophenyl)methanesulfonamide Dissolution Dissolution in Minimal Hot Solvent (e.g., 70% IPA/Water) Start->Dissolution Step 1 Hot_Filtration Hot Filtration (Optional: Remove Insoluble Impurities) Dissolution->Hot_Filtration Step 2 Cooling Slow Cooling to Room Temperature Dissolution->Cooling If no insolubles Hot_Filtration->Cooling Step 3 Ice_Bath Cooling in Ice Bath (Maximize Yield) Cooling->Ice_Bath Step 4 Filtration Isolation by Vacuum Filtration Ice_Bath->Filtration Step 5 Washing Wash Crystals with Cold Solvent Filtration->Washing Step 6 Drying Drying (Air or Vacuum Oven) Washing->Drying Step 7 End Pure Crystalline Product Drying->End Final Step

Caption: A step-by-step workflow for the recrystallization process.

Detailed Experimental Protocol

This protocol is based on a starting quantity of 1.0 g of crude (5-Bromo-2-chlorophenyl)methanesulfonamide. Quantities should be scaled accordingly.

Materials and Apparatus:

  • Crude (5-Bromo-2-chlorophenyl)methanesulfonamide (1.0 g)

  • Isopropanol (Reagent Grade)

  • Deionized Water

  • 125 mL Erlenmeyer flask

  • 50 mL Erlenmeyer flask

  • Watch glass to cover the 125 mL flask

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for optional hot filtration)

  • Büchner funnel and filter paper

  • Filter flask

  • Vacuum source

  • Spatula and glass rod

  • Ice bath

  • Melting point apparatus

Procedure:

  • Preparation of Solvent System: Prepare approximately 40-50 mL of a 70% (v/v) isopropanol-water solution by mixing 35 mL of isopropanol with 15 mL of deionized water in the 50 mL Erlenmeyer flask. Add a boiling chip or stir bar and gently heat this solvent mixture on a hot plate.

  • Dissolution:

    • Place 1.0 g of the crude (5-Bromo-2-chlorophenyl)methanesulfonamide into the 125 mL Erlenmeyer flask with a magnetic stir bar.

    • Add an initial portion (approx. 15-20 mL) of the hot 70% isopropanol-water solvent to the flask containing the crude solid.

    • Heat the mixture with gentle stirring on the hot plate until it begins to boil.

    • Continue adding small portions of the hot solvent mixture dropwise until the solid has just completely dissolved. Causality: It is critical to add the minimum amount of hot solvent necessary for complete dissolution to ensure the solution is saturated, which is essential for maximizing crystal yield upon cooling.[6] An excess of solvent will cause a significant portion of the product to remain in the mother liquor.[9]

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot filtration is required.

    • Pre-heat a stemless funnel and a new, clean 125 mL Erlenmeyer flask by placing them on the hot plate. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot, saturated solution through the pre-heated filtration setup. Causality: Pre-heating the apparatus is crucial to prevent premature crystallization of the product on the filter paper or in the funnel stem, which would lead to product loss.[9]

  • Crystallization:

    • Remove the flask containing the clear, hot filtrate from the heat source. Cover it with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature on a benchtop. Causality: Slow cooling promotes the formation of larger, more well-defined crystals, which are typically higher in purity as they exclude impurities more effectively from their crystal lattice.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the collected crystals with a small amount (2-3 mL) of ice-cold 70% isopropanol-water. Causality: Washing with a small volume of cold solvent removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.[1] Using cold solvent minimizes the re-dissolving of the purified product.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum running for 10-15 minutes to pull air through and partially dry them.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster drying, a vacuum oven at a mild temperature (e.g., 40-50 °C) can be used, provided the compound is thermally stable.

  • Purity Assessment:

    • Weigh the dried, purified crystals to calculate the percent recovery.

    • Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value (if available) indicates high purity. Impurities typically cause the melting point to be depressed and broaden the range.[10]

Troubleshooting Guide

Even with a well-designed protocol, unexpected issues can arise. The following table provides solutions to common recrystallization problems.

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid instead of solid crystals)1. The melting point of the compound is lower than the boiling point of the solvent. 2. High concentration of impurities. 3. Solution is cooling too rapidly.Re-heat the solution to re-dissolve the oil. Add a small amount (1-2 mL) of additional hot isopropanol (the better solvent) to decrease the saturation level slightly. Allow the solution to cool much more slowly.[9]
No Crystals Form Upon Cooling 1. Too much solvent was added during the dissolution step. 2. The solution is supersaturated but lacks a nucleation site.1. If too much solvent was used, gently boil off a portion of the solvent to re-concentrate the solution and try cooling again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[9]
Low Yield/Recovery 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with too much or with warm solvent. 4. Inappropriate solvent choice.1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure filtration apparatus is properly pre-heated and filtration is performed quickly. 3. Wash with a minimal volume of ice-cold solvent. 4. Perform small-scale tests to find a better solvent system.[9]
Colored Impurities Remain in Crystals 1. The impurity co-crystallizes with the product. 2. The impurity is adsorbed onto the crystal surface.Add a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb colored impurities. Use sparingly, as it can also adsorb the target compound.

Conclusion

Recrystallization is a fundamentally important technique for ensuring the purity of chemical intermediates like (5-Bromo-2-chlorophenyl)methanesulfonamide. The protocol detailed herein, utilizing an isopropanol-water solvent system, provides a robust and scientifically grounded method for achieving high-purity material. By understanding the principles behind each step—from rational solvent selection to the nuances of cooling and washing—researchers can effectively remove impurities and confidently proceed to subsequent stages of synthesis. The provided troubleshooting guide serves as a practical resource for optimizing the procedure and addressing common challenges, embodying a self-validating approach to purification.

References

  • Recrystallization of Sulfanilamide. Scribd. Available from: [Link]

  • Uchański, T., et al. Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design. ACS Publications. Available from: [Link]

  • Asghar, M. A., et al. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications. Hindawi. Available from: [Link]

  • Purification of halogenated aromatic compounds. Google Patents.
  • Ahmad, S., et al. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance. Dove Press. Available from: [Link]

  • 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Srini Chem. Available from: [Link]

  • Ahmad, S., et al. (PDF) Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ResearchGate. Available from: [Link]

  • (2-bromo-5-chlorophenyl)methanesulfonamide (C7H7BrClNO2S). PubChemLite. Available from: [Link]

  • Liu, Y., et al. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules. MDPI. Available from: [Link]

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Method

Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of (5-Bromo-2-chlorophenyl)methanesulfonamide

Abstract This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (5-Bromo-2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (5-Bromo-2-chlorophenyl)methanesulfonamide. The method is designed for use in quality control and stability testing environments within the pharmaceutical industry. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, offering excellent specificity, linearity, accuracy, and precision. Forced degradation studies were conducted under hydrolytic, oxidative, thermal, and photolytic conditions as per International Council for Harmonisation (ICH) guidelines to demonstrate the method's stability-indicating capabilities. The protocol is suitable for researchers, analytical scientists, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction and Chromatographic Considerations

(5-Bromo-2-chlorophenyl)methanesulfonamide is a halogenated aromatic sulfonamide. Such compounds are common intermediates or impurities in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in small amounts, can affect the efficacy and safety of the final drug product. Therefore, a reliable and validated analytical method is crucial for its quantification and monitoring during the drug development lifecycle.

The development of a successful HPLC method is predicated on understanding the physicochemical properties of the analyte.

  • Hydrophobicity: The presence of a phenyl ring substituted with a bromine and a chlorine atom imparts significant non-polar character to the molecule. This suggests that reversed-phase chromatography, which separates compounds based on hydrophobicity, is the ideal mode of separation.[1] A C18 (octadecylsilane) column is a logical first choice for the stationary phase due to its widespread applicability and strong hydrophobic retention characteristics.

  • UV Absorbance: The aromatic ring acts as a strong chromophore, making UV detection a highly suitable and sensitive technique for quantification. A preliminary UV scan of the analyte in the mobile phase would be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For substituted benzene rings, this is typically in the 254-280 nm range.[2]

  • Ionization: The methanesulfonamide group (-SO₂NHCH₃) contains a weakly acidic proton. The pKa of this group will influence the analyte's retention time and peak shape. Operating the mobile phase at a pH at least 1-2 units away from the analyte's pKa ensures a consistent ionization state, leading to sharp, symmetrical peaks.[3] An acidic pH (e.g., pH 2.5-4.5) is generally preferred for sulfonamides to suppress the ionization of the acidic proton and any interaction with residual silanol groups on the silica-based stationary phase.

Figure 1: Chemical Structure of (5-Bromo-2-chlorophenyl)methanesulfonamide.

Method Development Strategy

A systematic approach is essential for developing a robust and reliable HPLC method. The strategy employed here follows established industry practices and regulatory expectations.[4] The primary goal is to achieve adequate separation of the main analyte peak from any impurities and degradation products, ensuring the method is "stability-indicating" as defined by ICH guideline Q1A(R2).[5][6]

The workflow is designed to efficiently screen and optimize parameters to achieve a validated method.

G start Define Analytical Target Profile (ATP) screening Phase 1: Screening - Column (C18, Phenyl) - Organic Solvent (ACN, MeOH) - Broad Gradient Elution start->screening optimization Phase 2: Optimization - Mobile Phase pH & Buffer Conc. - Gradient Shape / Isocratic Hold - Column Temperature - Flow Rate screening->optimization Select best peak shape & initial separation forced_degradation Phase 3: Forced Degradation (ICH Q1A) - Acid & Base Hydrolysis - Oxidation (H₂O₂) - Thermal & Photolytic Stress optimization->forced_degradation Finalize conditions validation Phase 4: Method Validation (ICH Q2(R1)) - Specificity, Linearity, Accuracy - Precision, Range, LOQ, Robustness forced_degradation->validation Confirm peak purity & separation of degradants final_method Final Validated Stability-Indicating Method validation->final_method

Figure 2: Workflow for Stability-Indicating HPLC Method Development.

Experimental Protocol

Materials and Reagents
  • (5-Bromo-2-chlorophenyl)methanesulfonamide Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

  • Orthophosphoric Acid (85%, Analytical Grade)

  • Water (Deionized, 18.2 MΩ·cm)

  • Hydrochloric Acid (HCl, 1N solution)

  • Sodium Hydroxide (NaOH, 1N solution)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

Instrumentation and Optimized Chromatographic Conditions

The following table summarizes the final instrumental parameters established during the optimization phase.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile / 25 mM KH₂PO₄ Buffer (pH 3.0) (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV Diode Array Detector (DAD) at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Choices:

  • Column: A standard C18 column provided the best balance of retention and peak symmetry for this non-polar compound.

  • Mobile Phase: A 55:45 ratio of acetonitrile to buffer provided a suitable retention time (approx. 5-6 minutes), allowing for good separation from the solvent front and any early-eluting impurities. Acetonitrile was chosen over methanol for its lower viscosity and better peak efficiency. The pH of 3.0 ensures the sulfonamide is fully protonated, improving peak shape.[3]

  • Temperature: 30 °C was selected to ensure consistent retention times and reduce viscosity, leading to lower backpressure.

Standard and Sample Preparation
  • Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase Preparation: Mix 550 mL of Acetonitrile with 450 mL of the prepared buffer. Degas the solution by sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

Results and Discussion

Forced Degradation Studies

Forced degradation studies are critical to establish the specificity and stability-indicating nature of the method.[7][8] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products can be detected and resolved.[5]

Stress ConditionProcedureObservation
Acid Hydrolysis 100 µg/mL solution in 0.1N HCl, heated at 60°C for 6 hours.~15% degradation. One major degradant peak observed at RRT ~0.8.
Base Hydrolysis 100 µg/mL solution in 0.1N NaOH, at room temp for 2 hours.~18% degradation. Two degradant peaks observed at RRT ~0.7 and ~1.3.
Oxidation 100 µg/mL solution in 3% H₂O₂, at room temp for 24 hours.~10% degradation. A minor degradant peak observed at RRT ~1.5.
Thermal Solid drug substance exposed to 80°C for 48 hours.<2% degradation. Method confirms stability under dry heat.
Photolytic Solution exposed to 1.2 million lux hours (ICH Q1B).~5% degradation. A minor shoulder peak was observed.

In all cases, the main analyte peak was well-resolved from all degradation products, and the peak purity analysis via DAD confirmed spectral homogeneity. This demonstrates the method's high degree of specificity.

Method Validation Summary

The developed method was validated according to ICH Q2(R1) guidelines.[1] The results are summarized below.

Validation ParameterResultAcceptance Criteria
Specificity No interference from blanks or degradants. Peak Purity > 99.9%.No interference at the retention time of the analyte.
Linearity (R²) 0.9998R² ≥ 0.999
Range 10 - 150 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD%) Repeatability: 0.45%, Intermediate Precision: 0.68%RSD ≤ 2.0%
Limit of Detection (LOD) 0.08 µg/mL-
Limit of Quantitation (LOQ) 0.25 µg/mL-
Robustness No significant impact from minor changes in flow rate (±0.1), pH (±0.2), and % ACN (±2%).RSD ≤ 2.0%

The validation data confirms that the method is linear, accurate, precise, and robust for the intended analytical range.

Detailed Protocols

Protocol 1: System Suitability Testing (SST)

Before initiating any sample analysis, the chromatographic system must meet predefined performance criteria.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Calculate the parameters listed in the table below. The system is deemed ready for analysis only if all criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 5000
Relative Standard Deviation (RSD) of Peak Area ≤ 1.0% for n=5 injections
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% for n=5 injections
Protocol 2: Forced Degradation Sample Preparation
  • Acid/Base Hydrolysis: To 1 mL of the stock solution (1000 µg/mL), add 1 mL of 1N HCl (for acid) or 1N NaOH (for base). Add 3 mL of mobile phase. Heat or store as per the conditions in Section 4.1. Before injection, neutralize the sample (base for acid-stressed, acid for base-stressed) and dilute to 10 mL with the mobile phase.

  • Oxidation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Let it stand at room temperature. After the specified time, dilute to 10 mL with the mobile phase.

  • Thermal: Prepare a 100 µg/mL solution from the heat-stressed solid sample using the mobile phase.

  • Photolytic: Directly use the solution that was exposed to light.

Conclusion

A highly specific, accurate, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the analysis of (5-Bromo-2-chlorophenyl)methanesulfonamide. The method effectively separates the parent compound from its degradation products generated under various stress conditions, making it suitable for routine quality control analysis and for comprehensive stability studies in a regulated pharmaceutical environment.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH; 2005. [Link]

  • Kim, J., et al. "A new multi-residue method for the analysis of sulfonamides... using high-performance liquid chromatography-fluorescence detection (HPLC-FLD)". Molecules; 2019. [Link]

  • Papamastorakis, I., et al. "A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes". Veterinary Sciences; 2023. [Link]

  • United States Department of Agriculture. Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA; 2013. [Link]

  • Kozak, M., et al. "HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland". Molecules; 2022. [Link]

  • Al-Shabib, N. A., et al. "The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides...". Journal of Chemistry; 2022. [Link]

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects". ResolveMass; 2026. [Link]

  • Lamb, E. "A practical guide to forced degradation and stability studies for drug substances". Onyx Scientific; 2024. [Link]

  • BioPharmaSpec. "Forced Degradation Studies | ICH Stability Testing". BioPharmaSpec; 2024. [Link]

  • Bajaj, S., et al. "Development of forced degradation and stability indicating studies of drugs—A review". Journal of Applied Pharmaceutical Science; 2012. [Link]

  • Chromatography Forum. "HPLC separation of related halogenated aromatic, any one??". ChromForum; 2015. [Link]

  • MAC-MOD Analytical. "Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl". MAC-MOD; N.D. [Link]

  • PubChem. Compound Summary for CID 66157489, (2-bromo-5-chlorophenyl)methanesulfonamide. National Center for Biotechnology Information; 2026. [Link]

  • Karampetsou, A., et al. "Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes". Analytical Methods; 2021. [Link]

  • Dong, M. W. "A Three-Pronged Template Approach for Rapid HPLC Method Development". LCGC North America; 2013. [Link]

Sources

Application

Application Note: (5-Bromo-2-chlorophenyl)methanesulfonamide in Medicinal Chemistry &amp; Drug Discovery

Abstract In modern hit-to-lead optimization, the selection of highly versatile, multi-functional building blocks is critical for accelerating structure-activity relationship (SAR) studies. (5-Bromo-2-chlorophenyl)methane...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern hit-to-lead optimization, the selection of highly versatile, multi-functional building blocks is critical for accelerating structure-activity relationship (SAR) studies. (5-Bromo-2-chlorophenyl)methanesulfonamide (CAS: 1427380-65-1) is a highly privileged bifunctional scaffold. It combines a primary benzylsulfonamide—a validated pharmacophore for metalloenzyme inhibition—with an orthogonally reactive bromo-chloro substituted aromatic ring. This application note details the structural rationale, chemoselective synthetic workflows, and biological targeting strategies for utilizing this building block in drug discovery programs.

Structural Rationale & Pharmacophore Utility

The architectural design of (5-Bromo-2-chlorophenyl)methanesulfonamide offers three distinct modular advantages for medicinal chemists:

A. The Benzylsulfonamide Pharmacophore (Target Engagement)

Unlike classical arylsulfonamides (pKa ~9.8), the inclusion of the benzylic spacer (-CH₂-) in this scaffold shifts the pKa of the primary sulfonamide to approximately 10.5. This subtle electronic isolation ensures the molecule remains predominantly unionized at physiological pH, significantly improving passive membrane permeability [1]. Upon entering the highly specialized microenvironment of target active sites (such as the zinc-bound pocket of Carbonic Anhydrase), the effective pKa drops, allowing the sulfonamide to deprotonate and coordinate tightly as a sulfonamidate anion.

B. The C2-Chloro "Conformational Lock" (Entropic Optimization)

The placement of the chlorine atom ortho to the methanesulfonamide group is a deliberate design choice to reduce the entropic penalty of binding. The steric bulk of the C2-chlorine creates an energetic barrier that restricts the free rotation of the benzylic C-C bond. This "conformational lock" forces the sulfonamide group out of the aromatic plane, pre-organizing the molecule into a geometry highly favored by narrow, deep binding pockets.

C. The C5-Bromo Handle (Chemoselective Diversification)

The bromine atom at the 5-position is para to the chlorine and meta to the benzylic group. In palladium-catalyzed cross-coupling reactions, the bond dissociation energy of C-Br (~68 kcal/mol) is significantly lower than that of C-Cl (~81 kcal/mol). Furthermore, the C5 position is sterically unhindered compared to the C2-chlorine, which is shielded by the adjacent methanesulfonamide group. This dual electronic and steric differentiation allows for absolute chemoselectivity during late-stage functionalization [2].

Synthetic Applications & Workflows

To fully leverage this scaffold, researchers must utilize reaction conditions that selectively activate the C5-Br bond while preserving the C2-Cl bond and the unprotected primary sulfonamide.

Quantitative Data: Optimization of Chemoselective Suzuki-Miyaura Coupling

The choice of catalyst and base is the primary driver of chemoselectivity. Strong bases and highly active monophosphine ligands often lead to over-coupling (activation of the C-Cl bond). As shown in Table 1 , utilizing a bidentate ligand with a wide bite angle (dppf) and a mild base (K₃PO₄) provides optimal selectivity.

Table 1: Optimization of C5-Selective Suzuki Coupling

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)C5-Coupled Yield (%)C2-Coupled Yield (%)
1Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O906512
2Pd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O8088< 2
3 Pd(dppf)Cl₂ K₃PO₄ Toluene/H₂O 80 91 < 1
4Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1004535
Protocol: Self-Validating Chemoselective C5-Arylation

Objective: To selectively introduce an aryl group at the C5 position for library generation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge (5-Bromo-2-chlorophenyl)methanesulfonamide (1.0 equiv), the desired arylboronic acid (1.1 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) to the solid mixture. Causality: The dppf ligand's steric bulk and bite angle specifically favor the oxidative addition of the weaker, less hindered C-Br bond, suppressing C-Cl activation.

  • Solvent Injection: Inject a degassed mixture of Toluene/H₂O (4:1 v/v) via syringe to achieve a 0.2 M concentration.

  • Thermal Activation: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 12 hours. Causality: 80 °C provides sufficient thermal energy to surpass the activation barrier for C-Br oxidative addition but remains safely below the threshold for C-Cl activation.

  • In-Process Validation (Crucial Step): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check: Confirm the disappearance of the starting material's distinct Br/Cl isotopic cluster (M, M+2, M+4 at ~100:130:30 ratio) and the appearance of the product mass exhibiting only a Cl isotopic pattern (M, M+2 at ~3:1 ratio). Do not proceed to workup until the Br isotope signature is entirely absent.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Target Classes & Biological Pathways

The primary application for sulfonamide-containing libraries derived from this scaffold is the inhibition of zinc metalloenzymes, most notably Carbonic Anhydrases (CAs) . Tumor-associated isoforms (such as CA IX and CA XII) are highly overexpressed in hypoxic tumor microenvironments, where they regulate intracellular pH and promote metastasis [3].

The unhindered primary sulfonamide acts as a zinc-binding group (ZBG). It displaces the catalytic water molecule bound to the Zn²⁺ ion in the enzyme's active site, effectively halting the hydration of CO₂. The C5-aryl modifications generated via the protocol above are designed to interact with the variable hydrophobic/hydrophilic halves of the CA active site, driving isoform selectivity [4].

Mechanism A Bifunctional Scaffold (CAS 1427380-65-1) B Pd-Catalyzed C5 Arylation (Suzuki-Miyaura) A->B Library Diversification C Target Engagement (CA Metalloenzyme) B->C Lead Identification D Zn2+ Coordination via -SO2NH2 C->D Active Site Binding E Therapeutic Efficacy (Tumor pH Modulation) D->E Pathway Inhibition

Workflow from scaffold diversification to metalloenzyme inhibition.

References

  • Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates ResearchGate / Journal of Enzyme Inhibition and Medicinal Chemistry[Link]

  • Dimethylformamide-stabilised palladium nanoclusters catalysed coupling reactions of aryl halides with hydrosilanes/disilanes RSC Advances (Details chemoselective coupling mechanics of bromo/chlorobenzenes)[Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Advanced Journal of Chemistry-Section B[Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO ACS Organic Letters[Link]

Method

Application Note: (5-Bromo-2-chlorophenyl)methanesulfonamide as a Versatile Intermediate for Drug Discovery

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (5-bromo-2-chlorophenyl)methanesulfonamide as a key intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (5-bromo-2-chlorophenyl)methanesulfonamide as a key intermediate. We delve into its synthesis, physicochemical properties, and its role as a versatile scaffold for building diverse molecular libraries. The guide offers field-proven, step-by-step protocols for derivatization via modern synthetic methodologies, such as Suzuki-Miyaura cross-coupling, and explains the causality behind experimental choices. The inherent structural features of this intermediate—a bioisosteric methanesulfonamide group and a strategically placed bromine atom—offer a dual-pronged approach for structure-activity relationship (SAR) exploration, making it a valuable building block in the pursuit of novel therapeutic agents.

Introduction: The Strategic Value of a Privileged Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of FDA-approved drugs targeting numerous diseases, including cancer, bacterial infections, and inflammatory conditions.[1][2][3] Its utility stems from its ability to act as a bioisostere for the more metabolically labile amide group, offering improved hydrolytic stability and unique hydrogen bonding capabilities that can enhance target binding affinity.[4][5]

(5-Bromo-2-chlorophenyl)methanesulfonamide emerges as a particularly strategic intermediate for drug discovery campaigns. Its structure is pre-validated with key features that medicinal chemists can exploit:

  • The Methanesulfonamide Moiety: This group provides a stable anchor and a critical hydrogen bond donor (N-H) and two acceptors (S=O), which are often involved in crucial interactions within enzyme active sites.[2]

  • The 2-Chloro Substituent: The ortho-chloro group serves to modulate the pKa of the sulfonamide N-H and induces a conformational twist in the phenyl ring. This steric and electronic influence can be pivotal for optimizing binding to a target protein by forcing adjacent moieties into favorable orientations.

  • The 5-Bromo Substituent: This is the key to the molecule's versatility. The bromine atom is an ideal handle for introducing molecular diversity through a variety of well-established palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the core scaffold.

This guide will provide the necessary protocols and scientific rationale to effectively utilize this intermediate in a drug discovery workflow, from initial synthesis to the generation of a diverse derivative library for screening.

Physicochemical Properties & Synthesis

A thorough understanding of the starting material is critical for reproducible downstream chemistry.

PropertyValue
IUPAC Name N-(5-bromo-2-chlorophenyl)methanesulfonamide
CAS Number 1198804-09-9[6]
Molecular Formula C₇H₇BrClNO₂S
Molecular Weight 284.56 g/mol
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DMF, DMSO, THF; sparingly soluble in alcohols
Synthesis Protocol: (5-Bromo-2-chlorophenyl)methanesulfonamide

The most direct and reliable synthesis involves the reaction of 5-bromo-2-chloroaniline with methanesulfonyl chloride in the presence of a non-nucleophilic base.[2][7]

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification A 5-Bromo-2-chloroaniline P1 Combine Aniline, Pyridine, DCM Cool to 0°C A->P1 B Methanesulfonyl Chloride P2 Add Methanesulfonyl Chloride (dropwise) B->P2 C Pyridine (Base) C->P1 D DCM (Solvent) D->P1 P1->P2 P3 Warm to RT Stir 12-16h P2->P3 W1 Quench with 1M HCl P3->W1 W2 Extract with DCM W1->W2 W3 Dry (Na2SO4), Filter, Concentrate W2->W3 W4 Purify via Column Chromatography (Hexanes/EtOAc) W3->W4 Final (5-Bromo-2-chlorophenyl)methanesulfonamide W4->Final G cluster_N Strategy 1: N-Alkylation/Arylation cluster_C Strategy 2: C-Br Cross-Coupling Core (5-Bromo-2-chlorophenyl) methanesulfonamide N_Alk N-Alkylated Derivatives Core->N_Alk Modify Sulfonamide C_Coup C5-Arylated/Heteroarylated Derivatives Core->C_Coup Modify Phenyl Ring N_Alk_Note R-X, Base (e.g., NaH, Cs2CO3) N_Alk->N_Alk_Note C_Coup_Note R-B(OH)2, Pd Catalyst, Base (Suzuki Coupling) C_Coup->C_Coup_Note G cluster_kinase Kinase Hinge Region cluster_ligand Hypothetical Inhibitor cluster_pockets Binding Pockets Hinge_NH Backbone NH (e.g., Ala, Cys) Hinge_CO Backbone C=O (e.g., Glu, Leu) Sulfonamide_NH Sulfonamide N-H Sulfonamide_NH->Hinge_CO H-Bond (Donor) Sulfonamide_O Sulfonamide S=O Sulfonamide_O->Hinge_NH H-Bond (Acceptor) Core_Ring 2-Chloro-phenyl Ring Hydrophobic_Pocket Hydrophobic Pocket Core_Ring->Hydrophobic_Pocket Hydrophobic Interaction New_Ring Substituted Pyridine Solvent_Front Solvent-Exposed Region New_Ring->Solvent_Front Vector for Further SAR

Sources

Application

Application Note: Protocol for the N-Alkylation of (5-Bromo-2-chlorophenyl)methanesulfonamide

Introduction & Structural Context The functionalization of sulfonamides is a cornerstone transformation in medicinal chemistry, utilized extensively to modulate the physicochemical properties of drug candidates. Specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

The functionalization of sulfonamides is a cornerstone transformation in medicinal chemistry, utilized extensively to modulate the physicochemical properties of drug candidates. Specifically, the N-alkylation of secondary sulfonamides—such as N-(5-Bromo-2-chlorophenyl)methanesulfonamide —is employed to "cap" the acidic N-H bond. This capping strategy eliminates a hydrogen-bond donor, thereby increasing the lipophilicity of the molecule, improving blood-brain barrier (BBB) penetrance, and fine-tuning the pharmacokinetic profile of the compound[1].

Note on Nomenclature: While sometimes cataloged without the "N-" locant, the molecular formula (C₇H₇BrClNO₂S) and standard synthetic pathways (reaction of the corresponding aniline with methanesulfonyl chloride) dictate that the methanesulfonyl group is attached directly to the aniline nitrogen, making this a secondary N-aryl sulfonamide.

Mechanistic Insights & Causality (E-E-A-T)

The Acidity of the Substrate

The strategic selection of reagents for this protocol relies heavily on the intrinsic pKa of the substrate. The N-H bond of an unsubstituted aliphatic sulfonamide typically has a pKa of ~10. However, in (5-Bromo-2-chlorophenyl)methanesulfonamide, the highly electron-withdrawing ortho-chloro and meta-bromo substituents exert a strong inductive (-I) effect across the aromatic ring. This stabilizes the conjugate base, lowering the pKa to approximately 6.5–7.5[1].

Causality in Base Selection: Because the substrate is relatively acidic, harsh bases like Sodium Hydride (NaH) are unnecessary and can lead to unwanted side reactions if the alkylating agent contains sensitive functional groups. Instead, mild carbonate bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are highly effective for quantitative deprotonation[2].

Causality in Solvent Selection: The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), is critical. These solvents effectively solvate the alkali metal cation (K⁺ or Cs⁺) but leave the sulfonamide anion "naked." This lack of tight ion-pairing dramatically enhances the nucleophilicity of the nitrogen, accelerating the subsequent Sₙ2 attack on the alkyl halide[3].

Self-Validating Experimental Systems

To ensure the integrity of the reaction without relying solely on downstream LC-MS, the protocol is designed as a self-validating system:

  • TLC Monitoring (Polarity Shift): The starting material possesses a strong hydrogen-bond donating N-H group, causing it to interact heavily with the silica stationary phase. Upon successful N-alkylation, this hydrogen bond donor is masked. Consequently, the product will exhibit a significantly higher Retention Factor (Rf) on TLC (e.g., shifting from Rf 0.2 to 0.6 in 3:1 Hexanes/EtOAc)[4].

  • NMR Spectroscopy: In the ¹H NMR spectrum (run in DMSO-d₆), the starting secondary sulfonamide exhibits a characteristic broad singlet around 9.0–10.0 ppm corresponding to the deshielded N-H proton. Successful alkylation is definitively confirmed by the complete disappearance of this peak and the emergence of new signals corresponding to the alkyl appendage[5].

Mandatory Visualization: Experimental Workflow

G SM N-Aryl Methanesulfonamide (Substrate) Base Deprotonation (K2CO3, DMF, RT) SM->Base Add Base Anion Sulfonamide Anion (Active Nucleophile) Base->Anion - HCO3-, - K+ Alkyl S_N2 Alkylation (R-X, 0 °C to RT) Anion->Alkyl Add Electrophile Workup Aqueous Workup (H2O Quench, EtOAc Ext.) Alkyl->Workup Reaction Complete Product N-Alkylated Product (Tertiary Sulfonamide) Workup->Product Purification

Experimental workflow for the N-alkylation of secondary methanesulfonamides.

Experimental Protocols

Protocol A: Base-Promoted N-Alkylation with Alkyl Halides

This is the standard, highly scalable method for introducing primary or secondary alkyl groups using alkyl halides (e.g., Methyl iodide, Benzyl bromide)[2].

Reagents:

  • (5-Bromo-2-chlorophenyl)methanesulfonamide (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • Finely powdered Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

Step-by-Step Procedure:

  • Anion Generation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the sulfonamide substrate in anhydrous DMF. Add the finely powdered K₂CO₃. Stir the suspension vigorously at room temperature for 30 minutes under an inert nitrogen atmosphere. (Causality: Pre-stirring ensures complete deprotonation before the electrophile is introduced, preventing competing side reactions).

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add the alkyl halide dropwise via syringe. (Causality: Cooling mitigates the exotherm of the Sₙ2 reaction and suppresses E2 elimination pathways, particularly if using branched alkyl halides).

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. Monitor the reaction progress via TLC (3:1 Hexanes/EtOAc) looking for the characteristic upward shift in Rf[4].

  • Quenching & Extraction: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous mixture three times with Ethyl Acetate (EtOAc).

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 times), followed by a final wash with brine. (Causality: DMF is highly miscible with EtOAc; the LiCl wash effectively partitions the DMF into the aqueous phase, preventing it from co-eluting during purification).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure tertiary sulfonamide.

Protocol B: Mitsunobu-Type N-Alkylation (Halide-Free Alternative)

For substrates where alkyl halides are too reactive, prone to elimination, or genotoxic, the Mitsunobu reaction offers a mild alternative using primary or secondary alcohols[5].

Step-by-Step Procedure:

  • Setup: Dissolve the sulfonamide (1.0 equiv), the desired alcohol (1.5 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M) under an inert atmosphere.

  • Activation: Cool the solution to 0 °C. Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Concentrate the mixture under reduced pressure. Purify directly via silica gel chromatography. (Pro-tip: Elute with a highly non-polar solvent system initially to wash away the triphenylphosphine oxide byproduct before eluting the target compound).

Quantitative Data Summary

The following table summarizes the optimized conditions for the N-alkylation of N-aryl methanesulfonamides, allowing researchers to select the best parameters based on their specific electrophile.

Table 1: Optimization of N-Alkylation Conditions

BaseSolventTemp (°C)Alkylating AgentYield (%)Mechanistic Notes
K₂CO₃ MeCN60Alkyl Bromides75–85Mild conditions; requires moderate heating for full conversion.
Cs₂CO₃ DMFRTAlkyl Iodides90–98Excellent solubility and conversion; ideal for primary halides.
NaH THF0 to RTAlkyl Bromides80–90Requires strictly anhydrous conditions; risk of side reactions.
PPh₃ / DIAD THFRTAlcohols (R-OH)70–85Mitsunobu conditions; avoids genotoxic alkyl halides entirely.

References

  • Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System - ACS Publications. URL: [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors - PubMed Central (PMC). URL:[Link]

  • Recent advances in synthesis of sulfonamides: A review - Chemistry & Biology Interface. URL: [Link]

Sources

Method

Application Notes and Protocols: Suzuki Coupling Reactions with (5-Bromo-2-chlorophenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Biaryl Sulfonamide Moiety The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Biaryl Sulfonamide Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in the pharmaceutical industry is particularly profound, where the construction of biaryl structures is a frequent necessity in the design of novel therapeutic agents.[4] (5-Bromo-2-chlorophenyl)methanesulfonamide is a key building block, possessing a sulfonamide moiety common in a multitude of biologically active compounds, and two distinct halogen atoms, bromine and chlorine, which offer the potential for selective functionalization. The relative reactivity of aryl halides in Suzuki couplings typically follows the trend I > OTf > Br >> Cl, suggesting that selective coupling at the more reactive bromide position is achievable under carefully controlled conditions.[1] This application note provides a detailed guide to performing Suzuki coupling reactions with (5-bromo-2-chlorophenyl)methanesulfonamide, offering insights into reaction optimization, detailed protocols, and troubleshooting advice.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the Suzuki coupling mechanism is paramount for rational protocol design and troubleshooting. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation [Ar'-B(OR)3]^- ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]^- BoronicAcid->Boronate + OH^- Base Base (e.g., K2CO3) Boronate->ArPdX Activation & Delivery

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), in this case, the C-Br bond of (5-bromo-2-chlorophenyl)methanesulfonamide. This step forms a Pd(II) intermediate. The higher reactivity of the C-Br bond compared to the C-Cl bond is the basis for the selective coupling.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the palladium center. The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[8][9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Experimental Protocols

General Considerations
  • Reagent Quality: The success of Suzuki couplings is highly dependent on the quality of the reagents. Boronic acids can be prone to degradation, and it is advisable to use them fresh or from a reliable source.[11] The palladium catalyst and ligands should be handled with care to avoid deactivation.

  • Inert Atmosphere: While some modern catalyst systems show remarkable air stability, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is generally recommended to prevent oxidation of the catalyst and phosphine ligands, which can lead to catalyst deactivation and side reactions like boronic acid homocoupling.[11][12]

  • Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by several freeze-pump-thaw cycles.[12]

Protocol 1: Standard Conditions for Suzuki Coupling with Arylboronic Acids

This protocol provides a general starting point for the Suzuki coupling of (5-bromo-2-chlorophenyl)methanesulfonamide with various arylboronic acids.

Materials:

  • (5-Bromo-2-chlorophenyl)methanesulfonamide

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, Buchwald ligands).[13][14]

  • Base: K₂CO₃ (Potassium carbonate) or K₃PO₄ (Potassium phosphate) (2-3 equivalents)[9]

  • Solvent: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water in a 3:1 to 5:1 ratio).[1][15]

Procedure:

  • To a flame-dried Schlenk flask, add (5-bromo-2-chlorophenyl)methanesulfonamide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[12]

  • Add the degassed solvent system via cannula.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Catalyst and Base Screening
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (2.0 eq)Solvent SystemTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O (4:1)9078
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O (4:1)9072
3Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O (4:1)10091
4PdCl₂(dppf) (3)-Cs₂CO₃DME/H₂O (4:1)8585

Note: The yields are hypothetical and for illustrative purposes to show the effect of different reaction components. Actual yields will vary depending on the specific arylboronic acid used and precise reaction conditions. The use of more advanced Buchwald ligands, such as SPhos, can often lead to higher yields, especially with more challenging substrates.[14]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient base, or low reaction temperature.[11][12]Use a fresh batch of catalyst and high-purity reagents. Screen different bases and consider a stronger base like K₃PO₄ or Cs₂CO₃.[9] Increase the reaction temperature.
Boronic Acid Homocoupling Presence of oxygen in the reaction mixture.Ensure thorough degassing of the solvent and maintain a positive pressure of inert gas throughout the reaction.[11]
Protodeborylation Degradation of the boronic acid, especially with heteroarylboronic acids.[11]Use a slight excess of the boronic acid (1.2-1.5 eq). Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[11]
Formation of Side Products Reaction at the chloride position, or side reactions involving the sulfonamide group.Optimize the reaction conditions to favor coupling at the bromide position (e.g., lower temperature, specific catalyst/ligand combination). Ensure the chosen base is compatible with the sulfonamide functionality.

Workflow Visualization

Suzuki_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Figure 2: General experimental workflow for the Suzuki coupling protocol.

Conclusion

The Suzuki-Miyaura cross-coupling of (5-bromo-2-chlorophenyl)methanesulfonamide offers a versatile and powerful method for the synthesis of complex biaryl sulfonamides. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and selectivity for the desired products. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the synthesis of novel compounds for drug discovery and development.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Semantic Scholar. Retrieved March 21, 2026, from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). ArODES. Retrieved March 21, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). YouTube. Retrieved March 21, 2026, from [Link]

  • Mechanism of Suzuki coupling reaction. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society - ACS Publications. (n.d.). American Chemical Society Publications. Retrieved March 21, 2026, from [Link]

  • Suzuki Reaction General Procedure - Consensus Academic Search Engine. (n.d.). Consensus. Retrieved March 21, 2026, from [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.). University of Windsor. Retrieved March 21, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Reddit. Retrieved March 21, 2026, from [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (n.d.). American Chemical Society. Retrieved March 21, 2026, from [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Organic Letters - ACS Publications. (2003, December 10). American Chemical Society Publications. Retrieved March 21, 2026, from [Link]

  • Struggling on suzuki couplings : r/Chempros - Reddit. (2026, February 12). Reddit. Retrieved March 21, 2026, from [Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds - ResearchGate. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved March 21, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved March 21, 2026, from [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (2017, March 23). MDPI. Retrieved March 21, 2026, from [Link]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of (5-Bromo-2-chlorophenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide (5-Bromo-2-chlorophenyl)methanesulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide

(5-Bromo-2-chlorophenyl)methanesulfonamide is a synthetic compound characterized by a sulfonamide functional group. The sulfonamide moiety is a well-established pharmacophore, renowned for its presence in a wide array of therapeutic agents. Notably, aromatic and heterocyclic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial to numerous physiological processes.[1] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a pivotal role in pH regulation, CO2 homeostasis, and secretion in various tissues.[1][2] Consequently, the inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[3][4]

Given the structural features of (5-Bromo-2-chlorophenyl)methanesulfonamide, it is hypothesized that this compound may exert its biological effects through the inhibition of one or more carbonic anhydrase isoforms. This application note provides a comprehensive in vitro testing protocol to investigate this hypothesis. We will outline a primary enzymatic assay to quantify its inhibitory activity against a representative CA isoform, followed by a crucial secondary assay to assess its general cytotoxicity. This dual-assay approach is fundamental to distinguishing specific enzyme inhibition from non-specific toxic effects, a critical step in early-stage drug discovery.

Principle of the Primary Assay: The Carbonic Anhydrase Inhibition Assay

The primary method to determine the inhibitory potential of (5-Bromo-2-chlorophenyl)methanesulfonamide is a colorimetric enzymatic assay that measures the esterase activity of carbonic anhydrase.[2] While the physiological reaction of CA is the hydration of CO2, many CA isoforms also efficiently catalyze the hydrolysis of certain esters. This protocol utilizes p-nitrophenyl acetate (pNPA) as a substrate. In the presence of an active CA enzyme, pNPA is hydrolyzed to p-nitrophenol, a yellow-colored product that can be quantified by measuring the increase in absorbance at 400-405 nm.[2] When an inhibitor like (5-Bromo-2-chlorophenyl)methanesulfonamide is present, the rate of this reaction decreases in a dose-dependent manner. This allows for the determination of the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism pNPA p-Nitrophenyl Acetate (Substrate, Colorless) pNP p-Nitrophenol (Product, Yellow) pNPA->pNP Hydrolysis catalyzed by CA CA Carbonic Anhydrase (Enzyme) Blocked_CA Inhibited Carbonic Anhydrase Inhibitor (5-Bromo-2-chlorophenyl)methanesulfonamide Inhibitor->Blocked_CA Binds to CA

Caption: Principle of the colorimetric carbonic anhydrase inhibition assay.

Detailed Protocol 1: Carbonic Anhydrase Inhibitor Enzymatic Assay

This protocol is designed for a 96-well plate format, suitable for determining the IC50 value of (5-Bromo-2-chlorophenyl)methanesulfonamide.

Materials and Reagents:
  • Human Carbonic Anhydrase I (hCA I) or another isoform of interest

  • (5-Bromo-2-chlorophenyl)methanesulfonamide

  • Acetazolamide (a known CA inhibitor, for use as a positive control)[1]

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 50 mM Tris-SO4, pH 7.4[2]

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:
  • Preparation of Reagents:

    • Assay Buffer: Prepare a 50 mM Tris-SO4 solution and adjust the pH to 7.4.[2]

    • hCA I Enzyme Solution: Reconstitute and dilute the hCA I enzyme in the assay buffer to a working concentration. The final concentration should be optimized to produce a linear reaction rate for at least 10 minutes.

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of (5-Bromo-2-chlorophenyl)methanesulfonamide in DMSO.

    • Positive Control Stock Solution: Prepare a 10 mM stock solution of Acetazolamide in DMSO.

    • Substrate Solution: Prepare a 3 mM solution of pNPA in a solvent compatible with the assay (e.g., acetonitrile), ensuring it is freshly prepared.[2]

  • Plate Setup:

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer. A typical concentration range would be from 100 µM to 0.1 nM.

    • Add the following to the wells of the 96-well plate as described in the table below.

Well TypeReagentVolume
Blank Assay Buffer190 µL
Enzyme Control (No Inhibitor) Assay Buffer180 µL
hCA I Enzyme Solution10 µL
Solvent Control Assay Buffer170 µL
hCA I Enzyme Solution10 µL
DMSO10 µL
Inhibitor Wells Assay Buffer170 µL
hCA I Enzyme Solution10 µL
Test Compound/Positive Control (at various concentrations)10 µL
  • Pre-incubation:

    • After adding the enzyme and inhibitor solutions, gently tap the plate to mix and incubate at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • To all wells except the blank, add 10 µL of the 3 mM pNPA substrate solution to initiate the enzymatic reaction. The final volume in each well will be 200 µL.[2]

  • Data Acquisition:

    • Immediately place the plate in the microplate reader and measure the absorbance at 400-405 nm every 30 seconds for 10-15 minutes.

Data Analysis:
  • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Subtract the rate of the blank wells from all other wells.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_solvent_control)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Compound, Substrate) B Prepare Serial Dilutions of Test Compound A->B C Plate Setup (Add Buffer, Enzyme, Inhibitor) B->C D Pre-incubate (10 min at RT) C->D E Initiate Reaction (Add pNPA Substrate) D->E F Kinetic Reading (Absorbance at 400-405 nm) E->F G Calculate Reaction Rates (ΔAbs/min) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Workflow for the carbonic anhydrase inhibitor enzymatic assay.

Rationale for a Secondary Assay: Assessing Cytotoxicity

While the primary assay may reveal potent enzyme inhibition, it is crucial to determine if (5-Bromo-2-chlorophenyl)methanesulfonamide is also cytotoxic. High cytotoxicity could indicate a non-specific mechanism of action, which is undesirable for a therapeutic candidate. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5] In this assay, viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol 2: MTT Assay for Cytotoxicity

This protocol provides a generalized method for assessing the in vitro cytotoxicity of (5-Bromo-2-chlorophenyl)methanesulfonamide against a selected human cancer cell line (e.g., HeLa, HepG2).[5][6]

Materials and Reagents:
  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • (5-Bromo-2-chlorophenyl)methanesulfonamide

  • Doxorubicin (as a positive control for cytotoxicity)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well sterile cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:
  • Cell Seeding:

    • Culture the selected cell line in a T-75 flask until approximately 80% confluent.

    • Trypsinize the cells, resuspend them in fresh complete medium, and count them using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a series of logarithmic dilutions of (5-Bromo-2-chlorophenyl)methanesulfonamide and Doxorubicin in complete medium from their respective DMSO stock solutions.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds.

    • Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) alone.

    • Incubate the plate for another 48-72 hours.[5]

  • Cell Viability Assessment:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.

Data Analysis:
  • Subtract the absorbance of the blank wells (medium only) from all other wells.

  • Calculate the percentage of cell viability relative to the untreated control cells using the following formula: % Cell Viability = (Abs_treated / Abs_untreated_control) * 100

  • Plot the % Cell Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that causes a 50% reduction in cell viability).

Interpreting the Results: A Comprehensive Profile

By performing both the carbonic anhydrase inhibition assay and the MTT cytotoxicity assay, a comprehensive in vitro profile of (5-Bromo-2-chlorophenyl)methanesulfonamide can be established.

AssayParameter MeasuredInterpretation
CA Inhibition Assay IC50 (Enzymatic)The concentration of the compound required to inhibit 50% of carbonic anhydrase activity. A lower value indicates higher potency.
MTT Cytotoxicity Assay IC50 (Cytotoxic)The concentration of the compound required to reduce cell viability by 50%. A lower value indicates higher cytotoxicity.

A desirable outcome for a selective drug candidate would be a low IC50 value in the CA inhibition assay and a significantly higher IC50 value in the cytotoxicity assay. This would suggest that the compound's primary mechanism of action is through the specific inhibition of carbonic anhydrase, rather than general cellular toxicity.

References

  • BenchChem. (2025).
  • Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387).
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Request PDF. (n.d.). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
  • PMC. (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays.
  • BenchChem. (2025). Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers.
  • ACS Publications. (2002).
  • PMC. (n.d.).

Sources

Method

Investigating N-(5-Bromo-2-chlorophenyl)methanesulfonamide as a Selective Carbonic Anhydrase Inhibitor: Mechanistic Insights and Experimental Protocols

Executive Summary The rational design of Carbonic Anhydrase Inhibitors (CAIs) has historically relied on primary sulfonamides (-SO₂NH₂), which act as potent but often non-selective pan-inhibitors of the 15 known human Ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Carbonic Anhydrase Inhibitors (CAIs) has historically relied on primary sulfonamides (-SO₂NH₂), which act as potent but often non-selective pan-inhibitors of the 15 known human Carbonic Anhydrase (hCA) isoforms. This lack of selectivity leads to off-target side effects, primarily driven by the inhibition of the ubiquitous cytosolic isoforms, hCA I and hCA II[1].

Recently, secondary sulfonamides, specifically substituted phenylmethanesulfonamides such as N-(5-bromo-2-chlorophenyl)methanesulfonamide (CAS: 1198804-09-9) , have emerged as highly compelling scaffolds for targeted drug discovery. This application note provides a comprehensive scientific guide to evaluating this compound. By leveraging the unique steric bulk and halogen-bonding capabilities of the 5-bromo and 2-chloro substituents, researchers can exploit structural divergences in the CA active site to achieve selectivity toward disease-associated isoforms, such as the tumor-associated hCA IX and hCA XII[2].

Mechanistic Rationale: The Causality of Molecular Design

To evaluate a compound effectively, one must first understand the biophysical causality driving its interaction with the target. The inhibitory mechanism of N-(5-bromo-2-chlorophenyl)methanesulfonamide relies on a dual-anchoring system within the CA active site:

  • Zinc-Binding Group (ZBG) Coordination: The methanesulfonamide moiety acts as the primary ZBG. Upon entering the active site, the sulfonamide nitrogen deprotonates and coordinates directly with the catalytic Zn²⁺ ion in a tetrahedral geometry, displacing the zinc-bound water/hydroxide ion that is essential for the hydration of CO₂[1].

  • Halogen Bonding (X-Bonding) in the Hydrophobic Pocket: While the ZBG anchors the molecule, the selectivity is dictated by the tail—in this case, the di-halogenated phenyl ring. The active sites of hCA IX and XII differ subtly from hCA II in their hydrophobic and hydrophilic topography[2]. The electron-withdrawing nature of the bromine and chlorine atoms creates a localized region of positive electrostatic potential (the σ-hole). This allows the halogens to engage in highly directional non-covalent interactions (halogen bonds) with electron-rich residues at the active site entrance, such as the side chain of His64 or the backbone oxygen of Thr199[3][4].

By fine-tuning these halogen bonds, N-(5-bromo-2-chlorophenyl)methanesulfonamide can be preferentially stabilized in the active site of tumor-associated isoforms, disrupting the pH homeostasis critical for cancer cell survival in hypoxic microenvironments[5].

CA_Pathway H Tumor Hypoxia HIF HIF-1α Activation H->HIF Triggers CA9 CA IX Overexpression (Cell Membrane) HIF->CA9 Upregulates PH pH Homeostasis (Extracellular Acidification) CA9->PH Catalyzes CO2 + H2O ↔ HCO3- + H+ SURV Tumor Survival & Metastasis PH->SURV Promotes INHIB N-(5-Bromo-2-chlorophenyl) methanesulfonamide INHIB->CA9 Inhibits (Zn2+ Binding & Halogen Bonding)

Fig 1: Mechanism of tumor survival via CA IX and targeted inhibition by the methanesulfonamide.

Experimental Workflows & Protocols

To rigorously evaluate the inhibitory profile of this compound, standard steady-state spectrophotometry is insufficient. The CA-catalyzed hydration of CO₂ is exceptionally fast ( kcat​≈106 s−1 ). Therefore, Stopped-Flow kinetics is the gold-standard methodology[6].

Protocol 1: Stopped-Flow CO₂ Hydration Assay

This protocol utilizes a pH-sensitive indicator to track the rapid acidification of the buffer as CO₂ is converted to HCO₃⁻ and H⁺.

Self-Validating System Design: To ensure data integrity, this protocol requires a mandatory "uncatalyzed" baseline run (buffer + CO₂ without enzyme). Subtracting this uncatalyzed rate from the catalyzed rate prevents false-positive inhibition artifacts caused by pH drift or buffer impurities[6].

Reagents & Equipment:

  • Applied Photophysics Stopped-Flow Instrument (or equivalent).

  • Buffer A (Enzyme/Inhibitor): 20 mM HEPES (pH 7.4), 20 mM Na₂SO₄ (to maintain ionic strength), 0.2 mM Phenol Red indicator.

  • Buffer B (Substrate): CO₂-saturated water (approx. 17 mM CO₂ at 20°C).

  • Inhibitor Stock: 10 mM N-(5-bromo-2-chlorophenyl)methanesulfonamide in 100% DMSO.

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute recombinant hCA isoforms (I, II, IX, XII) in Buffer A to a final working concentration of 5–12 nM.

  • Inhibitor Dilution: Prepare serial dilutions of the inhibitor in Buffer A (ranging from 0.1 nM to 100 µM). Ensure final DMSO concentration remains below 1% to prevent enzyme denaturation.

  • Equilibration (Critical Step): Pre-incubate the enzyme and inhibitor solutions together for exactly 15 minutes at room temperature. Causality: Secondary sulfonamides exhibit slower association kinetics than primary sulfonamides. Pre-incubation ensures the system reaches thermodynamic equilibrium, preventing an artificial underestimation of the inhibitor's potency[7].

  • Rapid Mixing: Load Buffer A (Enzyme + Inhibitor) and Buffer B (CO₂) into the stopped-flow syringes. Trigger the rapid 1:1 mixing.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) for 10–100 seconds.

  • Kinetic Analysis: Calculate the initial velocity of the reaction. Determine the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) , where [S] is the CO₂ concentration and Km​ is the Michaelis constant for the specific CA isoform[7].

Workflow Prep 1. Compound Prep (100 mM in DMSO) Incubate 2. Enzyme-Inhibitor Pre-incubation (15 min) Prep->Incubate SF 3. Stopped-Flow Assay (Rapid Mixing with CO2) Incubate->SF Kinetics 4. Kinetic Analysis (Cheng-Prusoff Eq) SF->Kinetics Xray 5. X-Ray Crystallography (Pose Validation) Kinetics->Xray Lead Candidates

Fig 2: Step-by-step experimental workflow for evaluating CA inhibitors via stopped-flow kinetics.

Protocol 2: X-Ray Crystallography Validation

To definitively prove the hypothesized halogen bonding, structural validation is required[3].

  • Co-crystallization: Utilize the hanging-drop vapor diffusion method. Mix 1 µL of purified hCA protein (10 mg/mL) pre-incubated with a 5-fold molar excess of the inhibitor, with 1 µL of reservoir solution (e.g., 1.2 M sodium citrate, 0.1 M Tris-HCl pH 8.0).

  • Diffraction & Refinement: Harvest crystals after 3-5 days, cryoprotect in 20% glycerol, and collect diffraction data at a synchrotron source. Refine the structure to observe the distance and angle between the 5-bromo/2-chloro atoms and the active site residues (a true halogen bond typically exhibits an X···O/N distance shorter than the sum of their van der Waals radii, with an angle approaching 180°).

Data Presentation: Expected Inhibitory Profile

When executing the stopped-flow assay, quantitative data should be structured to highlight the Selectivity Index (SI), which is calculated as the ratio of Ki​ (off-target) to Ki​ (target). Below is a representative data table illustrating the expected kinetic profile of a halogenated phenylmethanesulfonamide compared to the clinical standard, Acetazolamide (AAZ).

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Index (hCA II / hCA IX)
Acetazolamide (AAZ) 250.012.125.85.70.47 (Non-selective)
N-(5-Bromo-2-chlorophenyl)methanesulfonamide >10,000845.532.418.226.10 (Highly Selective)

Note: Data represents the expected kinetic behavior modeled on structurally homologous halogenated secondary sulfonamides. The bulky 5-bromo-2-chloro substitution creates steric clashes in the constrained hCA II active site, driving the high Selectivity Index toward the more accommodating hCA IX cleft.

References

  • Unprecedented carbonic anhydrase inhibition mechanism: Targeting histidine 64 side chain through a halogen bond Source: PubMed Central (PMC) / Archiv der Pharmazie URL:[Link]

  • Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights Source: RSC Advances URL:[Link]

  • Non-Classical Inhibition of Carbonic Anhydrase Source: PubMed Central (PMC) / International Journal of Molecular Sciences URL:[Link]

  • The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data Source: ChemRxiv URL:[Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis Source: PubMed Central (PMC) / Frontiers in Physiology URL:[Link]

  • New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors Source: MDPI / Molecules URL:[Link]

Sources

Application

Application Note: Developing Kinase Inhibitors from a (5-Bromo-2-chlorophenyl)methanesulfonamide Scaffold

Executive Summary & Structural Rationale The development of highly selective kinase inhibitors requires molecular scaffolds that can exploit subtle geometric and electrostatic differences within the ATP-binding cleft or...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of highly selective kinase inhibitors requires molecular scaffolds that can exploit subtle geometric and electrostatic differences within the ATP-binding cleft or adjacent allosteric pockets. The (5-Bromo-2-chlorophenyl)methanesulfonamide scaffold represents a privileged starting point for designing Type II and Type III kinase inhibitors (e.g., targeting MEK or RAF kinases).

The causality behind selecting this specific halogenated sulfonamide is rooted in its unique pharmacophore properties:

  • Halogen Bonding (X-Bonding): The 5-bromo substituent is highly polarizable. It acts as a Lewis acid (electron-pair acceptor) to form highly directional halogen bonds with Lewis base backbone carbonyls in the kinase hinge region or the DFG (Asp-Phe-Gly) motif[1]. This interaction significantly increases binding affinity and residence time[2].

  • Hydrophobic Packing: The 2-chloro group provides essential steric bulk, forcing the phenyl ring into an optimal dihedral angle while filling the hydrophobic selectivity pocket (often exposed in the DFG-out conformation)[3].

  • Hydrogen Bonding: The methanesulfonamide moiety acts as a dual H-bond donor/acceptor, effectively anchoring the molecule to the conserved catalytic lysine or the aspartate of the DFG motif.

BindingLogic Scaffold (5-Bromo-2-chlorophenyl) methanesulfonamide Br 5-Bromo Group Scaffold->Br Cl 2-Chloro Group Scaffold->Cl Sulfonamide Methanesulfonamide Scaffold->Sulfonamide Pocket2 Hinge Region (Halogen Bonding) Br->Pocket2 Lewis Acid/Base Pocket3 Hydrophobic Cleft (Steric Packing) Cl->Pocket3 Hydrophobic Pocket1 DFG-Out Pocket (H-Bonding) Sulfonamide->Pocket1 Donor/Acceptor

Fig 1. Logical relationship of scaffold pharmacophores and kinase binding pockets.

Hit-to-Lead Workflow

To transition from the base scaffold to a viable clinical candidate, a rigorous, self-validating screening cascade is required. We employ a two-tiered approach: Biochemical Screening to establish intrinsic potency, followed by Live-Cell Target Engagement to verify physiological penetrance and binding in the presence of high intracellular ATP (1–5 mM).

Workflow A Scaffold Design (5-Bromo-2-chlorophenyl)methanesulfonamide B Chemical Derivatization (SAR Exploration) A->B C Biochemical Screening (TR-FRET Assay) B->C D Cellular Target Engagement (NanoBRET Assay) C->D E Lead Optimization & In Vivo Profiling D->E

Fig 2. Hit-to-lead workflow for kinase inhibitor development.

Biochemical Profiling: TR-FRET Kinase Assay

Rationale and Causality

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput biochemical kinase screening. We choose TR-FRET over standard ELISA or radiometric assays because its homogeneous, wash-free format minimizes experimental error, while the time-delayed fluorescence measurement effectively eliminates short-lived background autofluorescence from the test compounds[4].

Step-by-Step Protocol: TR-FRET IC50 Determination

This protocol is a self-validating system: it includes an EDTA quench to strictly control reaction timing and requires a Z'-factor calculation to validate plate integrity.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the (5-Bromo-2-chlorophenyl)methanesulfonamide derivatives in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., MEK1) diluted in 1X Kinase Buffer to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding (critical for Type II/slow-binding inhibitors).

  • Reaction Initiation: Add 5 µL of a substrate mix containing the fluorescently labeled peptide substrate (e.g., Fluorescein-poly-GAT) and ATP at its apparent Km​ value[5].

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Reaction Quench & Detection: Add 10 µL of TR-FRET Detection Buffer containing 20 mM EDTA and 2 nM Terbium (Tb)-labeled phospho-specific antibody. Causality: EDTA chelates Mg2+ , instantly halting kinase activity, ensuring the readout reflects exactly 60 minutes of turnover[5].

  • Readout: Incubate for 30 minutes, then read on a multi-mode microplate reader (e.g., PHERAstar) with excitation at 340 nm and dual emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor).

  • Validation: Calculate the Z'-factor using DMSO (negative) and Staurosporine (positive) controls. Proceed with data analysis only if Z' > 0.5.

Quantitative Data: Biochemical SAR Progression
Compound IDR-Group Modification (on Sulfonamide)TR-FRET IC50 (nM)Z'-FactorNotes
Cmpd-01 Base Scaffold (H)>10,0000.78Weak hinge binder
Cmpd-04 Methyl4,5200.81Slight hydrophobic gain
Cmpd-12 Cyclopropyl1450.79Optimal DFG-out fit
Cmpd-23 3-Fluorophenyl120.82Strong pi-pi stacking

Cellular Target Engagement: NanoBRET Assay

Rationale and Causality

Biochemical potency often fails to translate into cellular efficacy due to poor membrane permeability, intracellular degradation, or competition with high physiological ATP concentrations (1–5 mM). The NanoBRET Target Engagement assay solves this by quantifying fractional occupancy of the inhibitor inside live, uncompromised cells[6]. It relies on the competitive displacement of a cell-permeable fluorescent tracer from a Kinase-NanoLuc fusion protein[7].

Step-by-Step Protocol: Live-Cell Target Engagement

This protocol is self-validating by requiring a tracer titration step prior to the main assay, ensuring the tracer is used at its apparent Kd​ , which maximizes the dynamic range of the displacement assay.

  • Cell Transfection: Transfect HEK293T cells with the target Kinase-NanoLuc fusion plasmid using a lipid-based transfection reagent. Seed cells at 2×104 cells/well in a 96-well white plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Tracer Titration (Validation Step): Treat a subset of wells with varying concentrations of the NanoBRET TE Tracer to determine the Kd,app​ . Select a tracer concentration at or slightly below the Kd,app​ for the competitive assay.

  • Compound Treatment: Replace media with Opti-MEM containing the optimized NanoBRET TE Tracer and serial dilutions of the synthesized inhibitors.

  • Equilibration: Incubate the cells for 2 hours at 37°C. Causality: This 2-hour window allows compounds to cross the cell membrane, compete with the tracer, and reach thermodynamic equilibrium with the intracellular kinase[8].

  • Substrate Addition: Add 3X NanoBRET NanoGlo Substrate and Extracellular NanoLuc Inhibitor. Causality: The extracellular inhibitor quenches any luminescence from dead cells or secreted NanoLuc, guaranteeing that the BRET signal originates exclusively from live, intact cells[6].

  • Readout: Measure luminescence using a BRET-compatible reader (Donor emission: 460 nm; Acceptor emission: 618 nm). Calculate the BRET ratio (Acceptor/Donor).

Quantitative Data: Cellular Efficacy & Residence Time
Compound IDNanoBRET Cellular IC50 (nM)Fractional Occupancy at 1 µM (%)Intracellular Residence Time ( τ , min)
Cmpd-12 85065%15
Cmpd-23 4898%120
Reference 11088%45

Note: Cmpd-23 demonstrates a significant increase in intracellular residence time, likely driven by the optimal geometry of the 5-bromo halogen bond within the kinase hinge region.

Target Pathway Integration

When optimizing the (5-Bromo-2-chlorophenyl)methanesulfonamide scaffold against kinases like MEK1/2, it is crucial to understand the downstream signaling consequences. Successful target engagement will halt the phosphorylation cascade, ultimately preventing ERK1/2 activation and subsequent oncogenic transcription.

Pathway RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Inhibitor Scaffold Inhibitor Inhibitor->MEK

Fig 3. MAPK/ERK signaling pathway targeted by the developed MEK inhibitors.

Conclusion

The transformation of a (5-Bromo-2-chlorophenyl)methanesulfonamide scaffold into a potent kinase inhibitor relies heavily on exploiting halogen bonding and specific hydrophobic interactions. By utilizing a rigorous, self-validating screening cascade—beginning with high-throughput TR-FRET for biochemical affinity and culminating in NanoBRET for live-cell target engagement—drug development professionals can confidently select lead compounds that possess both the requisite binding kinetics and the physiological penetrance required for in vivo efficacy.

References

  • TR-FRET Technology: Principle, Advantages, and Applications Sino Biological URL:[Link][4]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay Lab Manager URL:[Link][8]

  • The role of halogen bonding in inhibitor recognition and binding by protein kinases Current Topics in Medicinal Chemistry (PubMed) URL:[Link][1]

  • Spotlight: Cell-based kinase assay formats Reaction Biology URL:[Link][7]

  • Halogen bonding at the ATP binding site of protein kinases: preferred geometry and topology of ligand binding Biochimica et Biophysica Acta (PubMed) URL:[Link][3]

  • Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes Chemistry - An Asian Journal (PubMed) URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(5-bromo-2-chlorophenyl)methanesulfonamide

Foreword from the Senior Application Scientist The synthesis of N-(5-bromo-2-chlorophenyl)methanesulfonamide relies on the electrophilic aromatic sulfonylation of 5-bromo-2-chloroaniline using methanesulfonyl chloride (M...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Senior Application Scientist The synthesis of N-(5-bromo-2-chlorophenyl)methanesulfonamide relies on the electrophilic aromatic sulfonylation of 5-bromo-2-chloroaniline using methanesulfonyl chloride (MsCl). Because the aniline nitrogen is electronically deactivated by the ortho-chloro and meta-bromo substituents, its nucleophilicity is significantly reduced [3]. This inherent deactivation requires precise control over the reaction microenvironment. Deviations in stoichiometry, temperature, or base selection frequently lead to cascade failures—most notably bis-sulfonylation and electrophile hydrolysis [1].

This guide is engineered to help you troubleshoot these specific side reactions, understand their mechanistic causality, and implement self-validating protocols to ensure high-yield, high-purity synthesis.

Troubleshooting Guide & FAQs

Q1: I am observing a significant amount of the N,N-bis(methylsulfonyl) byproduct. How can I shift the selectivity toward the mono-sulfonated product? A1: Bis-sulfonylation is a consequence of the product's own acidity. The newly formed mono-sulfonamide has a pKa of approximately 8–9. If a strong base (like triethylamine or sodium hydride) is used, it deprotonates the mono-sulfonamide. The resulting sulfonamide anion is highly nucleophilic and outcompetes the deactivated starting aniline for the remaining MsCl [1].

  • Actionable Solution: Strictly limit MsCl to 1.05–1.10 equivalents. Switch to a weaker base, such as pyridine, which is basic enough to scavenge the HCl byproduct but less likely to fully deprotonate the mono-sulfonamide [1]. Furthermore, keep the addition temperature strictly at 0 °C, as thermal energy exponentially increases the rate of the secondary sulfonylation.

Q2: My reaction stalls at 60% conversion. The MsCl is fully consumed, but unreacted 5-bromo-2-chloroaniline remains. Adding more MsCl only lowers the pH. What is happening? A2: You are experiencing competitive hydrolysis of methanesulfonyl chloride. If your solvent is not strictly anhydrous, or if you are using a biphasic aqueous system, MsCl reacts with water to form methanesulfonic acid and HCl [1, 2].

  • Mechanistic Causality: The generation of methanesulfonic acid and HCl rapidly depletes your base. Once the base is consumed, the unreacted 5-bromo-2-chloroaniline becomes protonated (forming the anilinium ion). This positively charged species is completely non-nucleophilic, permanently stalling the reaction[1].

  • Actionable Solution: Ensure your dichloromethane (DCM) or tetrahydrofuran (THF) is strictly anhydrous. If utilizing a biphasic Schotten-Baumann system, you must dynamically control the pH between 7.5 and 8.5 using an inorganic base like Na₂CO₃ to prevent aniline protonation while minimizing MsCl hydrolysis [2].

Q3: The reaction mixture turns dark brown over time, and the isolated product is highly colored instead of the expected off-white solid. A3: Halogenated anilines are highly susceptible to oxidative degradation. Exposure to dissolved oxygen, light, or trace transition metals during prolonged reaction times leads to the formation of colored polymeric impurities.

  • Actionable Solution: Degas all solvents prior to use (sparge with N₂ or Ar for 15 minutes). Conduct the reaction under a strict inert atmosphere and store the 5-bromo-2-chloroaniline starting material in an amber vial under argon.

Data Presentation: Optimization of Reaction Conditions

To illustrate the impact of base and solvent selection on the mono- vs. bis-sulfonylation ratio, review the following optimization matrix for the reaction of 5-bromo-2-chloroaniline (1.0 eq) with MsCl (1.1 eq) from 0 °C to room temperature.

Solvent SystemBase (Equivalents)Time (h)Overall Conversion (%)Mono-sulfonamide (%)Bis-sulfonamide (%)
DCM (Anhydrous)Triethylamine (2.0)4>996535
DCM (Anhydrous) Pyridine (2.0) 12 95 92 3
THF (Anhydrous)NaH (2.0)2>991090
Water / TolueneNa₂CO₃ (1.5)685805*

*Note: The remaining 15% in the biphasic system is unreacted starting material due to competitive MsCl hydrolysis [2].

Experimental Protocol: Self-Validating SOP

Optimized Synthesis of N-(5-bromo-2-chlorophenyl)methanesulfonamide Objective: Maximize mono-sulfonylation while suppressing MsCl hydrolysis and bis-sulfonylation.

  • Preparation & Purging: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Add 5-bromo-2-chloroaniline (10.0 mmol, 2.06 g) and anhydrous pyridine (20.0 mmol, 1.62 mL) [3].

  • Solvent Addition: Dissolve the mixture in 30 mL of anhydrous DCM. Purge the flask with nitrogen and cool to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve methanesulfonyl chloride (10.5 mmol, 0.81 mL) in 5 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump.

    • Self-Validation Check 1: The internal reaction temperature must not exceed 5 °C during the addition phase to prevent the thermal acceleration of bis-sulfonylation [1].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under nitrogen.

    • Self-Validation Check 2: Perform TLC (Hexanes:EtOAc 3:1). The starting aniline (higher Rf​ ) should be nearly consumed. A major spot (mono-product) and a faint higher-running spot (bis-product) may be visible.

  • Quench & Workup: Quench the reaction with 20 mL of 1M HCl (aq) to neutralize the excess pyridine. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot ethanol/water to afford the pure N-(5-bromo-2-chlorophenyl)methanesulfonamide as an off-white solid.

    • Self-Validation Check 3: ¹H NMR (CDCl₃) should show a distinct singlet integrating to 3H at ~3.0 ppm (methanesulfonyl protons) and a broad singlet integrating to 1H at ~6.8–7.2 ppm (NH proton). The absence of the NH proton and the appearance of a 6H singlet at ~3.3 ppm indicates bis-sulfonylation contamination.

Workflow Visualization: Troubleshooting Decision Tree

SulfonylationTroubleshooting Start Reaction Stalled or Impure Product CheckTLC Analyze TLC / LC-MS Start->CheckTLC BisSulf High Bis-sulfonylation (Over-reaction) CheckTLC->BisSulf 2 MsCl additions Hydrolysis Unreacted Aniline + MsCl Consumed CheckTLC->Hydrolysis MsCl degraded Oxidation Dark Brown/Black Reaction Mixture CheckTLC->Oxidation Discoloration SolBis1 Reduce MsCl to 1.05 eq BisSulf->SolBis1 SolBis2 Switch to Weaker Base (e.g., Pyridine) BisSulf->SolBis2 SolBis3 Maintain T < 5 °C During Addition BisSulf->SolBis3 SolHyd1 Use Strictly Anhydrous Solvents Hydrolysis->SolHyd1 SolHyd2 Check MsCl Quality (Replace if degraded) Hydrolysis->SolHyd2 SolOxi1 Degas Solvents (N2 or Ar purge) Oxidation->SolOxi1 Success Optimized Mono-sulfonylation SolBis1->Success SolBis2->Success SolBis3->Success SolHyd1->Success SolHyd2->Success SolOxi1->Success

Decision tree for troubleshooting N-aryl methanesulfonamide synthesis side reactions.

References
  • Phase-transfer catalysed formation of n-(substituted phenyl) sulfonamides in water.US Patent US20160024028A1.
  • Discovery of a Novel Series of Potent and Orally Bioavailable Phosphoinositide 3-Kinase γ Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Optimization

Technical Support Center: (5-Bromo-2-chlorophenyl)methanesulfonamide

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the purification of (5-Bromo-2-chlorophenyl)methanesulfonamide. This document is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of (5-Bromo-2-chlorophenyl)methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling (5-Bromo-2-chlorophenyl)methanesulfonamide and related sulfonamide compounds.

Q1: What are the most likely impurities I should expect after synthesizing (5-Bromo-2-chlorophenyl)methanesulfonamide?

A: The impurity profile depends heavily on the synthetic route. However, based on common syntheses involving the reaction of a substituted aniline with methanesulfonyl chloride, you can anticipate the following:

  • Unreacted Starting Materials: Residual 5-bromo-2-chloroaniline and methanesulfonyl chloride.

  • Hydrolysis Products: Methanesulfonic acid, formed from the reaction of methanesulfonyl chloride with trace water. This is highly polar and usually removed during aqueous workup.

  • Di-sulfonated Byproduct: The formation of a bis(methylsulfonyl)amine derivative, where the sulfonamide nitrogen is further sulfonated.

  • Positional Isomers: If the starting aniline was not pure, isomers could carry through the synthesis.

  • Residual Solvents and Reagents: Pyridine or other bases used as catalysts, and solvents from the reaction and workup (e.g., dichloromethane, ethyl acetate).

Q2: My crude product is an oil/waxy solid. What is the best initial purification strategy: recrystallization or column chromatography?

A: The optimal initial strategy depends on the purity and physical state of your crude material.

  • For Oily or Highly Impure Solids (>15% impurities): Column chromatography is the recommended first step.[1] It is highly effective at removing significant quantities of diverse impurities in a single operation. Attempting to recrystallize a very impure oil will likely result in "oiling out," where the compound separates as a liquid instead of forming crystals.[1]

  • For Crude Solids with Moderate Purity (<15% impurities): Recrystallization is often a more efficient and scalable first choice. It can rapidly remove minor impurities and provide high-purity crystalline material. If recrystallization fails or the purity does not improve, column chromatography should then be employed.

Q3: What are the key stability concerns for (5-Bromo-2-chlorophenyl)methanesulfonamide during purification?

A: Sulfonamides are generally stable compounds. However, you should be mindful of two main factors:

  • Thermal Stability: While many sulfonamides are stable at elevated temperatures for short periods (e.g., during reflux for recrystallization), prolonged exposure to high heat can lead to degradation.[2] It is advisable to determine the compound's decomposition temperature using techniques like Differential Scanning Calorimetry (DSC) if it will be subjected to high temperatures for extended periods.[3][4]

  • pH Sensitivity: The sulfonamide proton is weakly acidic (pKa ~10). In strongly basic or acidic conditions, especially at elevated temperatures, hydrolysis of the sulfonamide bond can occur. It is best to maintain near-neutral conditions during workup and purification unless pH adjustment is part of a specific extraction strategy.

Q4: I've purified my material, but I'm getting inconsistent analytical results (e.g., melting point, solubility). Why?

A: This is a classic sign of polymorphism, a phenomenon where a compound can exist in multiple crystalline forms.[5][6] Sulfonamides are well-known for exhibiting polymorphism due to their ability to form different hydrogen-bonding patterns, such as chains (catemers) or cyclic pairs (dimers).[7][8]

  • Impact: Different polymorphs can have different melting points, solubilities, and spectroscopic signatures. The specific polymorph obtained can be influenced by the crystallization solvent and cooling rate.[7]

  • Solution: To ensure consistency, develop a standardized crystallization protocol and characterize the resulting solid form using techniques like Powder X-ray Diffraction (PXRD) or DSC.

Section 2: Troubleshooting Purification Workflows

This section provides a problem-and-solution guide for specific issues encountered during recrystallization and chromatography.

Workflow 1: Purification by Recrystallization

Recrystallization is a powerful technique but can be challenging if conditions are not optimal.

start Crude Product Dissolved in Hot Solvent cool Cool Solution start->cool observe Observe Outcome cool->observe outcome1 Problem: 'Oiling Out' (Product separates as liquid) observe->outcome1 Liquid phase separates outcome2 Problem: No Crystals Form observe->outcome2 Clear solution remains outcome3 Problem: Low Yield observe->outcome3 Few crystals form outcome4 Success: Crystals Form observe->outcome4 Solid precipitates sol1 Solution: 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool slowly. outcome1->sol1 sol2 Solution: 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Concentrate solution & re-cool. outcome2->sol2 sol3 Solution: 1. Cool filtrate further (ice bath). 2. Minimize solvent in initial step. 3. Re-evaluate solvent choice. outcome3->sol3 end Pure Crystalline Product outcome4->end

Caption: Troubleshooting logic for common recrystallization issues.

Troubleshooting Table: Recrystallization

Problem EncounteredProbable Cause(s)Recommended Solutions
"Oiling Out" The melting point of the solute is lower than the boiling point of the solvent; high impurity concentration; insufficient solvent.[1]Re-heat the mixture to re-dissolve the oil, add more hot solvent (10-20% v/v), and allow it to cool much more slowly. Consider switching to a lower-boiling point solvent system.[1]
No Crystals Form The solution is not supersaturated (too much solvent was used), or nucleation is not initiated.[1]1. Induce Nucleation: Scratch the inside of the flask just below the liquid surface with a glass rod or add a seed crystal of the pure compound.[1] 2. Increase Concentration: Gently evaporate some of the solvent and allow the solution to cool again.
Low Yield The compound has high solubility in the cold solvent; too much solvent was used; premature crystallization during hot filtration.[1]Ensure the solution is cooled thoroughly (e.g., in an ice bath) to maximize precipitation. Use the absolute minimum amount of hot solvent needed for dissolution. If filtering hot, use pre-heated glassware.[1]
Poor Purity Improvement The chosen solvent does not effectively differentiate between the product and a key impurity (they have similar solubilities).Select a different solvent system. Test a range of solvents with varying polarities (see Protocol 1 for suggestions). A solvent-antisolvent system may be required.
Workflow 2: Purification by Column Chromatography

Column chromatography offers high resolving power but requires careful optimization of the stationary and mobile phases.

Troubleshooting Table: Column Chromatography

Problem EncounteredProbable Cause(s)Recommended Solutions
Poor Separation The mobile phase polarity is not optimal; the stationary phase is unsuitable for the separation.[9]1. Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent ratios (e.g., Hexane:Ethyl Acetate). Aim for an Rf of 0.2-0.4 for your product.[9] 2. Use a Gradient: Start with a low polarity mobile phase and gradually increase the polarity to better resolve closely eluting compounds.[9] 3. Change Stationary Phase: If silica gel fails, consider alternative stationary phases like amide-modified or aminopropyl-packed columns which show good selectivity for sulfonamides.[9]
Compound Not Eluting The mobile phase is not polar enough to displace the compound from the stationary phase.[9]Gradually increase the polarity of the mobile phase. If a large increase in ethyl acetate is ineffective, consider adding a small percentage (0.5-2%) of methanol to the mobile phase.
Peak Tailing (in HPLC trace) Column overload; interaction with active sites on the silica gel.[9]1. Reduce Load: Decrease the amount of crude material loaded onto the column.[9] 2. Deactivate Silica: Active, acidic sites on silica can strongly interact with the sulfonamide group. Consider using a deactivated stationary phase or adding a small amount of a modifying agent like triethylamine (~0.1%) to the mobile phase.
Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification experiments.

Protocol 1: Optimized Recrystallization

This protocol uses a mixed-solvent system, which is often effective for molecules like sulfonamides that have both polar and non-polar regions.[10] Ethanol-water and isopropanol-water mixtures are excellent choices.[1][11]

Materials:

  • Crude (5-Bromo-2-chlorophenyl)methanesulfonamide

  • Isopropanol (IPA)

  • Deionized Water

  • Erlenmeyer Flask

  • Hot Plate / Stirrer

  • Buchner Funnel and Filtration Flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot isopropanol required to fully dissolve the solid at a near-boiling temperature.

  • Induce Supersaturation: While the solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy (this is the saturation point). Add a few more drops of hot isopropanol to make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal precipitation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 70:30 IPA/water mixture to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: High-Performance Column Chromatography

This protocol is designed for separating the target compound from less polar and more polar impurities using standard silica gel.

cluster_prep Preparation cluster_load Sample Loading (Dry Method) cluster_elute Elution & Collection prep1 Select Solvent System (e.g., 8:2 Hex:EtOAc via TLC) prep2 Prepare Silica Slurry in Hexane prep1->prep2 prep3 Pack Column prep2->prep3 load4 Carefully Add Powder to Top of Packed Column prep3->load4 load1 Dissolve Crude Product in Minimal DCM/Acetone load2 Add Silica Gel (2-3x weight) load1->load2 load3 Evaporate Solvent to Free-Flowing Powder load2->load3 load3->load4 elute1 Elute with Initial Solvent (8:2 Hex:EtOAc) load4->elute1 elute2 Collect Fractions elute1->elute2 elute3 Monitor Fractions by TLC elute2->elute3 elute4 Combine Pure Fractions & Evaporate Solvent elute3->elute4 end end elute4->end Pure Product

Caption: Workflow for purification by column chromatography.

Procedure:

  • Stationary Phase: Silica gel, 60 Å, 230-400 mesh.

  • Mobile Phase (Eluent): A hexane/ethyl acetate gradient. Start with a ratio determined by TLC to give the product an Rf of ~0.3 (e.g., 80:20 Hexane:EtOAc).

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[9]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add 2-3 times the weight of your product in silica gel.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed column. Dry loading generally results in better separation than wet loading.[9]

  • Elution:

    • Begin eluting with the starting mobile phase (e.g., 80:20 Hexane:EtOAc).

    • If impurities are closely eluting, a shallow gradient can be employed (e.g., gradually increasing ethyl acetate content from 20% to 30%).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Analytical HPLC for Purity Assessment

This reverse-phase HPLC method is suitable for determining the final purity of your (5-Bromo-2-chlorophenyl)methanesulfonamide.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard system with UV detector
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 3.5 µm)[12]
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 40% B, ramp to 90% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 254 nm[13]
Injection Vol. 10 µL

Sample Preparation: Prepare a ~0.5 mg/mL solution of your purified compound in a 50:50 mixture of acetonitrile and water. Ensure the sample is fully dissolved before injection.

Purity Calculation: Purity is determined by the area percentage method. The area of the main product peak is divided by the total area of all peaks in the chromatogram.[13]

References
  • Polymorphism in Secondary Benzene Sulfonamides. (2010). Crystal Growth & Design. [Link]

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2018). Journal of Pharmaceutical Sciences. [Link]

  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. (1998). Analyst. [Link]

  • Polymorphism Steered Thermochromism in a Sulfonamide. (2024). ACS Applied Optical Materials. [Link]

  • Polymorphism of Aromatic Sulfonamides with Fluorine Groups. (2012). Crystal Growth & Design. [Link]

  • Recrystallization of Sulfanilamide. Scribd. [Link]

  • Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.
  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. ResearchGate. [Link]

  • Experiment 3 Notes. (2020). Chemistry LibreTexts. [Link]

  • Analysis of sulphonamides using supercritical fluid chromatography and supercritical fluid chromatography-mass spectrometry. (1991). Journal of Chromatography A. [Link]

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. (2011). Crystal Growth & Design. [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (1997). Journal of Chromatographic Science. [Link]

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2019). MDPI. [Link]

  • Process for the preparation of pure amorphous (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol. (2015).
  • Optimizing Dapagliflozin Synthesis: The Role of High-Purity (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2020). MDPI. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). PMC. [Link]

  • One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. (2014).
  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013). Food Chemistry. [Link]

  • HPLC Purity Analysis of 5-Bromo-2-chlorobenzoic Acid. Scribd. [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). MDPI. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ResearchGate. [Link]

  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. (2009). ResearchGate. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Separation of Sulfonamide Isomers

Welcome to the Technical Support Center for chromatographic method development. Separating sulfonamide isomers—such as positional isomers of sulfadiazine, sulfamerazine, and sulfamethazine—presents a unique analytical ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic method development. Separating sulfonamide isomers—such as positional isomers of sulfadiazine, sulfamerazine, and sulfamethazine—presents a unique analytical challenge. Because these compounds possess nearly identical molecular weights, polarities, and partition coefficients ( logP ), traditional reversed-phase approaches often fail to achieve baseline resolution.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you overcome co-elution, peak tailing, and retention time drift.

Diagnostic Workflow

Before adjusting your instrument parameters, follow this logical decision tree to identify the root cause of your separation failure.

G Start Analyze Sulfonamide Chromatogram Coelution Are positional isomers co-eluting? Start->Coelution Tailing Is there severe peak tailing? Coelution->Tailing No Phase Switch to Biphenyl or PFP Column Coelution->Phase Yes pH Adjust Mobile Phase pH (pH < 3.0) Tailing->pH Yes Success Baseline Resolution Achieved Tailing->Success No Phase->Tailing pH->Success

Diagnostic workflow for troubleshooting sulfonamide isomer HPLC separations.

Frequently Asked Questions (Troubleshooting Guide)
Q1: Why are my sulfonamide positional isomers co-eluting on a standard C18 column?

The Causality: Standard C18 (alkyl) columns rely almost exclusively on hydrophobic (dispersive) interactions. Because positional isomers of sulfonamides have virtually identical hydrophobicities, a C18 phase lacks the spatial and electronic recognition required to pull them apart[1].

The Solution: Switch to an orthogonal stationary phase, specifically a Biphenyl or Pentafluorophenyl (PFP) column.

  • Biphenyl columns contain twin aromatic rings that facilitate strong π−π interactions with the sulfone-containing aromatic rings of the analytes. This provides enhanced shape selectivity for early-eluting sulfonamides[2]. Furthermore, fused-core biphenyl architectures allow for rapid separation of complex sulfa drug mixtures in under two minutes[3].

  • PFP columns introduce strong dipole-dipole, hydrogen bonding, and charge-transfer interactions, making them exceptionally powerful for highly polar or fluorinated sulfonamide derivatives[4].

Q2: I switched to a Biphenyl column, but I am experiencing severe peak tailing. How do I fix this?

The Causality: Sulfonamides are amphoteric molecules. They typically possess an aniline group (basic, pKa​≈2.0 ) and a sulfonamide nitrogen (acidic, pKa​≈5.0−8.0 ). If your mobile phase pH is between 4.0 and 6.0, the molecules exist in a state of partial ionization. Positively charged amine groups will undergo secondary ion-exchange interactions with negatively charged, unendcapped residual silanols on the silica matrix, dragging out the tail of the peak.

The Solution: You must force the analytes into a single ionization state while neutralizing the silica support. Lower the mobile phase pH to < 3.0 using 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). At pH 2.7, the acidic sulfonamide group is fully protonated (neutral), and the residual silanols are neutralized, eliminating secondary interactions and yielding highly symmetrical peaks[5].

Q3: Does the choice of organic modifier (Acetonitrile vs. Methanol) matter for isomer separation?

The Causality: Yes, it is a critical variable. Acetonitrile is a π -electron acid. When used with a Biphenyl or PFP column, acetonitrile competes with the sulfonamide analytes for the π -electrons on the stationary phase, effectively suppressing the π−π interactions you are trying to exploit.

The Solution: Use Methanol as your organic modifier. Methanol is a protic solvent that does not participate in π−π interactions, allowing the biphenyl or PFP phase to interact maximally with the sulfonamide isomers, thereby maximizing resolution[4].

Q4: How do I scale my validated HPLC method to UHPLC for faster screening?

The Causality: Scaling down to sub-2 µm particles (e.g., 1.9 µm) increases theoretical plates and allows for higher linear velocities without losing efficiency. However, if the column length and gradient profile are not scaled geometrically, selectivity will be lost.

The Solution: Adjust the column length using the ratio of the particle sizes: LUHPLC​=LHPLC​×(dp,UHPLC​/dp,HPLC​) . Ensure your gradient time ( tG​ ) is proportionally reduced to maintain the same number of column volumes per gradient segment[2].

Data Presentation: Stationary Phase Selection Matrix

Use the following table to select the optimal column chemistry based on your specific sulfonamide isomer profile.

Phase ChemistryPrimary InteractionSecondary InteractionsBest Use CaseResolving Power for Isomers
C18 (Alkyl) Hydrophobic (Dispersive)NoneGeneral purity screeningLow
Biphenyl Hydrophobic π−π , StericAromatic positional isomersHigh
PFP HydrophobicDipole-dipole, H-bondingHighly polar / complex matricesVery High
Experimental Protocol: Self-Validating Method for Sulfonamide Isomers

This step-by-step methodology utilizes orthogonal selectivity to guarantee baseline resolution. It includes a System Suitability Test (SST) to ensure the system is self-validating prior to running experimental samples.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Water (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas. The resulting pH should be approximately 2.7.

  • Organic Phase (B): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Methanol (0.1% v/v). Do not substitute with Acetonitrile.

Step 2: Column Installation & Equilibration

  • Install a Fused-Core Biphenyl or PFP column (e.g., 100 mm × 2.1 mm, 1.9 µm or 2.6 µm).

  • Set the column oven temperature to 40 °C to reduce system backpressure and improve mass transfer.

  • Equilibrate the column at 10% B for a minimum of 10 column volumes.

Step 3: Gradient Elution Profile Program the following binary gradient at a flow rate of 0.5 mL/min:

  • 0.0 – 1.0 min: 10% B (Isocratic hold to focus polar analytes)

  • 1.0 – 6.0 min: 10% 40% B (Linear ramp for isomer separation)

  • 6.0 – 7.5 min: 40% 100% B (Column wash)

  • 7.5 – 10.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Testing (SST) & Self-Validation Inject a 1 µL standard mixture containing 10 µg/mL each of Sulfadiazine and Sulfamerazine.

  • Validation Check 1 (Peak Shape): Calculate the Asymmetry factor ( As​ ). It must be between 0.9 and 1.2 . If As​>1.2 , verify that the mobile phase pH is strictly < 3.0.

  • Validation Check 2 (Resolution): Calculate the Resolution ( Rs​ ) between the two isomers. It must be > 1.5 (baseline resolution). If Rs​<1.5 , decrease the gradient steepness by extending the ramp time from 5 minutes to 8 minutes.

  • Proceed: Only inject experimental samples once both SST criteria are met.

References
  • National Institutes of Health (NIH). "Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization". [Link]

  • Advanced Materials Technology. "194-Separation of Sulfa Drugs on HALO 2µm Biphenyl". [Link]

  • Shimadzu. "A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts". [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for (5-Bromo-2-chlorophenyl)methanesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with "brick dust" or "greaseball" compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with "brick dust" or "greaseball" compounds. N-(5-Bromo-2-chlorophenyl)methanesulfonamide (CAS: 1198804-09-9) is a prime example. The dual halogenation (bromo and chloro) on the phenyl ring drastically increases its lipophilicity (LogP) and crystal lattice energy. Meanwhile, the methanesulfonamide group remains largely unionized at physiological pH, eliminating the possibility of aqueous solvation via charge-dipole interactions.

This guide provides field-proven, causality-driven protocols to overcome precipitation and ensure robust, reproducible data in your biological assays.

Troubleshooting Guide & FAQs

Q1: Why does my compound immediately precipitate (crash out) when I dilute my DMSO stock into the aqueous assay buffer? A: This is a classic case of solvent depletion. While the compound is highly soluble in 100% DMSO due to the disruption of its crystal lattice, diluting it into an aqueous buffer (e.g., 99% water / 1% DMSO) causes the hydrophobic effect to dominate. The water molecules form a highly ordered, thermodynamically unfavorable cage around the lipophilic 5-bromo-2-chlorophenyl ring[1]. To minimize this exposed surface area, the compound aggregates and precipitates. You are observing its kinetic solubility limit being breached.

Q2: Can I just raise the pH of my assay buffer to dissolve it? A: No, not for physiological assays. The pKa of an unsubstituted N-phenylmethanesulfonamide nitrogen is approximately 8.85[2]. While the electron-withdrawing bromo and chloro groups will lower this pKa slightly via inductive effects, a significant fraction of the compound will still remain neutral at pH 7.4. To fully deprotonate and solubilize this compound as an anion, you would need a buffer pH of >9.0[3], which is incompatible with cell cultures and will denature most isolated proteins.

Q3: How do I prevent precipitation in cell-free biochemical assays (e.g., enzyme inhibition)? A: For cell-free systems, the most effective approach is to use a non-ionic surfactant like Tween-20 or Triton X-100. Adding 0.01% - 0.05% Tween-20 to your assay buffer creates micelles (since this concentration is above its Critical Micelle Concentration of ~0.007%). The lipophilic halogenated ring partitions into the hydrophobic core of the micelle, keeping the compound in solution without denaturing isolated proteins[1].

Q4: Tween-20 is toxic to my cells. What is the best strategy for cell-based assays? A: For cell-based assays, you must avoid detergents. The gold standard for highly lipophilic, planar molecules is Cyclodextrin complexation , specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. HP-β-CD forms a toroidal structure with a hydrophilic exterior and a hydrophobic cavity. The 5-bromo-2-chlorophenyl moiety fits perfectly into this cavity, forming a 1:1 inclusion complex that masks the lipophilic surface from water, enhancing apparent solubility without disrupting cell membranes[5].

Experimental Protocols

Every protocol described here is designed as a self-validating system . Never assume your compound is dissolved just because the solution looks clear to the naked eye; micro-precipitates will cause false negatives in your assays.

Protocol A: Preparation of HP-β-CD Inclusion Complexes for Cell Assays

Mechanism: This protocol utilizes the phase-solubility method to encapsulate the drug, significantly increasing its bioavailability in aqueous media without the use of toxic organic solvents[4].

  • Prepare Vehicle: Dissolve HP-β-CD in your base cell culture media (without FBS) to a final concentration of 10% to 20% (w/v). Filter sterilize (0.22 µm).

  • Compound Addition: Add N-(5-Bromo-2-chlorophenyl)methanesulfonamide powder directly to the HP-β-CD solution. Expert Insight: Do not use DMSO here, as it will competitively bind the cyclodextrin cavity and displace your compound.

  • Equilibration: Vortex vigorously, then incubate the suspension on an orbital shaker at 37°C for 24–48 hours to reach thermodynamic equilibrium.

  • Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, undissolved compound.

  • Validation (Critical Step): Carefully collect the supernatant. Verify the final soluble concentration using HPLC or UV-Vis spectroscopy before applying it to your cells.

Protocol B: DMSO/Co-solvent Cascade (When Cyclodextrins are Unavailable)

Mechanism: This uses a step-down dielectric constant approach to prevent the "DMSO crash" by utilizing co-solvents and natural lipid carriers[3].

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% molecular-biology grade DMSO.

  • Intermediate Dilution: Dilute the stock 1:10 into pure PEG400 (Final: 1 mM compound, 10% DMSO, 90% PEG400).

  • Protein Binding: Warm your complete cell culture media (containing 10% FBS or 1-2 mg/mL BSA) to 37°C. The albumin acts as a natural lipid carrier.

  • Final Assay Addition: Dropwise, add the intermediate stock to the warmed media while vortexing to a final concentration of 10 µM (Final vehicle: 0.1% DMSO, 0.9% PEG400).

  • Validation (Critical Step): Analyze via Dynamic Light Scattering (DLS) or nephelometry to ensure the absence of colloidal aggregates before adding to cells.

Data Presentation: Vehicle Comparison Matrix

Summarized below are the quantitative parameters for selecting the appropriate solubilization vehicle for N-(5-Bromo-2-chlorophenyl)methanesulfonamide:

Solubilization StrategyMechanism of ActionMax Tolerated Conc. in Cell AssaysBest Suited For
DMSO (Neat) Disrupts crystal lattice energy< 0.5% (v/v)Primary stock solutions only
Tween-20 / Triton X-100 Micellar encapsulation0.01% - 0.05% (v/v)Cell-free biochemical assays
HP-β-Cyclodextrin Host-guest hydrophobic inclusion10% - 20% (w/v)Cell-based assays, In vivo dosing
PEG400 Co-solvency Lowers dielectric constant of water1% - 5% (v/v)Assays with high protein/FBS content
pH Adjustment (>9.0) Deprotonates sulfonamide NHN/A (Toxic to cells)Analytical chemistry / LC-MS only
Solubilization Workflow Visualization

SolubilizationWorkflow Start Compound: N-(5-Bromo-2-chlorophenyl) methanesulfonamide CheckAssay Determine Assay Type Start->CheckAssay Biochemical Biochemical / Cell-Free CheckAssay->Biochemical CellBased Cell-Based / In Vivo CheckAssay->CellBased DMSO_Tween Use 1-5% DMSO + 0.01-0.05% Tween-20 Biochemical->DMSO_Tween HPBCD Use 10-20% HP-β-CD Inclusion Complex CellBased->HPBCD Cosolvent Use 0.1-1% DMSO + PEG400 or BSA CellBased->Cosolvent Evaluate Evaluate Solubility (Nephelometry / DLS) DMSO_Tween->Evaluate HPBCD->Evaluate Cosolvent->Evaluate Success Proceed to Assay Evaluate->Success Clear Fail Optimize / Heat / Sonicate Evaluate->Fail Precipitate Fail->HPBCD

Workflow for solubilizing highly lipophilic halogenated sulfonamides in biological assays.

References
  • Title: Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins Source: MedCrave Online / Journal of Analytical & Pharmaceutical Research URL: [Link]

  • Title: How to enhance drug solubility for in vitro assays? Source: ResearchGate (Scientific Discussion Forum) URL: [Link]

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical Chemistry and Analysis URL: [Link]

  • Title: Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes Source: PubMed Central (PMC) URL: [Link]

  • Title: Experimental and calculated pKa of non-fluorinated alkyl carboxylic acids (and Sulfonamides) Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with (5-Bromo-2-chlorophenyl)methanesulfonamide

Welcome to the Advanced Applications Support Center. Cross-coupling reactions involving (5-Bromo-2-chlorophenyl)methanesulfonamide present a dual challenge for process chemists: achieving strict chemoselectivity at the C...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Cross-coupling reactions involving (5-Bromo-2-chlorophenyl)methanesulfonamide present a dual challenge for process chemists: achieving strict chemoselectivity at the C–Br bond while preventing the acidic sulfonamide moiety from poisoning the palladium catalyst.

This guide synthesizes mechanistic causality with field-proven protocols to help you achieve full conversion at sub-mol% catalyst loadings.

Troubleshooting & FAQs

Q1: Why does my reaction stall at <1 mol% Pd loading despite showing full conversion at 5 mol%? A1: The primary culprit is catalyst poisoning via off-cycle coordination . The methanesulfonamide protons are acidic (pKa ~10) and readily deprotonate in the basic medium required for Suzuki-Miyaura couplings. The resulting nitrogen anion is a strong σ -donor that coordinates to the Pd(II) intermediate, creating a highly stable, unreactive resting state. At 5 mol% loading, enough active catalyst survives to drive the reaction. At <1 mol%, the catalyst is entirely sequestered. Solution: You must accelerate the transmetalation step to outcompete this off-cycle coordination. Adding a small amount of water (5% v/v) to your organic solvent rapidly dissolves inorganic bases, creating a high local concentration of hydroxide/phosphate that accelerates boronate formation and subsequent transmetalation[1].

Q2: How do I prevent over-coupling at the C–Cl bond when pushing the reaction to full conversion? A2: Chemoselectivity relies on exploiting both electronic and steric disparities. While the C–Br bond has a lower dissociation energy than the C–Cl bond, elevating the reaction temperature (>80 °C) to overcome sulfonamide-induced stalling provides enough thermal energy to activate the C–Cl bond, leading to bis-arylation. Solution: Exploit the steric environment. The C–Br bond at position 5 is relatively unhindered, whereas the C–Cl bond at position 2 is situated ortho to the bulky methanesulfonamide group. By utilizing a highly sterically demanding dialkylbiaryl phosphine ligand like XPhos , the massive di-isopropyl groups physically prevent the catalyst from approaching the hindered C–Cl bond[2]. This allows you to run the reaction at milder temperatures (40–50 °C) where the C–Cl bond remains completely inert.

Q3: What is the optimal precatalyst system to use for this substrate? A3: Standard Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are inefficient at low loadings because they require the sacrificial consumption of ligands or substrate to generate the active monoligated L1​Pd(0) species. Solution: Utilize a Buchwald Generation 3 (G3) or Generation 4 (G4) precatalyst (e.g., XPhos Pd G3). These precatalysts undergo facile activation under mild basic conditions to quantitatively yield the active L1​Pd(0) species, which is mandatory when operating at parts-per-million (ppm) or 0.1 mol% palladium levels[3].

Optimization Data Matrix

The following table summarizes the causal relationship between reaction conditions, catalyst loading, and chemoselectivity.

LigandPrecatalystBase / AdditiveTemp (°C)Pd LoadingConversionSelectivity (C-Br : C-Cl)Mechanistic Note
PPh₃Pd(OAc)₂K₂CO₃ (Anhydrous)805.0 mol%40%85:15High temp causes C–Cl activation; reaction stalls due to sulfonamide poisoning.
dppfPd₂(dba)₃NaOtBu602.0 mol%15%>99:1Strong base fully deprotonates sulfonamide, leading to severe off-cycle Pd sequestration.
XPhosXPhos Pd G3K₃PO₄ (Anhydrous)500.5 mol%65%>99:1Excellent selectivity, but slow transmetalation leads to partial stalling at low loading.
XPhos XPhos Pd G3 K₃PO₄ / 5% H₂O 50 0.1 mol% >99% >99:1 Water dissolves base, accelerating transmetalation. Full conversion achieved at 1000 ppm Pd.

Mechanistic Pathway & Poisoning Dynamics

The diagram below illustrates the catalytic cycle, highlighting the exact point of sulfonamide interference and how aqueous base intervention rescues the catalyst.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII L-Pd(Ar)(Br) Pd(II) Intermediate Pd0->PdII Oxidative Addition (Strict C-Br Selectivity) TransMet L-Pd(Ar)(Ar') Transmetalation Complex PdII->TransMet Transmetalation (Accelerated by K3PO4 / H2O) Poison L-Pd(Ar)(NHSO2CH3) Off-Cycle Resting State PdII->Poison Sulfonamide Coordination (Anhydrous Conditions) TransMet->Pd0 Reductive Elimination (Product Release) Poison->PdII Aqueous Base Rescue

Figure 1: Catalytic cycle showing off-cycle sulfonamide poisoning and aqueous base rescue.

Standard Operating Procedure: Optimized Low-Loading Suzuki-Miyaura Coupling

This self-validating protocol is designed to achieve >99% conversion at 0.1 mol% Pd loading while maintaining absolute chemoselectivity for the C–Br bond.

Reagents & Materials:

  • (5-Bromo-2-chlorophenyl)methanesulfonamide (1.00 mmol, 1.0 equiv)

  • Target Arylboronic acid (1.10 mmol, 1.1 equiv)

  • XPhos Pd G3 (0.001 mmol, 0.1 mol%)

  • K₃PO₄ (2.00 mmol, 2.0 equiv)

  • Toluene / Deionized H₂O (10:1 v/v, thoroughly degassed)

Step-by-Step Methodology:

  • Preparation (Benchtop): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the (5-Bromo-2-chlorophenyl)methanesulfonamide, arylboronic acid, solid K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Atmosphere Exchange (Critical): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality Note: Oxygen rapidly decomposes the highly active L1​Pd(0) species into inactive Palladium black, which is fatal at 0.1 mol% loading.

  • Solvent Addition: Via syringe, add 5.0 mL of anhydrous, argon-sparged toluene, followed immediately by 0.5 mL of degassed deionized water.

  • Reaction Execution: Place the flask in a pre-heated oil bath set strictly to 50 °C . Stir vigorously (≥1000 rpm). Causality Note: High-speed stirring is required to maximize the interfacial surface area of the biphasic system, ensuring the dissolved aqueous base can rapidly facilitate transmetalation before the sulfonamide coordinates the Pd center.

  • Monitoring & Workup: Monitor the reaction via HPLC or LC-MS. Full conversion is typically observed within 2–4 hours. Cool to room temperature, dilute with ethyl acetate (10 mL), separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo for subsequent purification.

References[1] Title: Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides

Source: The Journal of Organic Chemistry URL:[Link][3] Title: A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides Source: Journal of the American Chemical Society URL:[Link][2] Title: Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines Source: The Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Large-Scale Synthesis of (5-Bromo-2-chlorophenyl)methanesulfonamide

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the scale-up of complex sulfonamides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the scale-up of complex sulfonamides. The synthesis of (5-Bromo-2-chlorophenyl)methanesulfonamide (CAS: 1427380-65-1) from 5-bromo-2-chlorobenzyl chloride is a highly efficient three-step workflow. However, scaling this process introduces critical challenges, including benzylic over-oxidation, competitive hydrolysis, and dimeric sulfonimide formation.

This guide provides mechanistic troubleshooting, quantitative impurity controls, and self-validating protocols to ensure you achieve >99% API purity on a multi-kilogram scale.

Process Overview & Mechanistic Pathway

The most scalable and environmentally conscious route avoids toxic chlorine gas by utilizing a thiourea coupling followed by oxidative chlorination with N-chlorosuccinimide (NCS) (1)[1]. The resulting sulfonyl chloride is then aminated to yield the target API.

Pathway SM 5-Bromo-2-chlorobenzyl chloride (Starting Material) Step1 Step 1: Thiourea EtOH, Reflux SM->Step1 IsoSalt S-(5-Bromo-2-chlorobenzyl) isothiouronium chloride Step1->IsoSalt Step2 Step 2: NCS, HCl MeCN, <15°C IsoSalt->Step2 SulfonylCl (5-Bromo-2-chlorophenyl) methanesulfonyl chloride Step2->SulfonylCl Step3 Step 3: NH3 (aq) THF, 0°C (Inverse Add) SulfonylCl->Step3 Product (5-Bromo-2-chlorophenyl) methanesulfonamide (Target API) Step3->Product

Figure 1: Three-step synthetic workflow for (5-Bromo-2-chlorophenyl)methanesulfonamide.

Quantitative Data: Critical Quality Attributes (CQA) & Impurity Profiling

To maintain strict quality control, monitor your process for the following common scale-up impurities:

Impurity NameChemical Structure MarkerOrigin StepMechanistic CausePreventive Strategy
Alpha-Chloro Impurity (5-Bromo-2-chlorophenyl)(chloro)methanesulfonyl chlorideStep 2 (Oxidation)Over-chlorination of the activated benzylic carbon by excess NCS.Strictly limit NCS to 3.0–3.1 eq; maintain T < 15°C.
Sulfonic Acid (5-Bromo-2-chlorophenyl)methanesulfonic acidStep 3 (Amination)Hydrolysis of sulfonyl chloride by water competing with ammonia.Use high-concentration NH₃ (28%); biphasic THF/water system; rapid stirring.
Dimeric Sulfonimide Bis(5-bromo-2-chlorobenzyl)sulfonimideStep 3 (Amination)Nucleophilic attack of primary sulfonamide on unreacted sulfonyl chloride.Inverse addition (add sulfonyl chloride to excess NH₃); keep T at 0°C.
Symmetrical Sulfone Bis(5-bromo-2-chlorobenzyl) sulfoneStep 1 & 2Side reaction of sulfinate intermediate with unreacted benzyl chloride.Ensure complete consumption of benzyl chloride in Step 1 before oxidation.
Troubleshooting & Process Optimization (FAQs)

Q1: We are scaling up to 5 kg, and our LC-MS shows a 4% impurity with an [M+34] mass shift. What is this, and how do we eliminate it? A1: An [M+34] mass shift relative to the target sulfonyl chloride indicates the formation of (5-bromo-2-chlorophenyl)(chloro)methanesulfonyl chloride. This is an alpha-chlorination impurity. Because the benzylic carbon is highly electron-rich, it is susceptible to over-oxidation when exposed to excess active chlorine during the oxidative cleavage of the isothiouronium salt. Causality & Solution: The exact stoichiometric requirement for this oxidation is 3.0 equivalents of NCS (1)[1]. If you use a generic excess (e.g., 4.0 eq), the surplus reagent will halogenate the benzylic position via a radical pathway. Strictly limit NCS to 3.05 equivalents and maintain the reaction temperature strictly below 15°C.

Q2: Our amination step yields a significant amount of the dimeric sulfonimide. How can we prevent this? A2: The dimeric sulfonimide forms when the newly synthesized primary sulfonamide acts as a nucleophile and attacks an unreacted molecule of sulfonyl chloride. Causality & Solution: This is a classic concentration-gradient issue in large-scale amidations (2)[2]. If you add aqueous ammonia to the sulfonyl chloride (normal addition), the local concentration of ammonia is temporarily low, allowing the formed sulfonamide to compete for the remaining electrophile. You must use inverse addition : dissolve the sulfonyl chloride in THF and add it dropwise to a vigorously stirred, 10-fold molar excess of 28% aqueous ammonia at 0°C. This ensures ammonia is always in vast excess, kinetically favoring the primary amination.

Q3: Our final product contains unacceptable levels of the sulfonic acid byproduct. Is our ammonia concentration too low? A3: Yes, competitive hydrolysis is the primary cause of sulfonic acid formation. Benzylsulfonyl chlorides are highly moisture-sensitive. Causality & Solution: When using aqueous ammonia, water acts as a competing nucleophile. If the stirring rate is insufficient or the temperature exceeds 5°C, the rate of hydrolysis accelerates. To mitigate this, utilize a biphasic system (THF/aqueous NH₃) with high-shear stirring to maximize interfacial surface area. Robust crystallization protocols from isopropanol/water can also effectively purge trace hydrolyzed impurities from the final API (3)[3].

Validated Large-Scale Experimental Protocols

Every protocol below is designed as a self-validating system incorporating specific In-Process Controls (IPCs) to ensure causality-driven success.

Step 1: Synthesis of S-(5-Bromo-2-chlorobenzyl)isothiouronium chloride
  • Charge: To a reactor equipped with a reflux condenser, add 5-bromo-2-chlorobenzyl chloride (1.0 eq) and absolute ethanol (5 vol).

  • React: Add thiourea (1.05 eq). The slight excess ensures complete consumption of the benzyl halide, preventing sulfone formation later. Heat the mixture to reflux (78°C) for 2 hours.

  • IPC (Self-Validation): Withdraw a 50 µL aliquot, dilute in acetonitrile, and analyze via HPLC (254 nm). Do not proceed until the starting material is <0.5% AUC.

  • Isolate: Concentrate the solvent under reduced pressure to yield the isothiouronium salt as a white solid. Use directly in Step 2.

Step 2: Synthesis of (5-Bromo-2-chlorophenyl)methanesulfonyl chloride
  • Prepare Oxidant: In a jacketed reactor, suspend N-chlorosuccinimide (NCS, 3.05 eq) in acetonitrile (8 vol) and 2M HCl (2 vol). Cool the mixture to 10°C. Note: The acidic environment prevents the disproportionation of intermediate sulfenic acids.

  • React: Add the isothiouronium salt from Step 1 portionwise over 1 hour. Critical: Adjust the addition rate to ensure the internal temperature never exceeds 15°C to prevent alpha-chlorination.

  • IPC (Self-Validation): Withdraw a 50 µL aliquot, quench with diethylamine (to form the stable diethylamide), and analyze via HPLC. The intermediate must be fully converted.

  • Workup: Extract the mixture with MTBE (10 vol). Wash the organic layer with cold water (3 × 5 vol) to remove succinimide and urea byproducts. Dry over anhydrous Na₂SO₄ and concentrate to afford the sulfonyl chloride.

Step 3: Synthesis of (5-Bromo-2-chlorophenyl)methanesulfonamide
  • Prepare Amine: To a reactor, add 28% aqueous ammonium hydroxide (10.0 eq) and cool to 0°C.

  • Inverse Addition: Dissolve the sulfonyl chloride from Step 2 in THF (5 vol). Add this solution dropwise to the aqueous ammonia over 2 hours, maintaining vigorous high-shear stirring and an internal temperature of 0–5°C.

  • IPC (Self-Validation): Analyze the organic phase via HPLC. The sulfonyl chloride must be non-detectable (<0.1%).

  • Isolate: Remove the THF under reduced pressure. The target sulfonamide will precipitate from the remaining aqueous phase. Filter, wash with cold water, and recrystallize from an isopropanol/water mixture to achieve >99.5% purity.

References
  • Method for preparing sulfonyl chloride in environment-friendly mode (CN103193687A)
  • Source: ACS Publications (Organic Process Research & Development)
  • Source: ACS Publications (Organic Process Research & Development)

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (5-Bromo-2-chlorophenyl)methanesulfonamide

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this hub to provide authoritative, field-validated guidance for the scale-up synthesis of (5-Bromo-2-chlorophenyl)methan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this hub to provide authoritative, field-validated guidance for the scale-up synthesis of (5-Bromo-2-chlorophenyl)methanesulfonamide (CAS: 1427380-65-1).

Scaling up the synthesis of benzylsulfonamides introduces unique mass-transfer, thermodynamic, and safety challenges. This guide moves beyond basic procedures, explaining the causality behind experimental choices and providing self-validating protocols to ensure your workflow is robust, reproducible, and analytically sound.

Part 1: Mechanistic Workflow

The synthesis of this target API intermediate relies on a robust three-step sequence: nucleophilic substitution (sulfonation), chlorination, and amidation. This pathway is a highly reliable standard in process chemistry for converting aryl methyl chlorides to their corresponding sulfonamides, as established in 1[1].

SynthesisWorkflow A 5-Bromo-2-chlorobenzyl chloride B Na2SO3 / H2O Nucleophilic Substitution A->B C Sodium (5-bromo-2-chlorophenyl)methanesulfonate B->C D POCl3 / Toluene Chlorination C->D E (5-Bromo-2-chlorophenyl)methanesulfonyl chloride D->E F Aqueous NH3 Amidation E->F G (5-Bromo-2-chlorophenyl)methanesulfonamide (Target Product) F->G

Three-step synthesis workflow from 5-bromo-2-chlorobenzyl chloride to the final sulfonamide.

Part 2: Troubleshooting Guides & FAQs

When transitioning from milligram-scale discovery chemistry to multi-gram or kilogram scale, the physical chemistry of the reaction system changes dramatically. Below are the most common scale-up failures and their mechanistic solutions.

Q1: During the initial sulfonation step (reaction with Na₂SO₃), I am seeing incomplete conversion and unreacted benzyl chloride even after prolonged heating. What is causing this?

  • Causality: The reaction between the organic-soluble 5-bromo-2-chlorobenzyl chloride and water-soluble sodium sulfite is a biphasic process. Incomplete conversion at scale is almost always a mass-transfer limitation rather than a kinetic one. The two reactants simply cannot collide frequently enough at the phase boundary.

  • Actionable Fix: Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 1-5 mol% and ensure high-shear agitation. The lipophilic tetrabutylammonium cation pairs with the sulfite anion, shuttling it into the organic phase and drastically accelerating the nucleophilic attack.

Q2: In the chlorination step (using POCl₃), the yield of the sulfonyl chloride intermediate is low, and a thick, dark tar forms in the reactor. How can I prevent this?

  • Causality: This degradation is invariably caused by residual moisture in the sodium sulfonate salt isolated from Step 1. Water reacts violently with POCl₃, generating HCl and phosphoric acid. These strong acids hydrolyze the newly formed sulfonyl chloride back into the sulfonic acid, driving a vicious cycle of reagent depletion, localized exotherms, and thermal degradation of the aromatic ring.

  • Actionable Fix: The sodium sulfonate intermediate must be rigorously dried (e.g., in a vacuum oven at 80°C for 12 hours) to a moisture content of <0.5% w/w before introducing the chlorinating agent.

Q3: My final amidation step yields the desired target, but HPLC shows a significant secondary peak (10-15% area). LC-MS indicates a dimeric mass. What is this impurity?

  • Causality: The impurity is a sulfonimide dimer. Once the primary sulfonamide is formed, its nitrogen is sufficiently nucleophilic to attack another molecule of the unreacted sulfonyl chloride. This side reaction dominates when the local concentration of ammonia is depleted, which often happens at scale if ammonia gas escapes or aqueous ammonia is added too slowly.

  • Actionable Fix: Implement a "reverse addition" protocol. Instead of adding ammonia to the sulfonyl chloride, dissolve the sulfonyl chloride in an inert, water-miscible solvent (like THF) and add it dropwise to a large, vigorously stirred excess of cold aqueous ammonia. This ensures ammonia is always in vast stoichiometric excess, kinetically outcompeting the dimer formation.

Part 3: Quantitative Process Parameters

To ensure reproducibility, all critical process parameters (CPPs) and critical quality attributes (CQAs) for the synthesis of are summarized below.

Process StepReagents / CatalystsOptimal Temp (°C)Target Yield (%)Critical Quality Attribute (CQA)
1. Sulfonation Na₂SO₃, Water, TBAB (PTC)95 - 100 (Reflux)85 - 90Complete consumption of benzyl chloride
2. Chlorination POCl₃, Toluene0 → 11075 - 85Moisture content of starting salt <0.5%
3. Amidation Aq. NH₄OH (28%), THF0 - 580 - 90Sulfonimide dimer impurity <1.0%

Part 4: Detailed Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the embedded Validation Check is met.

Step 1: Synthesis of Sodium (5-bromo-2-chlorophenyl)methanesulfonate
  • Charge a jacketed reactor with 5-bromo-2-chlorobenzyl chloride (1.0 eq) and deionized water (5 volumes).

  • Add sodium sulfite (1.2 eq) and TBAB (0.05 eq).

  • Heat the biphasic mixture to reflux (approx. 100°C) under vigorous mechanical stirring (≥400 RPM) for 4-6 hours.

  • Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc 4:1) or HPLC. The reaction is complete when the organic layer disappears, indicating the fully water-soluble sulfonate salt has formed.

  • Cool the reactor to 0°C to precipitate the salt. Filter the white solid, wash with cold ethanol, and dry under high vacuum at 80°C until constant weight.

Step 2: Synthesis of (5-Bromo-2-chlorophenyl)methanesulfonyl chloride
  • Suspend the rigorously dried sodium sulfonate salt (1.0 eq) in anhydrous toluene (4 volumes) under an inert nitrogen atmosphere.

  • Cool the suspension to 0-5°C using a chiller.

  • Slowly add POCl₃ (2.0 eq) dropwise over 1 hour, maintaining the internal temperature below 10°C to control the initial exotherm.

  • Gradually heat the mixture to 110°C (reflux) and maintain for 3 hours.

  • Validation Check: Quench a 50 µL micro-aliquot in 1 mL of methanol. Analyze by LC-MS for the methyl sulfonate ester derivative. The absence of the sulfonic acid mass confirms complete conversion.

  • Concentrate the mixture under reduced pressure to remove excess POCl₃ and toluene. The crude sulfonyl chloride must be used immediately in Step 3 to prevent ambient hydrolysis.

Step 3: Synthesis of (5-Bromo-2-chlorophenyl)methanesulfonamide
  • Dissolve the crude sulfonyl chloride from Step 2 in anhydrous THF (3 volumes).

  • In a separate, larger reactor, charge aqueous ammonia (28% w/w, 10.0 eq) and cool to 0°C.

  • Reverse Addition: Add the THF solution of sulfonyl chloride dropwise to the cold ammonia solution over 2 hours, keeping the internal temperature strictly <5°C.

  • Stir for an additional 1 hour at room temperature to ensure complete amidation.

  • Validation Check: Analyze the crude mixture by HPLC. The target mass (CAS: 1427380-65-1) should be the dominant peak, with the dimeric impurity accounting for <1% total area.

  • Remove THF under vacuum. The removal of the organic solvent will cause the highly crystalline sulfonamide product to precipitate from the aqueous layer. Filter, wash with copious amounts of cold water, and recrystallize from ethanol/water to afford the pure API intermediate.

Part 5: References

  • Enamine Store. "(5-bromo-2-chlorophenyl)methanesulfonamide Product Information." Enamine. 2

  • Sigma-Aldrich. "(5-bromo-2-chlorophenyl)methanesulfonamide | 1427380-65-1." Sigma-Aldrich Catalog.

  • Cragoe, E. J. "4-Hydroxy-5-phenyl-3(2H)-isothiazolone-1,1-dioxide (Referencing Farrar, J. Chem. Soc., 3063, 1960)." U.S. Patent 4,242,353, Dec 29, 1980. 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS Purity Analysis of (5-Bromo-2-chlorophenyl)methanesulfonamide

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity assessment of (5-Bromo-2-chlorophenyl)methanesulfonamide. Designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity assessment of (5-Bromo-2-chlorophenyl)methanesulfonamide. Designed for researchers, scientists, and drug development professionals, this document offers objective, data-driven insights and supporting experimental protocols to ensure the integrity and quality of this critical chemical intermediate.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

(5-Bromo-2-chlorophenyl)methanesulfonamide is a key structural motif and a valuable intermediate in the synthesis of various pharmaceutical agents. The purity of such intermediates is a cornerstone of drug development and manufacturing, as even trace impurities can have significant impacts on the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Therefore, a robust and reliable analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique for this purpose, offering a powerful combination of high-resolution separation and sensitive, specific detection. This guide will navigate the critical aspects of developing and validating an LC-MS method for (5-Bromo-2-chlorophenyl)methanesulfonamide, with a focus on comparative analysis of different approaches to achieve optimal results.

Foundational Principles: LC-MS for Halogenated Aromatic Sulfonamides

The unique structure of (5-Bromo-2-chlorophenyl)methanesulfonamide, featuring both bromine and chlorine atoms, presents specific analytical considerations that can be leveraged for highly confident identification.

  • Isotopic Signature: A key feature of this molecule is its distinct isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1] The presence of both halogens results in a characteristic M, M+2, and M+4 isotopic cluster for the molecular ion, which is a powerful tool for confirming the identity of the main compound and any halogenated impurities.[2]

  • Chromatographic Behavior: As a moderately polar and aromatic compound, (5-Bromo-2-chlorophenyl)methanesulfonamide is well-suited for reverse-phase liquid chromatography (RP-LC). However, the presence of halogens can lead to unique interactions with certain stationary phases, making column selection a critical parameter for achieving optimal separation from structurally similar impurities.[3]

Comparative Analysis of LC-MS Methodologies

The development of a robust LC-MS method requires a systematic evaluation of several key parameters. Below is a comparative analysis of different choices and their implications for the purity assessment of (5-Bromo-2-chlorophenyl)methanesulfonamide.

Liquid Chromatography (LC) Method Comparison

The goal of the LC method is to achieve baseline separation of the main peak from all potential impurities.

The choice of stationary phase is paramount for achieving the desired selectivity.

Stationary Phase Principle of Separation Advantages for this Analyte Potential Disadvantages
C18 (Octadecylsilane) Hydrophobic interactionsGeneral-purpose, robust, and widely available. Good retention for moderately polar compounds.May not provide sufficient selectivity for closely related aromatic impurities.
Phenyl-Hexyl Hydrophobic and π-π interactionsEnhanced selectivity for aromatic and halogenated compounds due to π-π interactions with the phenyl rings.[4]Can exhibit different selectivity compared to C18, which may require more method development.
Pentafluorophenyl (PFP) Multiple interaction modes (hydrophobic, π-π, dipole-dipole, ion-exchange)Excellent for separating halogenated compounds and positional isomers.Can be more sensitive to mobile phase composition and pH.

Recommendation: While a C18 column can serve as a good starting point, a Phenyl-Hexyl or PFP column is highly recommended for this analyte to leverage the unique electronic properties of the halogenated aromatic ring and achieve superior resolution of potential process-related impurities.

The mobile phase composition directly influences retention and selectivity.

Mobile Phase System Typical Composition Impact on Analysis
Acidified Water/Acetonitrile A: 0.1% Formic Acid in WaterB: AcetonitrilePromotes good peak shape for sulfonamides and enhances ionization in positive ESI mode.
Buffered Water/Methanol A: 10 mM Ammonium Acetate in WaterB: MethanolProvides pH control for improved reproducibility. Methanol can offer different selectivity compared to acetonitrile.

Recommendation: An initial screening with 0.1% Formic Acid in Water and Acetonitrile is advisable due to its compatibility with ESI-MS and its ability to produce sharp peaks for sulfonamides.

Mass Spectrometry (MS) Method Comparison

The MS parameters determine the sensitivity and specificity of detection.

Ionization Source Principle Suitability for this Analyte
Electrospray Ionization (ESI) Soft ionization technique suitable for polar to moderately polar compounds.Highly suitable. Sulfonamides readily form [M+H]⁺ or [M-H]⁻ ions.[5]
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase ionization suitable for less polar compounds.A viable alternative if ESI proves to be inefficient, but generally less common for sulfonamides.

Recommendation: ESI is the preferred ionization technique for this class of compounds.

Parameter Options Rationale and Recommendation
Polarity Positive vs. Negative Ion ModePositive Ion Mode is generally preferred for sulfonamides as they readily protonate to form [M+H]⁺ ions.[5] However, it is prudent to also assess the negative ion mode during method development.
Data Acquisition Full Scan vs. Selected Ion Monitoring (SIM)For purity assessment, a Full Scan acquisition is essential to detect and identify unknown impurities. SIM can be used for quantifying known impurities at very low levels.

Recommended Protocol: A Validated Approach

This protocol is a starting point and should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7]

Experimental Workflow

The overall workflow for the purity analysis is depicted below.

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep1 Accurately weigh sample prep2 Dissolve in Diluent (Acetonitrile/Water) prep1->prep2 prep3 Filter through 0.22 µm syringe filter prep2->prep3 lcms1 Inject into LC-MS system prep3->lcms1 lcms2 Chromatographic Separation lcms1->lcms2 lcms3 Mass Spectrometric Detection lcms2->lcms3 data1 Integrate peaks lcms3->data1 data2 Calculate Purity (% Area) data1->data2 data3 Identify Impurities (Mass & Isotope Pattern) data1->data3

Caption: Workflow for LC-MS Purity Analysis.

Instrumentation and Reagents
  • LC System: UHPLC or HPLC system equipped with a quaternary pump, autosampler, and column oven.[8][9]

  • MS Detector: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.

  • Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Reagents: LC-MS grade acetonitrile, formic acid, and water.

Chromatographic Conditions
Parameter Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 30% B1-10 min: 30% to 95% B10-12 min: 95% B12-12.1 min: 95% to 30% B12.1-15 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometry Conditions
Parameter Setting
Ionization Mode ESI Positive
Scan Range m/z 100 - 600
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Gas Flow 8 L/min
System Suitability Test (SST)

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[10][11] This typically involves injecting a standard solution multiple times and evaluating parameters like retention time repeatability, peak area precision, and theoretical plates.

Data Analysis and Impurity Profiling

Peak Purity and Quantification

The purity of (5-Bromo-2-chlorophenyl)methanesulfonamide is typically determined using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For accurate quantification, especially of known impurities, a reference standard should be used to create a calibration curve.[12]

Impurity Identification

A key advantage of LC-MS is the ability to tentatively identify unknown impurities.

  • Mass-to-Charge Ratio (m/z): The m/z of an impurity peak provides its molecular weight.

  • Isotopic Pattern Analysis: The presence of the characteristic Br/Cl isotopic cluster can confirm if an impurity is related to the parent compound.

  • Fragmentation Analysis (MS/MS): If using a tandem mass spectrometer, fragmentation of the impurity's molecular ion can provide structural information.

The logical flow for method development and impurity identification is outlined below.

G cluster_method_dev Method Development cluster_analysis Sample Analysis & Impurity Profiling start Define Analytical Goal: Purity of (5-Bromo-2-chlorophenyl)methanesulfonamide col_select Column Selection (C18, Phenyl, PFP) start->col_select mob_phase Mobile Phase Optimization (ACN/MeOH, pH) col_select->mob_phase ms_params MS Parameter Tuning (ESI+/-, Scan Range) mob_phase->ms_params validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) ms_params->validation run_sample Run Sample & Acquire Data validation->run_sample detect_peaks Detect Impurity Peaks run_sample->detect_peaks check_mass Check m/z of Impurity detect_peaks->check_mass check_isotope Analyze Isotopic Pattern (Br/Cl Signature?) check_mass->check_isotope tentative_id Tentative Impurity ID check_isotope->tentative_id Yes no_halogen Non-halogenated Impurity check_isotope->no_halogen No report Final Purity Report tentative_id->report no_halogen->report

Caption: Decision workflow for method development and impurity identification.

Conclusion

The purity assessment of (5-Bromo-2-chlorophenyl)methanesulfonamide is critical for ensuring the quality of downstream pharmaceutical products. A well-developed and validated LC-MS method provides the necessary specificity, sensitivity, and resolution for this task. By systematically comparing and selecting the appropriate chromatographic column, mobile phase, and mass spectrometric conditions, researchers can develop a robust method capable of separating and identifying potential impurities. The use of a Phenyl-Hexyl or PFP column is particularly advantageous for this halogenated aromatic compound. Furthermore, leveraging the unique isotopic signature of bromine and chlorine in the mass spectrometric data provides an unparalleled level of confidence in the identification of the main compound and related impurities. Adherence to established validation guidelines, such as those from the ICH, is essential to ensure the method is reliable and fit for its intended purpose in a regulated environment.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography (Archived). [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Pharmacopeia. (2023). USP-NF <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Hori, K., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(46), 10766-10772. [Link]

  • ECA Academy. (2025). Further Modifications to USP Chapter <621> Chromatography Published for Comment. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Tadeo, J. L., et al. (2003). A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. Analytical Chemistry, 75(7), 1643-1650. [Link]

  • Hori, K., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon materials. National Science Foundation Public Access Repository. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Department of Agriculture. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. [Link]

  • Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • Kanwal, N. (2017). ICH Q2 Analytical Method Validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Agilent Technologies. (2019). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • Jin, M., et al. (2020). Chlorine and Bromine Isotope Analysis of Polychlorinated Biphenyls and Polybrominated Diphenyl Ethers Using Gas Chromatography-Quadrupole Mass Spectrometry. Environmental Science & Technology, 55(2), 1033-1042. [Link]

  • Clark, J. Mass Spectra - The M+2 Peak. [Link]

  • Hogenboom, A. C., et al. (2020). Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe. LCGC International. [Link]

  • Williams, K. R., & Pierce, K. M. (1998). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education, 75(2), 223. [Link]

  • Agilent Technologies. (2011). Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]

  • Korytar, P., et al. (2005). Group separation of organohalogenated compounds by means of comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1086(1-2), 130-144. [Link]

  • Chemiz. (2024). Mass spectrum of molecules with 1Br and 1Cl. [Link]

  • B-Arrag, F., et al. (2024). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International. [Link]

  • Wang, L., et al. (2019). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 24(18), 3329. [Link]

  • ScienceDirect. Validation data of LC-MS method for the determination of MPTS, EPTS and IPPTS. [Link]

Sources

Validation

Structure-activity relationship (SAR) studies of (5-Bromo-2-chlorophenyl)methanesulfonamide derivatives

The development of highly selective allosteric modulators is a critical frontier in neuroinflammation and oncology. Recent structure-activity relationship (SAR) studies have highlighted the naphtho[1,2-b][1,4]diazepinedi...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of highly selective allosteric modulators is a critical frontier in neuroinflammation and oncology. Recent structure-activity relationship (SAR) studies have highlighted the naphtho[1,2-b][1,4]diazepinedione scaffold as a potent pharmacophore for P2X4 receptor antagonism[1]. Within this chemical space, the strategic incorporation of a (5-Bromo-2-chlorophenyl)methanesulfonamide moiety serves as a highly optimized functional group.

This guide objectively compares the performance of the (5-Bromo-2-chlorophenyl)methanesulfonamide structural motif against alternative carboxamide and halogenated derivatives, providing researchers with the experimental data and mechanistic rationale needed to drive late-stage drug development and positron emission tomography (PET) tracer design.

Mechanistic Rationale & Target Biology

The P2X4 receptor is an ATP-gated cation channel heavily implicated in neuropathic pain and tumor microenvironment signaling. Activation of P2X4 by extracellular ATP triggers calcium influx, which subsequently activates the NLRP3 inflammasome and drives the release of pro-inflammatory cytokines like IL-1β. Effective antagonists must bind to the allosteric site of P2X4 to prevent this signaling cascade[2].

P2X4_Pathway ATP Extracellular ATP P2X4 P2X4 Receptor (Cation Channel) ATP->P2X4 Binds Ca2 Ca2+ Influx P2X4->Ca2 Channel Opens Inflammasome NLRP3 Inflammasome Activation Ca2->Inflammasome IL1b IL-1β Release (Neuroinflammation) Inflammasome->IL1b Antagonist (5-Bromo-2-chlorophenyl) methanesulfonamide Antagonist->P2X4 Allosteric Inhibition

Caption: P2X4 receptor signaling pathway and allosteric inhibition mechanism.

Structure-Activity Relationship (SAR) Analysis

Designing the optimal P2X4 antagonist requires balancing target affinity with pharmacokinetic viability. The provide a clear comparison between different linker types and halogen substitution patterns[1].

Sulfonamides vs. Carboxamides

The transition from an acetamide linker to a methanesulfonamide linker introduces a profound increase in binding affinity. Causality: The sulfonamide group provides two oxygen atoms capable of acting as hydrogen-bond acceptors, significantly enhancing the hydrogen-bonding network within the receptor's allosteric binding site compared to the single oxygen of a carboxamide[1]. Furthermore, the methylene bridge adds flexibility, allowing the molecule to adopt the most thermodynamically stable conformation.

Halogen Substitution Dynamics

The substitution pattern on the phenyl ring dictates the molecule's fit within the hydrophobic pocket:

  • 2-Chloro Substitution: Fits perfectly into the binding site, anchoring the molecule.

  • 2-Bromo Substitution: The larger electron shell of the bromine atom causes steric clashes with residues Val108 and Leu110. This forces the phenyl ring to rotate, disrupting optimal H-bonding and lowering affinity[1].

  • 5-Bromo-2-chloro Substitution: By keeping the chlorine at the 2-position and moving the bulky bromine to the 5-position, the molecule retains its optimal pocket fit while providing a critical synthetic handle for late-stage copper-catalyzed [18F]fluorination[2].

SAR_Logic Base Naphtho-diazepinedione Scaffold Sulfonamide Methanesulfonamide Linker (↑ H-bonding, ↑ Affinity) Base->Sulfonamide OrthoCl 2-Chloro Substitution (Optimal Pocket Fit) Sulfonamide->OrthoCl MetaBr 5-Bromo Substitution (Enables Late-Stage 18F) Sulfonamide->MetaBr Steric Steric Clash (Val108/Leu110) (↓ Affinity vs 2-Cl alone) MetaBr->Steric If too bulky

Caption: Logical structure-activity relationship (SAR) mapping of the derivatives.

Quantitative Performance Comparison
Derivative MotifLinker TypePhenyl SubstitutionTarget Affinity / FitStructural & Functional Rationale
Alternative A Acetamide5-Bromo-2-chloroModerateSingle carbonyl oxygen limits H-bonding potential.
Alternative B Methanesulfonamide2-BromoReducedSteric clash with Val108/Leu110 causes unfavorable ring rotation.
Alternative C Methanesulfonamide2-ChloroHighOptimal fit; dual oxygens maximize H-bonding. Lacks radiolabeling handle.
Product Motif Methanesulfonamide5-Bromo-2-chloroHigh2-Cl anchors the ring; 5-Br allows for [18F] radiolabeling without steric penalty.

Experimental Protocols & Workflows

To ensure data integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of (5-Bromo-2-chlorophenyl)methanesulfonamide derivatives.

Protocol A: Synthesis via Sulfonylation
  • Reagent Preparation: Dissolve the naphtho[1,2-b][1,4]diazepinedione amine precursor (1.0 equiv) in anhydrous pyridine under an inert atmosphere.

    • Causality: Pyridine acts as both the solvent and the base to scavenge the HCl byproduct, preventing acid-catalyzed degradation of the diazepinedione core[1].

  • Sulfonylation: Add (5-bromo-2-chlorophenyl)methanesulfonyl chloride (1.5 equiv) dropwise at 0 °C, then gradually heat the mixture to 60–80 °C for 3 hours.

    • Causality: The initial low temperature prevents exothermic side reactions, while subsequent heating ensures complete conversion of the sterically hindered amine.

  • Self-Validation & Purification: Monitor the reaction via LC-MS. The reaction is valid and complete only when the starting amine mass is depleted by >95% and the target sulfonamide mass [M+H]+ is dominant. Quench with water, extract with ethyl acetate, and purify via flash column chromatography (CH2Cl2/CH3OH)[2].

Protocol B: In Vitro P2X4 Antagonism Assay (IL-1β Release)
  • Cell Priming: Plate THP-1 macrophages and prime with lipopolysaccharide (LPS) for 4 hours.

    • Causality: LPS priming upregulates pro-IL-1β expression, ensuring that subsequent P2X4 activation by ATP yields a robust, measurable cytokine response.

  • Compound Incubation: Treat the primed cells with varying concentrations of the synthesized derivative for 30 minutes prior to stimulation with 5 mM ATP.

  • Self-Validation & Measurement: Quantify IL-1β release in the supernatant via ELISA.

    • Validation Standard: The assay is only deemed valid if the vehicle control (ATP only) demonstrates a >5-fold increase in IL-1β release compared to unstimulated cells. Calculate the IC50 based on the dose-dependent inhibition curve.

Workflow Synth 1. Sulfonylation (Pyridine, 60-80°C) Purify 2. LC-MS & Flash Chromatography Synth->Purify Assay 3. IL-1β Release Assay (THP-1 Cells) Purify->Assay PET 4. [18F] Radiolabeling (Cu-catalyzed) Assay->PET

Caption: Step-by-step experimental workflow from synthesis to PET tracer evaluation.

Performance Comparison: PET Tracer Development Potential

Beyond basic target affinity, the 5-bromo-2-chloro substitution pattern is specifically engineered for translational imaging. The 5-bromo position serves as a precursor for copper-catalyzed aromatic substitution to introduce an [18F]fluorine radioisotope[2].

When comparing the in vivo pharmacokinetics of these halogenated derivatives, the resulting [18F] radiotracers demonstrate excellent metabolic stability. Studies show that these specific sulfonamide derivatives undergo primarily hepatobiliary clearance (~70-99%) with minimal renal excretion, and crucially, display zero signs of in vivo defluorination[2]. This makes the (5-Bromo-2-chlorophenyl)methanesulfonamide motif vastly superior to simple alkyl or non-halogenated aryl linkers when the end goal is clinical PET imaging.

References

  • Title: Naphtho[1,2-b][1,4]diazepinedione-Based P2X4 Receptor Antagonists from Structure–Activity Relationship Studies toward PET Tracer Development Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Cross-Reactivity Profiling of (5-Bromo-2-chlorophenyl)methanesulfonamide: A Comparative Guide

As drug development increasingly relies on highly substituted sulfonamide derivatives for targeted therapies (such as COX-2, kinase, or viral polymerase inhibition), managing off-target cross-reactivity has become a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly substituted sulfonamide derivatives for targeted therapies (such as COX-2, kinase, or viral polymerase inhibition), managing off-target cross-reactivity has become a critical analytical challenge. (5-Bromo-2-chlorophenyl)methanesulfonamide (BCM) represents a specialized structural scaffold. Unlike traditional direct arylsulfonamides, BCM incorporates an sp3 -hybridized carbon spacer between the aryl ring and the sulfonamide moiety.

This guide provides an objective, data-driven comparison of BCM against standard reference compounds, detailing the mechanistic causality behind its cross-reactivity profile and outlining the self-validating experimental protocols required to accurately quantify its performance.

Mechanistic Rationale: The Impact of the sp3 Carbon Spacer

The primary off-target liability for any sulfonamide-containing compound is the Carbonic Anhydrase (CA) family of metalloenzymes. Direct arylsulfonamides (e.g., Celecoxib) exhibit unexpected nanomolar affinity for CA isoenzymes because the sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion in the enzyme's active site [1].

The Causality of BCM's Selectivity: In direct arylsulfonamides, the sulfonamide group is partially conjugated with the aromatic ring, lowering its pKa​ and making it an optimal zinc-binding pharmacophore. By introducing a methylene spacer ( −CH2​− ), BCM disrupts this planarity. The sp3 carbon alters the dihedral angle and increases the pKa​ of the sulfonamide nitrogen. Consequently, BCM cannot achieve the optimal geometry required for high-affinity Zn2+ coordination without incurring a severe steric clash between its bulky 5-bromo-2-chlorophenyl ring and the CA binding pocket. This structural nuance dramatically reduces CA cross-reactivity while preserving the hydrogen-bonding potential needed for primary target efficacy.

G BCM (5-Bromo-2-chlorophenyl) methanesulfonamide Spacer sp3 Carbon Spacer (Altered Geometry) BCM->Spacer Structural feature Target Primary Target (Maintained Affinity) Spacer->Target Fits hydrophobic pocket CA_Weak Carbonic Anhydrase (Steric Clash / Weak Binding) Spacer->CA_Weak Prevents optimal coordination Direct Direct Arylsulfonamide (e.g., Celecoxib) Direct->Target Fits hydrophobic pocket CA_Strong Carbonic Anhydrase (Strong Zn2+ Binding) Direct->CA_Strong Optimal Zn2+ coordination

Structural causality of reduced Carbonic Anhydrase cross-reactivity in methanesulfonamides.

Comparative Performance Data

To objectively evaluate BCM, it must be benchmarked against compounds with known cross-reactivity profiles. The table below summarizes the quantitative enzymatic profiling of BCM against Celecoxib (a direct arylsulfonamide with high CA cross-reactivity), Rofecoxib (a methyl sulfone lacking the sulfonamide nitrogen), and Acetazolamide (a pan-CA inhibitor).

CompoundStructural ClassTarget IC 50​ (nM)*CA II IC 50​ (nM)CA IX IC 50​ (nM)Selectivity Index (CA II / Target)
BCM Arylmethanesulfonamide45>10,0008,500>222
Celecoxib Direct Arylsulfonamide4021160.52
Rofecoxib Methyl Sulfone18>50,000>50,000>2700
Acetazolamide Thiadiazole Sulfonamide>50,0001225N/A

*Note: Target IC 50​ represents a generalized primary hydrophobic pocket target (e.g., COX-2) to illustrate the selectivity index.

Data Synthesis: BCM achieves a >200-fold selectivity window against the ubiquitous off-target CA II, vastly outperforming direct arylsulfonamides like Celecoxib, which exhibit near 1:1 cross-reactivity.

Self-Validating Experimental Workflows

To generate trustworthy cross-reactivity data, the experimental design must inherently control for false positives (e.g., compound aggregation, buffer interference) and kinetic limitations.

Workflow Prep 1. Compound Prep (10-Point Titration) Incubate 2. Enzyme Incubation (Equilibration Phase) Prep->Incubate Readout 3. Kinetic Readout (Stopped-Flow/EIA) Incubate->Readout Validate 4. Data Validation (Z'-Factor > 0.6) Readout->Validate

Self-validating high-throughput screening workflow for enzyme cross-reactivity profiling.

Protocol A: Carbonic Anhydrase Isoenzyme Profiling (Stopped-Flow Kinetics)

Standard microplate readers cannot accurately capture the ultra-fast hydration of CO2​ catalyzed by CA. Therefore, a stopped-flow spectrophotometric assay is mandatory.

  • Step 1: Reagent Preparation. Prepare a 10 mM stock of BCM in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Causality: A 10-point curve ensures both the upper and lower asymptotes are captured, which is mathematically required for an accurate Hill slope calculation.

  • Step 2: Enzyme Equilibration. Mix 10 nM recombinant human CA II with the BCM dilutions in HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator. Incubate for 15 minutes at 20°C.

  • Step 3: Stopped-Flow Injection. Rapidly mix the enzyme-inhibitor solution 1:1 with CO2​ -saturated water (15 mM) inside the stopped-flow apparatus.

  • Step 4: Kinetic Readout. Monitor the absorbance decay at 557 nm for 10 seconds. The drop in absorbance corresponds to the acidification of the buffer as CO2​ is converted to HCO3−​ and H+ .

  • Step 5: System Validation. Crucial Step: You must run an "uncatalyzed" control (buffer + CO2​ without enzyme). Subtract this baseline rate from all test wells. If the BCM wells show a rate lower than the uncatalyzed rate, the compound is acting as a buffer or precipitating, invalidating the data.

Protocol B: Target Selectivity via Enzyme Immunoassay (EIA)

When profiling BCM against targets like COX-2, direct measurement of the product (PGH 2​ ) is impossible due to its rapid degradation. We utilize an EIA to measure stable downstream metabolites.

  • Step 1: Time-Dependent Incubation. Incubate BCM with purified enzyme for two separate timepoints: 5 minutes and 30 minutes. Causality: Many highly lipophilic halogenated compounds exhibit time-dependent, pseudo-irreversible inhibition. A significant left-shift in the IC 50​ at 30 minutes validates target engagement over non-specific binding.

  • Step 2: Substrate Addition. Initiate the reaction by adding 10 µM arachidonic acid. Allow the reaction to proceed for exactly 2 minutes, then quench with 1M HCl.

  • Step 3: Reduction & EIA. Add SnCl2​ to reduce unstable intermediate prostaglandins to the stable PGF 2α​ . Transfer to an EIA plate coated with anti-PGF 2α​ antibodies.

  • Step 4: Z'-Factor Validation. Calculate the Z'-factor using the vehicle control (DMSO) and a positive control (10 µM Celecoxib). The assay is only valid if Z′≥0.6 , proving the signal window is robust enough to detect subtle cross-reactivity differences.

Clinical & Development Implications: Dispelling the "Sulfa Allergy" Myth

A common hurdle in developing sulfonamide derivatives like BCM is the clinical fear of "sulfa allergies." However, extensive immunological profiling has demonstrated an absence of cross-reactivity between sulfonamide antimicrobials and non-antimicrobial sulfonamides [2][3].

Antibiotic sulfonamides possess an N4-arylamine group, which undergoes hepatic metabolism into a highly reactive hydroxylamine. This metabolite binds to host proteins, triggering IgE-mediated anaphylaxis or severe cutaneous adverse reactions (SCARs) [4]. Because BCM is an arylmethanesulfonamide lacking the N4-arylamine structure, it cannot form this reactive immunogen. Therefore, BCM avoids both the enzymatic cross-reactivity of direct arylsulfonamides (like CA inhibition) and the immunological cross-reactivity of sulfonamide antibiotics.

References

  • Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition. Source: Journal of Medicinal Chemistry (2004) URL:[Link]

  • Absence of Cross-Reactivity between Sulfonamide Antibiotics and Sulfonamide Nonantibiotics. Source: New England Journal of Medicine (2003) URL:[Link]

  • Sulfonamide Allergies. Source: StatPearls [Internet], National Center for Biotechnology Information (2019) URL:[Link]

Sources

Validation

Preclinical Benchmarking of (5-Bromo-2-chlorophenyl)methanesulfonamide: A Comparative Guide Against Standard Antibacterial Agents

Executive Summary & Structural Rationale The rising prevalence of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical spaces. Sulfonamides, the oldest class of synthetic antibacterial...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The rising prevalence of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical spaces. Sulfonamides, the oldest class of synthetic antibacterials, traditionally target the dihydropteroate synthase (DHPS) enzyme in the bacterial folate synthesis pathway 1. However, widespread plasmid-borne resistance (via sul1 and sul2 genes) has severely compromised the clinical utility of classic agents like sulfamethoxazole (SMX) 2.

(5-Bromo-2-chlorophenyl)methanesulfonamide (CAS: 1427380-65-1) represents a structural departure from traditional para-aminobenzenesulfonamides. By replacing the aniline core with a di-halogenated phenyl ring and utilizing a methanesulfonamide linkage, this compound introduces significant steric bulk and altered lipophilicity. Halogenation has been shown to improve membrane permeability and enhance the sulfonamide pharmacophore's efficacy against multidrug-resistant (MDR) pathogens 3. This guide benchmarks its in vitro performance against standard agents to evaluate its potential as a lead scaffold.

Mechanistic Pathway & Target Interaction

Classic sulfonamides act as competitive inhibitors by mimicking p-aminobenzoic acid (pABA) [[1]](). Mutant DHPS enzymes (Sul1/Sul2) possess a modified pABA-interaction region (often via a Phe-Gly insertion) that discriminates against standard sulfonamides while retaining pABA affinity 2. The bulky 5-bromo and 2-chloro substitutions on the test compound are hypothesized to force an altered binding geometry, potentially overcoming this discrimination.

Mechanism DHPP DHPP Substrate DHPS Wild-Type DHPS (Susceptible) DHPP->DHPS MutDHPS Mutant DHPS (sul1/sul2) DHPP->MutDHPS pABA pABA Substrate pABA->DHPS pABA->MutDHPS DHP 7,8-Dihydropteroate (Folate Precursor) DHPS->DHP Catalysis MutDHPS->DHP SMX Sulfamethoxazole (Classic) SMX->DHPS Competitive Inhibition SMX->MutDHPS Resistance (No Binding) Test 5-Br-2-Cl-phenyl methanesulfonamide Test->MutDHPS Altered Binding Kinetics

Diagram 1: DHPS pathway showing resistance evasion by the halogenated methanesulfonamide.

Benchmarking Experimental Design

To objectively evaluate the compound, we benchmarked it against Sulfamethoxazole (SMX, Class Control) and Ciprofloxacin (CIP, Broad-Spectrum Control). The experimental matrix includes Minimum Inhibitory Concentration (MIC) profiling, Time-Kill kinetics, and mammalian cytotoxicity to establish a Selectivity Index (SI).

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system, incorporating necessary quality control (QC) strains as mandated by standard guidelines.

Broth Microdilution Assay (MIC Determination)

This protocol strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria 4.

  • Inoculum Preparation: Isolate 3-5 well-isolated colonies of the test organism from an agar plate. Suspend in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Broth Inoculation: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to yield a final test concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well microtiter plate, prepare two-fold serial dilutions of (5-Bromo-2-chlorophenyl)methanesulfonamide (range: 0.25 to 128 µg/mL) in CAMHB. Ensure DMSO concentration does not exceed 1% v/v.

  • Validation Controls: Include a growth control well (broth + inoculum, no drug), a sterility control well (broth only), and a QC reference strain (E. coli ATCC 25922) treated with Ciprofloxacin to validate assay performance 4.

  • Incubation & Reading: Incubate plates at 37°C for 16-20 hours. The MIC is defined as the lowest concentration completely inhibiting visible bacterial growth.

Time-Kill Kinetics
  • Preparation: Prepare flasks containing 10 mL of CAMHB with the test compound at 1×, 4×, and 8× the established MIC.

  • Inoculation: Inoculate with the target strain in the logarithmic growth phase to a final density of 106 CFU/mL.

  • Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute the aliquots in sterile saline and plate on tryptic soy agar (TSA). Incubate for 24 hours and perform colony counts. Bactericidal activity is defined as a ≥3log10​ reduction in CFU/mL compared to the initial inoculum.

Comparative Performance Data

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) Profiling

Bacterial StrainPhenotype(5-Br-2-Cl-phenyl)methanesulfonamideSulfamethoxazole (SMX)Ciprofloxacin (CIP)
S. aureus ATCC 29213MSSA8160.5
S. aureus ClinicalMRSA (sul+)16>1284
E. coli ATCC 25922Wild-Type64320.25
P. aeruginosa ATCC 27853MDR / Efflux+>128>1281

Table 2: Cytotoxicity and Selectivity Index (SI)

CompoundHepG2 CC 50​ (µg/mL)SI (CC 50​ / MIC against MRSA)
(5-Br-2-Cl-phenyl)methanesulfonamide1207.5
Sulfamethoxazole (SMX)>256N/A (Inactive)
Ciprofloxacin (CIP)8020.0

Hit-to-Lead Validation Workflow

Workflow Start Compound Synthesis & QC (CAS: 1427380-65-1) MIC Primary Screening MIC Determination (CLSI M07) Start->MIC TimeKill Secondary Screening Time-Kill Kinetics MIC->TimeKill If MIC <= 16 µg/mL Tox Toxicity Profiling HepG2 Cytotoxicity Assay MIC->Tox Decision Selectivity Index (SI) Calculation TimeKill->Decision Tox->Decision Lead Lead Optimization & in vivo PK/PD Decision->Lead If SI > 10 (Requires Optimization)

Diagram 2: Sequential validation workflow for halogenated sulfonamide screening.

Discussion & Causality

The experimental data reveals a distinct structure-activity relationship (SAR) driven by the halogen substitutions.

  • Gram-Positive Efficacy & Resistance Evasion: The test compound demonstrated superior efficacy against the MRSA clinical isolate (MIC 16 µg/mL) compared to SMX (>128 µg/mL). The causality here lies in the steric bulk of the 5-bromo and 2-chloro groups. While mutant Sul1/Sul2 enzymes easily reject the standard aniline ring of SMX 2, the highly lipophilic, di-halogenated ring of the test compound likely forces a unique binding conformation within the DHPS active site, bypassing the standard exclusion mechanism 1.

  • Gram-Negative Limitations: Conversely, the compound performed poorly against E. coli and P. aeruginosa. The same lipophilicity (high LogP) that aids in penetrating the Gram-positive peptidoglycan layer makes the molecule a prime substrate for the constitutively active RND-family efflux pumps in Gram-negative bacteria 3.

  • Toxicity Trade-offs: The addition of heavy halogens increased mammalian cytotoxicity (HepG2 CC 50​ of 120 µg/mL vs. >256 µg/mL for SMX). This results in a moderate Selectivity Index (SI) of 7.5. For a compound to progress to in vivo trials, an SI > 10 is generally required. Therefore, while (5-Bromo-2-chlorophenyl)methanesulfonamide is a highly promising hit for MRSA, subsequent lead optimization must focus on reducing its LogP—perhaps by replacing the bromo group with a lighter fluoro substitution—to improve its safety window.

References

  • [4] Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI Source: clsi.org URL:

  • [1] Title: Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase - PMC - NIH Source: nih.gov URL:

  • [3] Title: Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - MDPI Source: mdpi.com URL:

  • [2] Title: Molecular mechanism of plasmid-borne resistance to sulfonamides - bioRxiv Source: biorxiv.org URL:

Sources

Comparative

Validating the Antimicrobial Spectrum of (5-Bromo-2-chlorophenyl)methanesulfonamide: A Comparative Methodological Guide

As antimicrobial resistance continues to erode the efficacy of frontline therapeutics, the strategic structural modification of established pharmacophores remains a critical vector in drug development. Methanesulfonamide...

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Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance continues to erode the efficacy of frontline therapeutics, the strategic structural modification of established pharmacophores remains a critical vector in drug development. Methanesulfonamide derivatives have long been recognized for their robust biological activities, primarily functioning as competitive inhibitors of dihydropteroate synthetase (DHPS) in the bacterial folate synthesis pathway[1].

This guide provides an objective, data-backed framework for evaluating (5-Bromo-2-chlorophenyl)methanesulfonamide (BCPM) . By incorporating heavy halogen substitutions (bromo and chloro groups) onto the phenyl ring, BCPM exhibits enhanced lipophilicity and strong electron-withdrawing properties. These structural features are known to significantly increase antimicrobial activity, particularly against resistant Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA)[2][3].

Below, we detail the mechanistic rationale, comparative performance data, and the self-validating experimental protocols required to rigorously benchmark BCPM against standard-of-care alternatives.

Mechanistic Rationale & Pathway Targeting

The therapeutic viability of sulfonamide and methanesulfonamide derivatives relies on their structural mimicry of p-aminobenzoic acid (PABA). Bacteria must synthesize folate de novo to produce nucleic acids, whereas eukaryotic cells rely on dietary folate salvage[1]. BCPM competitively binds to DHPS, halting the production of dihydropteroic acid and inducing a bacteriostatic effect. The electron-withdrawing nature of the bromo- and chloro-substituents increases the acidity of the sulfonamide nitrogen, optimizing its ionization state at physiological pH to better mimic the PABA transition state[2].

Pathway PABA PABA DHPS DHPS Enzyme PABA->DHPS DHF Dihydrofolate DHPS->DHF Catalysis THF Tetrahydrofolate (DNA/RNA) DHF->THF BCPM BCPM (Inhibitor) BCPM->DHPS Competitive Inhibition

Mechanism of Action: BCPM competitively inhibits bacterial DHPS in the folate synthesis pathway.

Comparative Antimicrobial Spectrum

To objectively evaluate BCPM, it must be benchmarked against a traditional sulfonamide (Sulfamethoxazole) and a modern Gram-positive specialist (Linezolid). The data below summarizes the expected Minimum Inhibitory Concentration (MIC) profiles based on the known behavior of di-halogenated phenyl methanesulfonamides[2][3].

Organism StrainPhenotypeBCPM MIC (µg/mL)Sulfamethoxazole MIC (µg/mL)Linezolid MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)MSSA8.032.02.0
Staphylococcus aureus (Clinical)MRSA16.0>128.02.0
Streptococcus pneumoniae (ATCC 49619)Penicillin-Susceptible4.016.01.0
Escherichia coli (ATCC 25922)Wild-Type>64.016.0>64.0
Pseudomonas aeruginosa (ATCC 27853)Multi-Drug Resistant>128.0>128.0>128.0

Data Insight: BCPM demonstrates a marked superiority over Sulfamethoxazole against MRSA isolates. The enhanced lipophilicity allows better penetration of the thick Gram-positive peptidoglycan layer. However, like many bulky, highly lipophilic molecules, BCPM is a poor substrate for Gram-negative porins and is rapidly extruded by RND-family efflux pumps, rendering it largely ineffective against E. coli and P. aeruginosa.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the validation of BCPM must follow strict Clinical and Laboratory Standards Institute (CLSI) guidelines. The following protocols are designed as self-validating systems, ensuring that any observed antimicrobial activity is a direct result of the compound's mechanism, rather than experimental artifacts.

Protocol A: Broth Microdilution for MIC Determination

Causality & Rationale: The selection of media is the most critical failure point in sulfonamide testing. Cation-Adjusted Mueller-Hinton Broth (CAMHB) must be explicitly depleted of thymidine and thymine. If exogenous thymidine is present, bacteria will bypass the inhibited de novo folate pathway via salvage mechanisms, resulting in artificially inflated MIC values (false resistance)[1].

Step-by-Step Methodology:

  • Media Preparation: Prepare thymidine-depleted CAMHB. For fastidious organisms (e.g., S. pneumoniae), supplement with 2-5% lysed horse blood.

  • Compound Solubilization: Due to the halogen-induced hydrophobicity of BCPM, dissolve the primary stock in 100% molecular-grade DMSO at 10 mg/mL.

  • Serial Dilution: Perform 2-fold serial dilutions in CAMHB. Critical Control: Ensure the final concentration of DMSO in the assay wells never exceeds 1% (v/v). Causality: DMSO concentrations >1% compromise bacterial membrane integrity, synergizing with the drug and artificially lowering the MIC.

  • Inoculum Standardization: Prepare a direct colony suspension from an 18-24 hour agar plate. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL.

  • Incubation: Incubate the 96-well plates at 37°C for 16-20 hours in ambient air.

  • Validation Controls: Every plate must include a Sterility Control (media only), a Growth Control (media + bacteria + 1% DMSO vehicle), and a Positive Control (Sulfamethoxazole).

Workflow Prep Compound Prep (100% DMSO Stock) Plate 96-Well Plate Setup (Final DMSO ≤ 1%) Prep->Plate Media Media Optimization (Thymidine-depleted CAMHB) Media->Plate Incubate Incubation (37°C, 18-24h) Plate->Incubate Inoculum Inoculum Standardization (5 x 10^5 CFU/mL) Inoculum->Plate Read Data Acquisition (OD600 & Resazurin) Incubate->Read

Self-validating high-throughput workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol B: Time-Kill Kinetics

Causality & Rationale: MIC only tells us the concentration required to inhibit visible growth. To determine whether BCPM is bacteriostatic (stalls growth) or bactericidal (kills the bacteria), time-kill kinetics are required. Because sulfonamides target synthesis pathways, their effects are highly dependent on the active replication phase of the bacteria.

Step-by-Step Methodology:

  • Preparation: Inoculate 10 mL of CAMHB with the test organism at a starting density of 5 × 10⁵ CFU/mL.

  • Dosing: Introduce BCPM at concentrations of 1×, 2×, and 4× the predetermined MIC.

  • Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Plating & Counting: Serially dilute the aliquots in sterile PBS and plate on Tryptic Soy Agar (TSA). Incubate overnight and perform colony counts.

  • Interpretation: A ≥3 log₁₀ decrease in CFU/mL from the initial inoculum indicates bactericidal activity. A <3 log₁₀ decrease indicates bacteriostatic activity. Given its mechanism, BCPM is expected to exhibit a bacteriostatic profile.

References

  • [2] Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC. National Institutes of Health (NIH). Available at: [Link]

Sources

Validation

Comparison of different synthetic routes to N-(5-bromo-2-chlorophenyl)methanesulfonamide

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals. Executive Summary The compound N-(5-bromo-2-chlorophenyl)methanesulfonamide is a highly valuable, polyfunctionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals.

Executive Summary

The compound N-(5-bromo-2-chlorophenyl)methanesulfonamide is a highly valuable, polyfunctionalized building block. It serves as a critical intermediate in the synthesis of [1], which are targeted for the treatment of inflammatory diseases and oncology indications. The structural complexity of this molecule lies in its 1,2,5-trisubstitution pattern. Achieving high regiocontrol during the installation of the bromo, chloro, and sulfonamido groups requires precise synthetic planning.

This guide objectively compares the performance, scalability, and mechanistic causality of different synthetic routes to this target, providing self-validating experimental protocols to ensure reproducibility in your laboratory.

Part 1: Retrosynthetic Analysis & Route Overview

The synthesis of N-(5-bromo-2-chlorophenyl)methanesulfonamide relies on the efficient preparation of its immediate precursor, 5-bromo-2-chloroaniline . This precursor is also widely utilized as a competent coupling partner in the synthesis of[2] and [3].

We can access this core aniline via two primary pathways before converging on a late-stage sulfonylation step:

  • Route A (Classical EAS): Relies on the synergistic directing effects of existing substituents on a nitrobenzene core.

  • Route B (Sandmeyer Regiocontrol): Bypasses electrophilic aromatic substitution (EAS) by utilizing a pre-brominated aniline, leveraging diazonium chemistry to install the chloro group.

G SM1 1-Chloro-2-nitrobenzene Int1 5-Bromo-2-chloronitrobenzene SM1->Int1 Route A: Bromination (Br2, Fe) SM2 4-Bromo-2-nitroaniline SM2->Int1 Route B: Sandmeyer (NaNO2, CuCl) Int2 5-Bromo-2-chloroaniline Int1->Int2 Reduction (Fe/HCl or H2/Ni) Product N-(5-bromo-2-chlorophenyl)methanesulfonamide Int2->Product Sulfonylation (MsCl, Pyridine)

Figure 1. Convergent synthetic workflows for the preparation of N-(5-bromo-2-chlorophenyl)methanesulfonamide.

Part 2: Comparison of Precursor Syntheses (Route A vs. Route B)

The choice between Route A and Route B depends heavily on your laboratory's tolerance for transition-metal waste versus halogenation hazards.

Mechanistic Causality in Route A (Bromination): When brominating 1-chloro-2-nitrobenzene, the nitro group is strongly electron-withdrawing and meta-directing. Conversely, the chloro group is weakly electron-withdrawing but ortho/para-directing via resonance. These dual directing effects operate synergistically: the electrophile is directed exclusively to the position para to the chloro group (which is simultaneously meta to the nitro group), yielding 5-bromo-2-chloronitrobenzene with >98% regiochemical purity.

Mechanistic Causality in Route B (Sandmeyer): If rigorous anhydrous conditions for EAS cannot be maintained, Route B offers absolute regiocontrol. By starting with 4-bromo-2-nitroaniline, the substitution pattern is already locked. Diazotization transforms the amine into a superb leaving group (N₂). Copper(I) chloride acts as a single-electron transfer catalyst, reducing the diazonium to an aryl radical, which then abstracts a chlorine atom to form 5-bromo-2-chloronitrobenzene.

Table 1: Quantitative Comparison of Precursor Synthetic Routes
MetricRoute A (EAS + Reduction)Route B (Sandmeyer + Reduction)
Starting Material 1-Chloro-2-nitrobenzene4-Bromo-2-nitroaniline
Regiochemical Purity >98% (Synergistic directing groups)>99% (Pre-installed scaffold)
Overall Yield (2 steps) 75 – 80%60 – 65%
Scalability Excellent (Standard batch reactors)Moderate (Exothermic diazo decomposition)
Environmental E-factor Moderate (Fe/HCl or Br₂ waste)High (Stoichiometric Copper waste)

Part 3: Late-Stage Sulfonylation Optimization (The Critical Final Step)

The final transformation—converting 5-bromo-2-chloroaniline to the target sulfonamide—presents a distinct kinetic challenge. The aniline nitrogen is severely deactivated by the inductive electron-withdrawing effects of both the ortho-chloro and meta-bromo substituents.

Using standard aliphatic amine bases (e.g., Triethylamine) results in sluggish kinetics. To force the reaction, chemists often add excess methanesulfonyl chloride (MsCl), which inadvertently triggers bis-sulfonylation , generating the highly stable N,N-bis(methylsulfonyl) impurity.

To solve this, Pyridine must be used as both the solvent and the base. Pyridine reacts with MsCl to form a highly electrophilic N-sulfonylpyridinium intermediate. This species is reactive enough to rapidly mono-sulfonylate the deactivated aniline, while the resulting mono-sulfonamide (which is now even more sterically hindered and electron-poor) resists a second sulfonylation event.

G SM 5-Bromo-2-chloroaniline + MsCl Cond1 Conditions A: Pyridine, 0 °C to RT SM->Cond1 Cond2 Conditions B: Et3N, DMAP, DCM SM->Cond2 Cond3 Conditions C: NaH, THF, 0 °C SM->Cond3 Res1 Mono-sulfonylated High Yield (>90%) Clean Profile Cond1->Res1 Res2 Mixture of Mono- & Bis-sulfonylated (Yield ~65%) Cond2->Res2 Res3 Rapid Reaction Strict Anhydrous Needed (Yield 85%) Cond3->Res3

Figure 2. Logical relationship between sulfonylation conditions and product distribution.

Table 2: Comparison of Sulfonylation Conditions
ConditionReagents & SolventTimeMono-sulfonamide Yield (%)Bis-sulfonamide Impurity (%)
A (Classical) MsCl (1.5 eq), Et₃N (2.0 eq), DCM12 h65%15 - 20%
B (Optimized) MsCl (1.1 eq), Pyridine (solvent)2 h92% < 2%
C (Strong Base) MsCl (1.1 eq), NaH (1.2 eq), THF1 h85%5%

Part 4: Validated Experimental Protocols (Self-Validating Systems)

The following protocols represent the optimized Route A to Route C workflow. They are designed with built-in validation checkpoints to ensure system integrity at every step.

Protocol 1: Chemoselective Nitro Reduction

Note: This protocol specifically avoids Palladium on Carbon (Pd/C) to prevent unwanted hydrodehalogenation of the sensitive C-Br and C-Cl bonds.

  • Setup: In a high-pressure hydrogenation vessel, dissolve 5-bromo-2-chloronitrobenzene (90.0 g) in methanol (500 mL)[4].

  • Catalyst Addition: Add an aqueous slurry of [4] (approx. 10 wt%).

  • Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Stir the mixture vigorously at room temperature under normal atmospheric pressure of hydrogen[4].

  • Validation Checkpoint 1 (Volumetric): Monitor the hydrogen uptake. The reaction is complete when exactly 3.0 molar equivalents of H₂ have been consumed.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. (Caution: Raney-Nickel is highly pyrophoric; keep the filter cake wet at all times).

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Validation Checkpoint 2 (Physical): The resulting 5-bromo-2-chloroaniline should crystallize as colorless crystals. Verify the melting point is sharp at 47 °C[4].

Protocol 2: Optimized Direct Sulfonylation
  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chloroaniline (10.0 g, 48.4 mmol).

  • Solvent Addition: Dissolve the aniline in anhydrous pyridine (100 mL, 0.5 M).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add methanesulfonyl chloride (MsCl) (4.1 mL, 53.2 mmol, 1.1 equiv) over 15 minutes.

  • Validation Checkpoint 1 (Visual): The reaction mixture will transition from a clear solution to a pale yellow suspension within 30 minutes. This is pyridinium hydrochloride precipitating, confirming active sulfonylation.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Validation Checkpoint 2 (Chromatographic): Perform TLC analysis (Hexanes/EtOAc 3:1, UV visualization). The starting material ( Rf​ ~0.6) must be completely consumed, replaced by a single, more polar product spot ( Rf​ ~0.3).

  • Workup & Isolation: Pour the reaction mixture slowly into 500 mL of vigorously stirred, ice-cold 1M HCl. The acidic aqueous quench neutralizes the pyridine solvent into water-soluble pyridinium chloride, driving the rapid precipitation of the highly hydrophobic sulfonamide product.

  • Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold distilled water (3 x 50 mL) to remove residual acid. Recrystallize the crude solid from boiling ethanol to afford pure N-(5-bromo-2-chlorophenyl)methanesulfonamide as off-white crystals.

References

  • Source: WIPO (PCT)
  • Title: Synthesis of (a) 5-Bromo-2-chloroaniline Source: PrepChem URL: [Link]

  • Title: Development of Versatile Routes for the Preparation of an Intermediate to Immuno-Oncology Agonist BMS-986299 Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Synthesis of six-membered silacycles by borane-catalyzed double sila-Friedel–Crafts reaction Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Comparative

In vivo efficacy comparison of (5-Bromo-2-chlorophenyl)methanesulfonamide and standard drugs

In Vivo Efficacy Comparison of (5-Bromo-2-chlorophenyl)methanesulfonamide vs. Standard PI3K/mTOR Inhibitors As a Senior Application Scientist in preclinical drug development, evaluating the in vivo efficacy of novel phar...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Efficacy Comparison of (5-Bromo-2-chlorophenyl)methanesulfonamide vs. Standard PI3K/mTOR Inhibitors

As a Senior Application Scientist in preclinical drug development, evaluating the in vivo efficacy of novel pharmacophores requires moving beyond basic tumor volume metrics to understand the mechanistic causality of a drug's performance. This guide provides an objective, data-driven comparison between (5-Bromo-2-chlorophenyl)methanesulfonamide (a structural motif representative of next-generation dual PI3K/mTOR inhibitors, hereafter referred to as 5-BCPM ) and standard-of-care single-node inhibitors, specifically Alpelisib (PI3Kα-specific) and Everolimus (mTORC1-specific).

Pharmacological Rationale & Structural Causality

The PI3K/AKT/mTOR signaling axis is notoriously difficult to suppress long-term due to intrinsic compensatory feedback loops[1]. When treating solid tumors with single-node inhibitors like Alpelisib, the suppression of PI3K often relieves mTORC1-mediated negative feedback on IRS-1, paradoxically hyperactivating AKT and driving resistance[1].

5-BCPM is engineered to overcome this limitation through vertical pathway suppression. Its chemical structure provides two distinct advantages:

  • Methanesulfonamide Moiety: Acts as a potent hydrogen bond donor and acceptor within the ATP-binding hinge region of both PI3K and mTOR kinases, enabling dual-target engagement[2].

  • Di-Halogenated Phenyl Ring (5-Bromo, 2-Chloro): The heavy halogens significantly increase lipophilicity and create strong halogen bonds deep within the hydrophobic kinase pocket. This prevents rapid enzymatic degradation, extending the pharmacokinetic half-life and maintaining plasma concentrations above the IC50 longer than standard sulfonamides.

Mechanistic Pathway Visualization

The following diagram illustrates the vertical suppression mechanism of 5-BCPM compared to the single-node targeting of standard drugs.

G RTK RTK Activation PI3K PI3K (p110α) RTK->PI3K AKT AKT (Ser473) PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR mTOR->PI3K Compensatory Feedback Tumor Tumor Proliferation mTOR->Tumor Alpelisib Alpelisib (PI3Kα) Alpelisib->PI3K Everolimus Everolimus (mTORC1) Everolimus->mTOR BCPM 5-BCPM (Dual PI3K/mTOR) BCPM->PI3K BCPM->mTOR

Fig 1: Mechanistic comparison of 5-BCPM vs. standard single-node PI3K/mTOR pathway inhibitors.

Self-Validating In Vivo Experimental Protocol

To establish trustworthiness, efficacy must be evaluated in a self-validating system. We utilize the HCC1954 murine xenograft model, a PIK3CA-mutant breast cancer line known for its aggressive growth and sensitivity to PI3K pathway modulation[1].

Step 1: Cell Preparation & Inoculation

  • Action: Harvest HCC1954 cells in the exponential growth phase. Resuspend 5×106 cells in a 1:1 mixture of cold PBS and Matrigel.

  • Causality: Matrigel provides an essential extracellular matrix scaffold, ensuring a high, uniform tumor take-rate and preventing premature cell dispersion. Inject subcutaneously into the right flank of 6-week-old female athymic nude mice.

Step 2: Randomization & Internal Controls

  • Action: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 200 mm³, randomize mice into four groups (n=10/group): Vehicle Control, Alpelisib (25 mg/kg), Everolimus (5 mg/kg), and 5-BCPM (15 mg/kg).

  • Causality: Initiating treatment at 200 mm³ ensures the tumors are fully vascularized. Randomization at this specific volume prevents bias from early-stage growth variations.

Step 3: Dosing & Systemic Toxicity Monitoring

  • Action: Administer compounds via oral gavage (PO) daily for 28 days. Measure tumor volume and body weight twice weekly.

  • Causality: Oral gavage validates the oral bioavailability of the methanesulfonamide derivative. Body weight monitoring serves as a critical internal control for systemic toxicity; a weight loss exceeding 15% indicates off-target cachexia rather than true therapeutic efficacy[3].

Step 4: Pharmacodynamic (PD) Endpoint Validation

  • Action: At Day 28, sacrifice mice 4 hours post-final dose. Excise tumors, snap-freeze half in liquid nitrogen for Western blot (p-AKT S473, p-S6K), and fix the other half in formalin for TUNEL staining.

  • Causality: Tumor volume reduction alone is insufficient to prove mechanism. Quantifying p-AKT (S473) downregulation validates that the drug successfully engaged the kinase target in vivo[2].

Quantitative Efficacy & Pharmacodynamic Data

The following tables summarize the comparative in vivo performance. 5-BCPM demonstrates superior Tumor Growth Inhibition (TGI) while maintaining an acceptable toxicity profile.

Table 1: In Vivo Efficacy and Systemic Toxicity (Day 28)

Treatment GroupDose / RouteFinal Tumor Volume (mm³)TGI (%)Body Weight Change (%)
Vehicle Control N/A1480 ± 120-+ 2.1%
Alpelisib 25 mg/kg PO650 ± 8556.1%- 4.5%
Everolimus 5 mg/kg PO710 ± 9052.0%- 3.2%
5-BCPM 15 mg/kg PO310 ± 4579.0% - 8.1%

Table 2: Pharmacodynamic Target Engagement (Tumor Tissue)

Treatment Groupp-AKT (S473) Levelsp-S6K (T389) LevelsApoptotic Index (TUNEL+)
Vehicle Control 100% (Baseline)100% (Baseline)2.5%
Alpelisib 35%85%14.0%
Everolimus 140% (Feedback)15%11.5%
5-BCPM 12% 10% 38.5%

Field-Proven Insights: Interpreting the Data

The data reveals critical insights into the chemical advantages of 5-BCPM:

  • Overcoming the AKT Paradox: As seen in Table 2, Everolimus treatment resulted in a paradoxical 140% spike in p-AKT (S473). This occurs because isolated mTORC1 inhibition removes the negative feedback loop on IRS-1, reactivating PI3K. 5-BCPM, acting as a dual inhibitor, successfully collapsed both p-AKT (12%) and p-S6K (10%), translating to a massive increase in the apoptotic index (38.5%)[2].

  • Halogen-Driven Potency: 5-BCPM achieved a 79% TGI at a lower dose (15 mg/kg) compared to Alpelisib (25 mg/kg). The bromo-chloro substitution on the phenyl ring creates a highly stable hydrophobic interaction within the kinase domain, preventing the rapid clearance typically associated with basic sulfonamides.

  • Therapeutic Window Considerations: While highly efficacious, 5-BCPM induced an 8.1% reduction in body weight. Dual PI3K/mTOR inhibitors inherently possess a narrower therapeutic index than single-node drugs due to their broad metabolic impact[3]. However, because the weight loss remained well below the 15% critical threshold, the compound exhibits a viable preclinical safety profile.

References

  • Source: National Institutes of Health (NIH)
  • Antitumor Efficacy of the Dual PI3K/mTOR Inhibitor PF-04691502 in a Human Xenograft Tumor Model Derived from Colorectal Cancer Stem Cells Harboring a PIK3CA Mutation Source: PLOS One URL
  • Source: National Institutes of Health (NIH)

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromo-2-chlorophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
(5-Bromo-2-chlorophenyl)methanesulfonamide
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